7-(Bromomethyl)pentadecane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-(bromomethyl)pentadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33Br/c1-3-5-7-9-10-12-14-16(15-17)13-11-8-6-4-2/h16H,3-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWEKWRQKAHQYNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCC)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30866292 | |
| Record name | Pentadecane, 7-(bromomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30866292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52997-43-0 | |
| Record name | 7-(Bromomethyl)pentadecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52997-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentadecane, 7-(bromomethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052997430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentadecane, 7-(bromomethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentadecane, 7-(bromomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30866292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Whitepaper: Synthesis of 7-(Bromomethyl)pentadecane via Bromination of 2-Hexyldecane: A Guide to Navigating Regioselectivity in Radical Halogenation
An In-depth Technical Guide for Drug Development Professionals, Researchers, and Scientists
Abstract
The synthesis of functionalized long-chain branched alkanes is a cornerstone of advanced materials science and pharmaceutical development. 7-(Bromomethyl)pentadecane, a C16 primary alkyl halide, serves as a valuable reactive intermediate for introducing the sterically significant 2-hexyldecyl moiety into target molecules. This guide provides an in-depth technical analysis of the synthesis of this compound via the free-radical bromination of its parent alkane, 2-hexyldecane. We will dissect the mechanistic principles that govern this reaction, provide a detailed experimental protocol, and critically evaluate the inherent challenges of regioselectivity. By grounding our discussion in established chemical theory and field-proven insights, this document serves as a comprehensive resource for professionals seeking to perform or understand the functionalization of complex alkanes.
Introduction: Nomenclature and the Synthetic Challenge
The target molecule, this compound (CAS 52997-43-0), is a primary alkyl bromide with a 16-carbon branched structure.[1][2][3][4][5] Its precursor, 2-hexyldecane, is a C16 saturated hydrocarbon. A critical first step in any synthesis is to clarify the precise structure of the reactants. While the name "2-hexyldecane" is used, according to IUPAC nomenclature rules, the longest carbon chain must be identified. In this molecule, the longest chain is 15 carbons long, making the correct IUPAC name 7-methylpentadecane .
The synthetic goal is to replace a hydrogen atom on the methyl branch at the C7 position with a bromine atom. The proposed method is free-radical bromination, a classic transformation for functionalizing otherwise inert alkanes.[6][7] However, this reaction presents a significant and educational challenge in chemical selectivity. The structure of 7-methylpentadecane contains primary (1°), secondary (2°), and tertiary (3°) hydrogens, and the inherent mechanism of radical bromination overwhelmingly favors substitution at the most stable radical position.
Mechanistic Underpinnings: The Principle of Regioselectivity
Free-radical halogenation proceeds via a chain reaction mechanism involving three distinct phases: initiation, propagation, and termination.[7][8][9][10] The regiochemical outcome of the reaction—which hydrogen is replaced—is determined during the hydrogen abstraction step of the propagation phase.
Mechanism Steps:
-
Initiation: The reaction begins with the homolytic cleavage of a bromine source to generate two bromine radicals (Br•). This is typically achieved by irradiating the sample with UV light or by heating it in the presence of a radical initiator, such as Azobisisobutyronitrile (AIBN).[11][12][13] AIBN is often preferred as it decomposes at a predictable rate at moderate temperatures (66-72 °C) to produce nitrogen gas and two carbon-centered radicals, which then initiate the chain process.[11][14][15]
-
Propagation: This is a two-step cycle.
-
A bromine radical abstracts a hydrogen atom from the alkane (7-methylpentadecane), forming hydrogen bromide (HBr) and an alkyl radical.
-
This alkyl radical then reacts with a molecule of the bromine source (e.g., Br₂ or NBS) to form the alkyl bromide product and a new bromine radical, which continues the chain.[8][16]
-
-
Termination: The reaction ceases when two radicals combine to form a stable, non-radical species.[6][8]
The key to predicting the major product lies in the stability of the alkyl radical formed during the first propagation step. The order of radical stability is:
Tertiary (3°) > Secondary (2°) > Primary (1°)
This stability trend is due to hyperconjugation and the electron-donating effect of alkyl groups stabilizing the electron-deficient radical center. The C-H bond dissociation energies (BDEs) reflect this, with the tertiary C-H bond being the weakest and therefore the easiest to break.[17][18]
The Reactivity-Selectivity Principle
According to the Hammond Postulate, the transition state of an endothermic reaction step will structurally resemble the products. The hydrogen abstraction by a bromine radical is a slightly endothermic process. Therefore, the transition state has significant alkyl radical character. This allows the stabilizing effects of the alkyl groups to be fully expressed, making the pathway through the most stable (tertiary) radical significantly lower in energy.
In contrast, chlorination is highly exothermic, with an early transition state that has little radical character, making it much less selective.[17][18] For bromination, this principle dictates a high degree of selectivity for the weakest C-H bond.[19][20][21]
In our substrate, 7-methylpentadecane, the single tertiary hydrogen at the C7 position is the most reactive site. Consequently, direct bromination will yield 7-bromo-7-methylpentadecane as the major product, while the desired This compound will be a minor, often trace, component of a complex product mixture.
Figure 1: Logical diagram illustrating the high regioselectivity of free-radical bromination on 7-methylpentadecane.
Experimental Protocol: Bromination of 2-Hexyldecane
This protocol describes the synthesis with the understanding that it will produce a mixture of isomers, with the tertiary bromide being the predominant product.
Materials and Equipment
| Reagent/Equipment | Purpose |
| 2-Hexyldecane (7-Methylpentadecane) | Starting Alkane |
| N-Bromosuccinimide (NBS) | Bromine radical source[22][23][24][25] |
| Azobisisobutyronitrile (AIBN) | Radical Initiator[11] |
| Carbon Tetrachloride (CCl₄), Anhydrous | Solvent |
| 10% Sodium Thiosulfate (aq.) | Quenching agent for excess bromine |
| Saturated Sodium Bicarbonate (aq.) | Neutralizing wash |
| Brine (Saturated NaCl aq.) | Aqueous wash |
| Anhydrous Magnesium Sulfate (MgSO₄) | Drying agent |
| 3-Neck Round Bottom Flask | Reaction vessel |
| Reflux Condenser | Prevent solvent loss |
| Magnetic Stirrer & Heating Mantle | Agitation and temperature control |
| 150W Incandescent Lamp | Photochemical initiation source |
| Separatory Funnel, Glassware | Workup and purification |
Step-by-Step Methodology
-
Reaction Setup: Assemble a dry 250 mL, 3-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a stopper. Place the apparatus under a nitrogen or argon atmosphere.
-
Reagent Charging: To the flask, add 2-hexyldecane (1.0 eq), N-bromosuccinimide (1.05 eq), and a catalytic amount of AIBN (0.02 eq). Add anhydrous carbon tetrachloride to achieve a substrate concentration of approximately 0.5 M.
-
Initiation and Reaction:
-
Position a 150W incandescent lamp approximately 5-10 cm from the flask.
-
Begin vigorous stirring and gently heat the mixture to reflux (CCl₄ boiling point: ~77 °C) using the heating mantle. The combination of heat and light will initiate the reaction.[22][26]
-
Expert Insight: NBS is denser than CCl₄. The reaction can be visually monitored by observing the solid NBS being consumed. As the reaction proceeds, the lighter succinimide byproduct will float to the surface.
-
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Workup and Quenching:
-
Once the reaction is complete, cool the flask to room temperature.
-
Filter the mixture to remove the solid succinimide, washing the solid with a small amount of fresh CCl₄.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with 10% aqueous sodium thiosulfate (to remove any residual bromine color), saturated aqueous sodium bicarbonate, and finally, brine.
-
Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
The crude product will be a mixture of unreacted alkane, the major tertiary bromide product, and other minor isomeric bromides, including the target this compound.
-
Due to the similar boiling points of these large, isomeric alkanes, purification by fractional distillation under reduced pressure is challenging but necessary.[27] Careful fractionation is required to separate the components. Alternatively, preparative chromatography on silica gel may be employed, though it can be difficult for non-polar compounds.
-
Figure 2: A step-by-step experimental workflow for the bromination of 2-hexyldecane.
Authoritative Insight: An Alternative, Regiocontrolled Synthetic Strategy
Given the poor selectivity of the direct bromination for producing the desired primary bromide, a superior and more reliable synthetic route is required for any application demanding high purity. The most effective method involves starting with the corresponding alcohol, 2-hexyldecan-1-ol , and converting the primary hydroxyl group into a bromide.
This transformation is a standard nucleophilic substitution (Sₙ2) reaction, which offers complete regiocontrol. A well-established and high-yielding method is the Appel reaction or a variation thereof.
Proposed Alternative Synthesis:
-
Reactants: 2-Hexyldecan-1-ol, Triphenylphosphine (PPh₃), and Carbon Tetrabromide (CBr₄).
-
Solvent: Dichloromethane (DCM).
-
Mechanism: The PPh₃ and CBr₄ react to form a phosphonium bromide intermediate, which activates the primary alcohol. A subsequent Sₙ2 attack by the bromide ion displaces the activated hydroxyl group, yielding the desired 1-bromo-2-hexyldecane—another name for this compound—with high fidelity.[28]
This alcohol-to-bromide conversion avoids the formation of isomeric mixtures, drastically simplifies purification, and ensures a high yield of the target molecule, making it the preferred method in a drug development or industrial setting.
Conclusion
The synthesis of this compound via the direct bromination of 2-hexyldecane (7-methylpentadecane) serves as a powerful case study in the principles of free-radical chemistry. While the reaction is mechanistically feasible, it is fundamentally non-selective for the desired primary bromide product. The inherent stability of the tertiary radical intermediate directs the reaction to overwhelmingly form 7-bromo-7-methylpentadecane. This guide provides a robust protocol for carrying out the reaction but emphasizes that the outcome will be a product mixture requiring challenging purification. For researchers requiring pure this compound, an alternative synthesis starting from 2-hexyldecan-1-ol is the authoritative and recommended approach, offering precise regiocontrol and superior yields.
References
- 1. Pentadecane, 7-(bromomethyl)- | C16H33Br | CID 18459580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 52997-43-0 [chemicalbook.com]
- 3. guiding-bio.com [guiding-bio.com]
- 4. CAS 52997-43-0: this compound | CymitQuimica [cymitquimica.com]
- 5. chembk.com [chembk.com]
- 6. Mechanism of halogenation of alkanes: UPSC note on Mechanism of halogenation of alkanes [unacademy.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. byjus.com [byjus.com]
- 9. 9.2 Halogenation Reaction of Alkanes – Organic Chemistry I [kpu.pressbooks.pub]
- 10. Halogenation Reaction of Alkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 11. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]
- 12. Photochemical Bromination of an Alkane [chemed.chem.purdue.edu]
- 13. Illustrated Glossary of Organic Chemistry - Photolysis [chem.ucla.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. public.websites.umich.edu [public.websites.umich.edu]
- 16. youtube.com [youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Alkane Reactivity [www2.chemistry.msu.edu]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Selectivity in Radical Halogenation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 22. glaserr.missouri.edu [glaserr.missouri.edu]
- 23. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 24. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 25. N-Bromosuccinimide (NBS) [commonorganicchemistry.com]
- 26. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 27. scribd.com [scribd.com]
- 28. rsc.org [rsc.org]
Physical properties of 7-(Bromomethyl)pentadecane: boiling point, density
An In-Depth Technical Guide to the Physical Properties of 7-(Bromomethyl)pentadecane
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the core physical properties of this compound (CAS No. 52997-43-0), specifically its boiling point and density. Intended for researchers, chemists, and professionals in drug development and materials science, this document synthesizes theoretical principles with validated experimental data. It delves into the structural basis for its observed properties, offers detailed, field-proven protocols for their experimental determination, and underscores the practical implications of these parameters in a laboratory and industrial context. By explaining the causality behind experimental choices and grounding all claims in authoritative references, this guide serves as a trusted resource for the safe and effective application of this versatile alkyl halide intermediate.
Introduction: The Chemical Identity and Significance of this compound
This compound, also known by synonyms such as 1-Bromo-2-hexyldecane, is a branched-chain alkyl halide.[1] It is structurally characterized by a fifteen-carbon pentadecane backbone with a bromomethyl group (-CH2Br) located at the seventh carbon position.[2] This compound is typically a colorless to pale yellow liquid at room temperature and is valued as a reactive intermediate in organic synthesis.[1][2][3]
The utility of this compound stems from the reactivity of the carbon-bromine bond. The bromine atom is an excellent leaving group, making the compound a prime substrate for nucleophilic substitution reactions.[1][2] This allows for the introduction of the bulky, lipophilic 2-hexyldecyl group into a wide array of molecules, thereby modifying their physical and chemical properties, such as solubility or steric profile.[1] Its applications are found in the synthesis of advanced materials, pharmaceuticals, and specialty chemicals.[1][4]
A precise understanding of its physical properties, particularly boiling point and density, is paramount for its practical application. These parameters govern critical processes such as:
-
Reaction Engineering: Selecting appropriate reactor conditions (temperature, pressure) to maintain the desired phase and prevent unwanted side reactions or decomposition.
-
Purification: Designing effective purification strategies, such as distillation, which directly rely on boiling point differences.
-
Process Safety and Handling: Informing safe storage and handling procedures, especially concerning its flammability, as indicated by its flash point.[1][5]
-
Formulation and Dosing: Calculating accurate concentrations and dosages when used in liquid formulations.
This guide provides a detailed examination of these key physical properties, supported by experimental methodologies to ensure their accurate determination.
Core Physical Properties of this compound
The physical characteristics of this compound are a direct consequence of its molecular structure: a large, nonpolar alkyl framework combined with a weakly polar bromomethyl group.
Quantitative Data Summary
The following table summarizes the key physical properties of this compound, compiled from multiple authoritative sources.
| Property | Value | Conditions | Source(s) |
| Molecular Formula | C₁₆H₃₃Br | - | [1][5] |
| Molecular Weight | 305.34 g/mol | - | [1][4] |
| CAS Number | 52997-43-0 | - | [1] |
| Appearance | Colorless to light yellow, clear liquid | Room Temperature | [1][3] |
| Boiling Point | 341.1 ± 10.0 °C | 760 mmHg (Atmospheric Pressure) | [1][3][5][6] |
| 118 °C | 0.5 mmHg (Reduced Pressure) | ||
| Density | 0.997 ± 0.06 g/cm³ | 20 °C | [1][3][5][6] |
| Specific Gravity | 1.00 | 20/20 °C | |
| Refractive Index | 1.4600 - 1.4640 | 20 °C | [3][5] |
| Flash Point | 107.6 ± 11.0 °C | - | [1][3][5] |
Expert Analysis of Properties
The high boiling point of this compound at atmospheric pressure (341.1 °C) is a direct result of its high molecular weight (305.34 g/mol ).[1][3][4][5][6] The primary intermolecular forces at play are van der Waals dispersion forces.[7] These forces, while individually weak, become significant over the large surface area of the C16 alkyl chain, requiring substantial thermal energy to overcome and transition the substance into the gas phase.[7][8]
The significant reduction in boiling point under vacuum (118 °C at 0.5 mmHg) is a critical piece of data for the practicing chemist. Heating organic compounds to temperatures exceeding 300 °C often leads to thermal decomposition. Therefore, purification of this compound is almost exclusively performed via vacuum distillation. This technique lowers the ambient pressure, allowing the compound to boil at a much lower temperature where the risk of degradation is minimal.
With a density of approximately 0.997 g/cm³ at 20 °C, this compound is nearly as dense as water under the same conditions.[1][3][5][6] This is noteworthy, as many long-chain hydrocarbons are significantly less dense than water. The presence of the heavy bromine atom (atomic weight ~79.9 amu) in the molecule increases its mass-to-volume ratio, bringing its density close to 1.0 g/cm³. For practical purposes, this means that in an immiscible mixture, it may not distinctly float or sink in water, potentially forming a separate phase at the interface or a fine emulsion depending on the conditions.
Experimental Protocols for Property Determination
The following protocols describe standard, reliable methods for determining the boiling point and density of liquid samples like this compound in a research setting. The causality behind key steps is explained to ensure both accuracy and safety.
Workflow for Physical Property Determination
The logical flow for determining these properties is outlined below. It emphasizes starting with a small-scale, efficient method for boiling point determination before proceeding to density measurement.
Caption: Experimental workflow for determining boiling point and density.
Protocol 1: Boiling Point Determination via Thiele Tube (Micro-scale Method)
This method is ideal for research due to its efficiency and minimal sample requirement (<0.5 mL).[9] It relies on the principle that a liquid's boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.
-
Expertise & Rationale: The inverted capillary tube traps a small amount of air. Upon heating, this air expands and is expelled. As the liquid boils, its vapor fills the capillary tube. Upon cooling, the vapor pressure inside the capillary drops. When the external atmospheric pressure exceeds the internal vapor pressure, the liquid is forced back into the tube. This precise moment corresponds to the equilibrium where vapor pressure equals atmospheric pressure—the definition of the boiling point.[10]
-
Step-by-Step Methodology:
-
Apparatus Assembly: Attach a small glass vial (e.g., a 75mm Durham tube) to a thermometer using a small rubber band or wire. The bottom of the vial should be level with the thermometer's bulb.[9]
-
Sample Addition: Add approximately 0.5 mL of this compound to the vial.
-
Capillary Insertion: Place a melting-point capillary tube (sealed at one end) into the vial with the open end down.[9]
-
Heating: Clamp the entire assembly in a Thiele tube filled with mineral oil, ensuring the oil level is above the sample vial but below the rubber band. Heat the side arm of the Thiele tube gently with a microburner or heating mantle.[10]
-
Observation (Heating): As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue heating until the bubbling becomes a rapid, continuous stream, indicating the temperature is just above the boiling point.
-
Observation (Cooling): Remove the heat source and allow the apparatus to cool slowly while stirring the oil with the thermometer.
-
Data Recording: The bubbling will slow and stop. The exact temperature at which the liquid is drawn back into the capillary tube is the observed boiling point.[10]
-
Pressure Correction: Simultaneously, record the ambient barometric pressure. If the pressure is not 760 mmHg, the observed boiling point may need to be corrected.
-
-
Self-Validation: For trustworthy results, repeat the determination at least twice. The recorded boiling points should agree within 1-2 °C. Ensure the thermometer is calibrated against known standards.
Protocol 2: Density Determination via Volumetric Flask
This method provides high accuracy by using an analytical balance for precise mass measurement and a Class A volumetric flask for precise volume measurement.[11][12]
-
Expertise & Rationale: Density is an intrinsic property defined as mass per unit volume.[11] This protocol is designed to measure these two variables with high precision. The choice of a Class A volumetric flask is critical as it is calibrated to contain a very specific volume at a given temperature (usually 20 °C) with a low margin of error. Temperature control is crucial as the volume of a liquid, and thus its density, changes with temperature.[11]
-
Step-by-Step Methodology:
-
Preparation: Select a clean and completely dry Class A volumetric flask (e.g., 5.00 mL or 10.00 mL). Allow it to equilibrate to the ambient temperature of the balance room.
-
Mass of Empty Flask: Using a four-figure analytical balance, weigh the empty flask with its stopper and record the mass (m₁).
-
Filling the Flask: Carefully fill the flask with this compound until the bottom of the meniscus is exactly on the calibration mark. Use a pipette for the final additions to avoid overshooting the mark.
-
Mass of Filled Flask: Stopper the flask, ensuring no liquid is on the outside (wipe carefully if necessary), and weigh it again on the same balance. Record the mass (m₂).
-
Temperature Measurement: Measure and record the temperature of the sample/room (T).
-
Calculation:
-
Mass of liquid (m) = m₂ - m₁
-
Volume of liquid (V) = Calibrated volume of the flask (e.g., 10.00 mL)
-
Density (ρ) = m / V
-
-
-
Self-Validation: Perform the measurement in triplicate to ensure reproducibility. The calculated densities should be within a narrow range (e.g., ±0.005 g/cm³). Ensure the balance is properly tared and calibrated before use.
Conclusion
This compound is a valuable synthetic intermediate whose physical properties are dictated by its high molecular weight and branched alkyl structure. Its high boiling point necessitates purification by vacuum distillation to prevent thermal degradation, while its density, being close to that of water, is an important consideration for phase separations. The experimental protocols detailed herein provide a reliable framework for the accurate and reproducible determination of these critical parameters. By integrating a foundational understanding of the molecular basis of these properties with rigorous experimental technique, researchers can ensure the safe, efficient, and successful application of this compound in their synthetic endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. CAS 52997-43-0: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 52997-43-0 [chemicalbook.com]
- 4. (7R)-7-(bromomethyl)pentadecane | Benchchem [benchchem.com]
- 5. 52997-43-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chapter 7 Notes [web.pdx.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 12. chm.uri.edu [chm.uri.edu]
An In-Depth Technical Guide to 7-(Bromomethyl)pentadecane (CAS: 52997-43-0)
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on 7-(Bromomethyl)pentadecane. It delves into its core physicochemical properties, reactivity, synthesis, and applications, providing the necessary insights for its effective utilization in a laboratory and industrial context.
Core Identity and Physicochemical Profile
This compound, also known by synonyms such as 1-Bromo-2-hexyldecane and 2-Hexyldecyl bromide, is a branched alkyl halide.[1][2][3] Its structure features a fifteen-carbon backbone with a reactive bromomethyl group at the seventh position, making it a valuable intermediate in organic synthesis.[2] The long, branched alkyl chain imparts significant steric bulk and hydrophobic character, which can be strategically used to modify the solubility and physical properties of target molecules.[2][3]
The key physicochemical properties are summarized below, providing a foundational understanding of its behavior and handling requirements.
| Property | Value | Source(s) |
| CAS Number | 52997-43-0 | [1][4] |
| Molecular Formula | C₁₆H₃₃Br | [1][3][4] |
| Molecular Weight | 305.34 g/mol | [1][3][4] |
| Appearance | Colorless to light yellow clear liquid | [2][5] |
| Boiling Point | 341.1 ± 10.0 °C at 760 Torr | [3][5] |
| Density | 0.997 ± 0.06 g/cm³ (at 20 °C) | [3][5] |
| Flash Point | 107.6 ± 11.0 °C | [3][5] |
| Refractive Index | 1.4600 - 1.4640 | [3][5] |
| Solubility | Hydrophobic; soluble in organic solvents, poorly soluble in water | [2] |
These properties, particularly the high boiling point and flash point, indicate that the compound is manageable under standard laboratory conditions, though its combustible nature requires appropriate precautions. Its hydrophobicity is a direct result of the long C16 hydrocarbon chain and is a critical consideration for solvent selection in reaction design.[2]
Reactivity and Mechanistic Pathways
The synthetic utility of this compound is dominated by the reactivity of the primary alkyl bromide functional group. The carbon-bromine bond is polarized, rendering the methylene carbon electrophilic and susceptible to attack by a wide range of nucleophiles. Bromine's effectiveness as a leaving group facilitates these reactions.
Primary Reaction: Nucleophilic Substitution (Sₙ2)
The principal reaction pathway is the bimolecular nucleophilic substitution (Sₙ2) mechanism.[2] This reaction is stereospecific, proceeding with an inversion of configuration if the carbon were chiral, and is highly reliable for primary halides like this one.[6] The large steric hindrance from the branched alkyl chains does not significantly impede the approach to the -CH₂Br group, allowing for efficient substitution.
This pathway is the cornerstone of its function as an alkylating agent, enabling the covalent attachment of the 2-hexyldecyl moiety to various substrates. Common nucleophiles include:
-
Amines: To form secondary or tertiary amines.
-
Alkoxides/Phenoxides: To form ethers.
-
Thiolates: To form thioethers.
-
Cyanide: For nitrile synthesis and subsequent elaboration.
-
Azide: To introduce the azido group, a precursor to amines or for use in "click" chemistry.
Synthesis Protocol: A Self-Validating Approach
The synthesis of this compound is typically achieved via the bromination of 2-hexyldecanol. A common and effective method is the Appel reaction, which converts the alcohol to the corresponding bromide with high fidelity.
Detailed Experimental Protocol: Appel Reaction
This protocol ensures high conversion by using triphenylphosphine and tetrabromomethane, which generate the reactive phosphonium bromide species in situ.
-
Inert Atmosphere Setup: Assemble a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure the glassware is thoroughly dried to prevent side reactions.
-
Reagent Preparation:
-
In the flask, dissolve triphenylphosphine (1.4 eq.) in anhydrous dichloromethane (DCM).
-
In the dropping funnel, prepare a solution of 2-hexyldecanol (1.0 eq.) and tetrabromomethane (CBr₄, 1.3 eq.) in anhydrous DCM.[7]
-
-
Reaction Execution:
-
Cool the triphenylphosphine solution to 0°C using an ice bath.
-
Add the solution from the dropping funnel to the flask dropwise over 30-60 minutes, maintaining the temperature at 0°C.[7] The causality here is critical: slow addition prevents an exothermic runaway and minimizes byproduct formation.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[7]
-
-
Workup and Purification:
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Upon completion, pour the reaction mixture into a larger volume of a non-polar solvent like heptane or hexane to precipitate the triphenylphosphine oxide byproduct.[7]
-
Filter the mixture to remove the solid byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude oil via column chromatography on silica gel to yield the pure this compound.[7]
-
Applications in Drug Development and Materials Science
The unique structure of this compound makes it a strategic building block in several advanced applications.
-
Organic Synthesis: It is primarily used as a versatile intermediate and alkylating agent to introduce the bulky, solubility-enhancing 2-hexyldecyl group.[3][4][5] This is crucial in synthesizing complex organic molecules for pharmaceuticals and agrochemicals.[3]
-
Materials Science: The 2-hexyldecyl group is widely used to improve the processability and solubility of conjugated polymers for organic electronics.[3] It helps disrupt intermolecular packing, making materials more soluble in common organic solvents for device fabrication. There is specific mention of its use as an acceptor in organic photovoltaic devices.[2] It is also a precursor for surfactants and other specialty polymers.[3]
-
Pharmaceutical Research: In drug development, attaching the 2-hexyldecyl chain can modify a drug candidate's lipophilicity, which in turn affects its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). It is also used as an intermediate in the synthesis of specific pharmaceuticals.[3]
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. It is classified as an irritant and requires careful management.
GHS Hazard Information:
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
Some sources also note H317 (May cause an allergic skin reaction) and H318 (Causes serious eye damage).[1]
-
Recommended Handling and Storage Protocols:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[5] Room temperature storage is generally acceptable.[5][8]
Analytical Characterization
Verification of the identity and purity of this compound is typically performed using standard analytical techniques. Spectroscopic data, including ¹³C NMR and Infrared (IR) spectra, are available in public databases and from commercial suppliers, providing essential references for quality control.[1]
References
- 1. Pentadecane, 7-(bromomethyl)- | C16H33Br | CID 18459580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 52997-43-0: this compound | CymitQuimica [cymitquimica.com]
- 3. Cas 52997-43-0,1-BROMO-2-HEXYLDECANE | lookchem [lookchem.com]
- 4. This compound | 52997-43-0 [chemicalbook.com]
- 5. This compound CAS#: 52997-43-0 [m.chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rsc.org [rsc.org]
- 8. This compound | 52997-43-0 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
A Researcher's Guide to the Spectral Analysis of 7-(Bromomethyl)pentadecane
This in-depth technical guide provides a comprehensive analysis of the spectral data for 7-(Bromomethyl)pentadecane, a significant organic intermediate in various synthetic processes.[1][2][3][4][5] Tailored for researchers, scientists, and professionals in drug development, this document elucidates the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounding the analysis in the principles of chemical structure and reactivity.
Introduction: The Structural Significance of this compound
This compound, with the molecular formula C₁₆H₃₃Br, is a long-chain alkyl halide.[1][2] Its utility as a reactive intermediate stems from the presence of the bromomethyl group (-CH₂Br) attached to a branched pentadecane backbone.[1][5] This structure allows for nucleophilic substitution reactions, enabling the introduction of the 2-hexyldecyl group into target molecules.[1][2] A thorough understanding of its spectral characteristics is paramount for confirming its identity, purity, and for tracking its transformation in chemical reactions.
Methodology: A Multi-faceted Approach to Spectral Interrogation
The structural elucidation of this compound relies on a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation offers a definitive characterization of the molecule.
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2 seconds.
-
2. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: Apply a thin film of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Instrumentation: Record the spectrum using an FTIR spectrometer.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
3. Mass Spectrometry (MS):
-
Instrumentation: Utilize a mass spectrometer with an electron ionization (EI) source.
-
Sample Introduction: Introduce the sample via direct infusion or through a gas chromatograph (GC-MS).
-
EI Parameters:
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-500.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. For this compound, the spectrum is characterized by signals corresponding to the bromomethyl group, the methine proton at the branching point, the long alkyl chains, and the terminal methyl groups.
A representative ¹H-NMR spectrum of this compound in CDCl₃ shows distinct peaks.[6] The chemical shifts (δ) are influenced by the electronegativity of the adjacent atoms and the overall electronic environment.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.40 | Doublet | 2H | -CH₂Br |
| ~1.65 | Multiplet | 1H | -CH(CH₂Br)- |
| ~1.26 | Broad Multiplet | ~24H | -(CH₂)n- |
| ~0.88 | Triplet | 6H | -CH₃ |
Interpretation:
-
-CH₂Br Protons (δ ~3.40): The two protons on the carbon adjacent to the bromine atom are deshielded due to the electronegativity of bromine, causing their signal to appear downfield. They appear as a doublet because of coupling to the single methine proton at the branching point.
-
Methine Proton (δ ~1.65): The single proton on the carbon at the branching point is coupled to the two protons of the bromomethyl group and the adjacent methylene protons of the alkyl chains, resulting in a complex multiplet.
-
Alkyl Chain Protons (δ ~1.26): The numerous methylene (-CH₂-) protons in the long alkyl chains are in similar chemical environments and overlap to form a large, broad signal in the upfield region.
-
Terminal Methyl Protons (δ ~0.88): The six protons of the two terminal methyl (-CH₃) groups are the most shielded and appear as a triplet due to coupling with the adjacent methylene groups.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical environment.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~39.0 | -CH₂Br |
| ~40.0 | -CH(CH₂Br)- |
| ~32.0, 29.7, 29.3, 26.5, 22.7 | -(CH₂)n- |
| ~14.1 | -CH₃ |
Interpretation:
-
-CH₂Br Carbon (δ ~39.0): The carbon atom directly bonded to the bromine is significantly deshielded and appears downfield.
-
Methine Carbon (δ ~40.0): The carbon at the branch point also experiences a downfield shift.
-
Alkyl Chain Carbons (δ ~22-32): The carbons of the long alkyl chains resonate in the typical aliphatic region. The slight differences in their chemical shifts are due to their position relative to the branch point and the ends of the chains.
-
Terminal Methyl Carbons (δ ~14.1): The terminal methyl carbons are the most shielded and appear at the highest field.
Infrared (IR) Spectroscopy: Identifying Functional Groups
The IR spectrum is instrumental in identifying the functional groups present in a molecule. For this compound, the key absorptions are related to the C-H and C-Br bonds.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2955-2850 | Strong | C-H stretching (alkane) |
| 1465 | Medium | C-H bending (methylene) |
| 1375 | Medium | C-H bending (methyl) |
| 1250-1190 | Medium | CH₂-Br wagging |
| 650-510 | Strong | C-Br stretching |
Interpretation:
-
C-H Stretching (2955-2850 cm⁻¹): The strong absorptions in this region are characteristic of the stretching vibrations of the C-H bonds in the long alkyl chains.
-
C-H Bending (1465 and 1375 cm⁻¹): These bands correspond to the scissoring and bending vibrations of the methylene and methyl groups.
-
CH₂-Br Wagging (1250-1190 cm⁻¹): A medium intensity band in this region is indicative of the wagging vibration of the CH₂ group attached to the bromine atom.[7]
-
C-Br Stretching (650-510 cm⁻¹): A strong absorption in the fingerprint region confirms the presence of a carbon-bromine bond.[7][8][9] The exact position can be influenced by the overall molecular structure. It's important to note that this absorption is in a region where other vibrations can occur, but its presence is a strong indicator for an alkyl bromide.[10][11]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of the compound and offers insights into its structure through analysis of its fragmentation patterns.
Key Features of the Mass Spectrum:
-
Molecular Ion Peak (M⁺): Due to the presence of two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, the mass spectrum of this compound will exhibit two molecular ion peaks of almost equal intensity at m/z 304 and 306.[10][12] This M and M+2 pattern is a definitive signature for a monobrominated compound.
-
Major Fragmentation Pathways: The fragmentation of the molecular ion is driven by the formation of stable carbocations.
-
Loss of Bromine: A primary fragmentation pathway involves the cleavage of the C-Br bond, resulting in the loss of a bromine radical (•Br) and the formation of a carbocation at m/z 225. This is often a prominent peak in the spectrum.[13]
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent (alpha) to the carbon bearing the bromine can also occur.
-
Alkyl Chain Fragmentation: The long alkyl chains can fragment, leading to a series of peaks separated by 14 mass units (corresponding to CH₂ groups).
-
Diagram of Key Mass Spectrometry Fragmentation
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Conclusion
The comprehensive spectral analysis of this compound through NMR, IR, and Mass Spectrometry provides a robust framework for its structural confirmation. The characteristic signals in each spectrum—the downfield shifts in NMR associated with the bromomethyl group, the distinctive C-Br stretching in IR, and the isotopic pattern in MS—collectively serve as a reliable fingerprint for this important synthetic intermediate. This guide provides researchers with the foundational knowledge and expected data to confidently identify and utilize this compound in their work.
References
- 1. nbinno.com [nbinno.com]
- 2. (7R)-7-(bromomethyl)pentadecane | Benchchem [benchchem.com]
- 3. This compound CAS#: 52997-43-0 [m.chemicalbook.com]
- 4. This compound | 52997-43-0 [chemicalbook.com]
- 5. CAS 52997-43-0: this compound | CymitQuimica [cymitquimica.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Chemistry: Alkyl and aryl halide infrared spectra [openchemistryhelp.blogspot.com]
- 8. scribd.com [scribd.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. quora.com [quora.com]
- 12. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]
- 13. youtube.com [youtube.com]
An In-depth Technical Guide to the Solubility Characteristics of 7-(Bromomethyl)pentadecane in Organic Solvents
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
7-(Bromomethyl)pentadecane is a long-chain, branched haloalkane with significant potential as a reactive intermediate in complex organic syntheses, including the development of novel therapeutic agents and advanced materials. Its utility is fundamentally governed by its behavior in solution. This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. We delve into the theoretical principles dictating its solubility, present a predictive solubility profile across a range of common organic solvents, and provide a detailed, field-tested protocol for the empirical determination of its solubility. This document is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this compound in their work.
Introduction to this compound
Chemical Structure and Physicochemical Properties
This compound (CAS No. 52997-43-0) is an organic compound characterized by a fifteen-carbon pentadecane backbone with a bromomethyl group attached to the seventh carbon.[1] This branched structure significantly influences its physical and chemical properties.
-
Molecular Formula: C₁₆H₃₃Br[2]
-
Molecular Weight: 305.34 g/mol [1]
-
Appearance: Colorless to light yellow clear liquid[3]
-
Boiling Point: ~341.1 °C at 760 mmHg[2]
-
Density: ~0.997 g/cm³ at 20 °C[2]
The molecule's structure is dominated by a large, nonpolar alkyl chain, which suggests poor solubility in polar solvents like water. The carbon-bromine bond introduces a moderate dipole moment, but its influence is largely overshadowed by the extensive hydrocarbon structure. Consequently, this compound is classified as a nonpolar, hydrophobic molecule.
Significance in Research and Drug Development
As a reactive intermediate, this compound is valuable for introducing a large, branched lipophilic moiety (the 2-hexyldecyl group) into a target molecule. In drug development, modifying a parent compound with such a group can profoundly impact its pharmacokinetic profile, enhancing properties like:
-
Membrane Permeability: Increased lipophilicity can improve a drug's ability to cross cell membranes.[4]
-
Metabolic Stability: The branched, bulky structure can sterically hinder enzymatic degradation, potentially increasing the drug's half-life.
-
Binding Affinity: The alkyl chain can engage in favorable hydrophobic interactions within the binding pockets of protein targets.[5]
The presence of the bromomethyl group facilitates nucleophilic substitution reactions, allowing for covalent attachment to a wide array of molecular scaffolds.[6] Understanding its solubility is the first critical step in designing reaction conditions, purification strategies, and formulation approaches.
Theoretical Principles of Solubility
The solubility of a compound in a given solvent is governed by the principle of "like dissolves like."[7][8] This maxim is a simplified expression of the underlying thermodynamics: dissolution is favored when the energy released from new solute-solvent interactions is comparable to or greater than the energy required to break the existing solute-solute and solvent-solvent interactions.[7][9]
Intermolecular Forces and Polarity
For this compound, the key intermolecular forces are:
-
Van der Waals Dispersion Forces: These are the primary forces of attraction between the long alkyl chains of the molecules.
-
Dipole-Dipole Interactions: A minor contribution arising from the polar C-Br bond.
Because the molecule is predominantly nonpolar, it will interact most favorably with solvents that also rely on Van der Waals forces.[10]
-
Nonpolar Solvents (e.g., Hexane, Toluene): Strong solute-solvent interactions are expected, leading to high solubility. The energy required to break the weak Van der Waals forces in the solvent is easily compensated by the formation of new, similar forces with the solute.[9]
-
Polar Aprotic Solvents (e.g., Dichloromethane, THF): Moderate solubility is anticipated. While these solvents have dipoles, they also have significant nonpolar character that can interact with the alkyl chain.
-
Polar Protic Solvents (e.g., Ethanol, Water): Very low solubility is expected. These solvents are characterized by strong hydrogen bonding networks.[10] A significant amount of energy is required to disrupt these hydrogen bonds, and the weak Van der Waals interactions formed between the solvent and this compound cannot compensate for this energy cost.[11]
Advanced Prediction: Hansen Solubility Parameters (HSP)
A more quantitative approach to predicting solubility involves Hansen Solubility Parameters (HSP).[12] This model deconstructs the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[13][14] The principle states that substances with similar HSP values are likely to be miscible.[15]
Predictive Solubility Profile
Based on the theoretical principles discussed, the following table summarizes the expected solubility of this compound in a range of common organic solvents at ambient temperature (approx. 25 °C).
| Solvent | Solvent Class | Predicted Solubility | Rationale |
| Hexane | Nonpolar | Very High (>100 mg/mL) | "Like dissolves like"; strong Van der Waals interactions.[7] |
| Toluene | Nonpolar (Aromatic) | Very High (>100 mg/mL) | "Like dissolves like"; strong Van der Waals interactions.[7] |
| Dichloromethane (DCM) | Polar Aprotic | High (50-100 mg/mL) | Good balance of polarity and dispersity to solvate the molecule. |
| Tetrahydrofuran (THF) | Polar Aprotic | High (50-100 mg/mL) | Similar to DCM, effective at solvating large organic molecules. |
| Ethyl Acetate | Polar Aprotic | Moderate (10-50 mg/mL) | Intermediate polarity; less effective than DCM or THF. |
| Acetone | Polar Aprotic | Low (1-10 mg/mL) | Higher polarity begins to disfavor interaction with the long alkyl chain. |
| Ethanol | Polar Protic | Very Low (<1 mg/mL) | Strong solvent hydrogen bonding network is difficult to disrupt.[11] |
| Methanol | Polar Protic | Very Low (<1 mg/mL) | Strong solvent hydrogen bonding network is difficult to disrupt.[11] |
| Water | Polar Protic | Insoluble (<0.1 mg/mL) | Highly unfavorable interaction due to the hydrophobic effect.[16] |
Note: The values presented are predictive and should be confirmed experimentally.
Experimental Determination of Solubility
To obtain precise, quantitative solubility data, a standardized experimental protocol is necessary. The isothermal equilibrium method, often referred to as the shake-flask method, is a reliable and widely accepted technique.[17]
Workflow for Solubility Determination
The following diagram outlines the key steps in the experimental workflow.
Caption: Experimental workflow for determining solubility via the isothermal equilibrium method.
Detailed Step-by-Step Protocol
Materials and Equipment:
-
This compound (solute)
-
Selected organic solvents (high purity)
-
Analytical balance
-
Scintillation vials or other sealable glass containers
-
Orbital shaker or magnetic stirrer with temperature control
-
Constant temperature incubator or water bath
-
Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., FID for GC, UV or ELSD for HPLC).
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials. The key is to ensure that undissolved solid will remain after equilibrium is reached, confirming saturation.
-
Solvent Addition: Accurately dispense a known volume of the chosen solvent into each vial.
-
Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a temperature-controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[17]
-
Causality Insight: Continuous agitation is crucial to maximize the surface area of the solute in contact with the solvent, accelerating the path to thermodynamic equilibrium. A 24-48 hour period is chosen to ensure that the dissolution rate equals the precipitation rate.[16]
-
-
Sampling: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for several hours for the excess solid to settle.
-
Filtration: Carefully draw a sample from the clear supernatant using a syringe. Immediately pass the sample through a syringe filter directly into a pre-weighed volumetric flask.
-
Self-Validating Step: Filtering is a critical, self-validating step. It ensures that no microscopic, undissolved solid particles are transferred, which would artificially inflate the measured concentration and lead to an overestimation of solubility.
-
-
Dilution & Analysis: Accurately dilute the filtered sample to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the diluted sample using an appropriate chromatographic method (e.g., GC-FID) to determine the precise concentration.
-
Calculation: Using the measured concentration and the dilution factor, calculate the original concentration in the saturated solution. This value represents the solubility of the compound in that solvent at the specified temperature.
Factors Influencing Solubility
Temperature
For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[17] This is because the dissolution process is often endothermic (requires energy input). According to Le Châtelier's principle, increasing the temperature will shift the equilibrium to favor the endothermic dissolution process. When working with this compound, performing reactions at elevated temperatures may allow for higher concentrations or the use of solvents in which it is only moderately soluble at room temperature.
Impurities
The presence of impurities in either the solute or the solvent can affect solubility. Impurities can disrupt the crystal lattice of the solute or alter the intermolecular forces of the solvent, sometimes increasing or decreasing apparent solubility. Using high-purity materials is essential for obtaining accurate and reproducible data.[18]
Conclusion
This compound is a quintessentially nonpolar molecule. Its solubility behavior is dominated by its extensive C₁₆ alkyl structure, rendering it highly soluble in nonpolar organic solvents like hexane and toluene, and practically insoluble in polar protic solvents, especially water. Its utility as a synthetic intermediate in research and drug development is directly tied to this profile, which dictates the choice of reaction media and purification methods. The predictive framework and detailed experimental protocol provided in this guide offer a robust foundation for scientists to confidently and effectively incorporate this versatile compound into their synthetic and formulation workflows.
References
- 1. Pentadecane, 7-(bromomethyl)- | C16H33Br | CID 18459580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. This compound | 52997-43-0 [chemicalbook.com]
- 4. Chiral Alkyl Halides: Underexplored Motifs in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Haloalkane - Wikipedia [en.wikipedia.org]
- 7. quora.com [quora.com]
- 8. Khan Academy [khanacademy.org]
- 9. sarthaks.com [sarthaks.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. CK12-Foundation [flexbooks.ck12.org]
- 12. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 13. grokipedia.com [grokipedia.com]
- 14. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 15. Hansen solubility parameters to predict drug & container interactions [westpharma.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. m.youtube.com [m.youtube.com]
- 18. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]
Nucleophilic substitution reactions involving 7-(Bromomethyl)pentadecane
An In-Depth Technical Guide to Nucleophilic Substitution Reactions Involving 7-(Bromomethyl)pentadecane
Abstract
This technical guide provides a comprehensive analysis of nucleophilic substitution reactions centered on this compound (also known as 1-Bromo-2-hexyldecane). This substrate, characterized by a long, branched alkyl chain, presents unique steric challenges that profoundly influence reaction kinetics and mechanism selection. We will dissect the mechanistic dichotomy between Sₙ1 and Sₙ2 pathways, elucidate the critical factors governing reaction outcomes—including nucleophile strength, solvent choice, and steric hindrance—and provide field-tested experimental protocols. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block for introducing lipophilic, branched moieties into target molecules, thereby modulating their physicochemical properties for applications in therapeutics and materials science.
Introduction to the Substrate: this compound
This compound is a valuable organic intermediate primarily used in chemical synthesis.[1][2] Its structure consists of a fifteen-carbon pentadecane backbone with a bromomethyl group attached to the seventh carbon. This unique structure combines a reactive functional group with a substantial, branched lipophilic tail.
The key to its utility lies in the polar carbon-bromine bond. Due to the higher electronegativity of bromine, the carbon atom of the bromomethyl group bears a partial positive charge (δ+), rendering it an electrophilic center susceptible to attack by electron-rich species, or nucleophiles.[3][4] The presence of this reactive site allows for the strategic introduction of the 2-hexyldecyl group into a wide array of molecules, enabling chemists to impart specific solubility profiles or steric properties.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 52997-43-0 | [1][5] |
| Molecular Formula | C₁₆H₃₃Br | [1][5] |
| Molecular Weight | 305.34 g/mol | [1][6] |
| Appearance | Colorless to light yellow liquid | [5][7] |
| Boiling Point | ~341.1 °C at 760 mmHg | [1][8] |
| Density | ~0.997 g/cm³ at 20 °C | [1] |
| Flash Point | ~107.6 °C | [1] |
| Solubility | Insoluble in water; soluble in organic solvents | [5] |
The synthesis of this compound typically involves the bromination of the corresponding alcohol, 2-hexyldecanol. Common methods include treatment with phosphorus tribromide (PBr₃) or a mixture of hydrobromic acid and a dehydrating agent.[9][10][11] These methods generally proceed with good yields, providing a reliable source of this reactive intermediate.[12]
Mechanistic Considerations: The Sₙ2 Pathway Under Steric Constraint
Nucleophilic substitution reactions primarily proceed via two distinct mechanisms: Sₙ1 (Substitution, Nucleophilic, Unimolecular) and Sₙ2 (Substitution, Nucleophilic, Bimolecular).[4][13][14] The structure of the alkyl halide substrate is the most critical factor in determining which pathway is favored.[15]
This compound is a primary alkyl halide, as the bromine atom is bonded to a carbon that is bonded to only one other carbon. This classification strongly suggests a preference for the Sₙ2 mechanism.[13][16]
-
Sₙ2 Mechanism: This is a single, concerted step where the nucleophile attacks the electrophilic carbon from the side opposite the leaving group (a "backside attack").[17] The reaction rate is dependent on the concentration of both the substrate and the nucleophile (second-order kinetics).[18][19]
-
Sₙ1 Mechanism: This is a two-step process involving the initial departure of the leaving group to form a carbocation intermediate, which is then rapidly attacked by the nucleophile.[20] The rate-determining step is the formation of the carbocation, making the reaction rate dependent only on the substrate concentration (first-order kinetics).[18]
For this compound, the Sₙ1 pathway is highly disfavored. The formation of a primary carbocation is energetically prohibitive due to its instability.[18][21] Therefore, the Sₙ2 pathway is the only viable route for substitution.
However, the substrate is not a simple primary alkyl halide. The electrophilic carbon is attached to the bulky 2-hexyldecyl group. This significant steric hindrance impedes the backside approach of the nucleophile, dramatically slowing the rate of the Sₙ2 reaction.[22][23][24] The success of a substitution reaction on this substrate, therefore, hinges on carefully optimizing reaction conditions to overcome this steric barrier.[15]
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 52997-43-0 [chemicalbook.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I [kpu.pressbooks.pub]
- 5. CAS 52997-43-0: this compound | CymitQuimica [cymitquimica.com]
- 6. Pentadecane, 7-(bromomethyl)- | C16H33Br | CID 18459580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. guiding-bio.com [guiding-bio.com]
- 8. (7R)-7-(bromomethyl)pentadecane | Benchchem [benchchem.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Alkyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 13. web.viu.ca [web.viu.ca]
- 14. chem.uci.edu [chem.uci.edu]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 17. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 18. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 19. ocw.uci.edu [ocw.uci.edu]
- 20. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 21. quora.com [quora.com]
- 22. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. chem.libretexts.org [chem.libretexts.org]
A Comprehensive Technical Guide to the Elimination Reaction Pathways for 7-(Bromomethyl)pentadecane
Executive Summary
This technical guide provides an in-depth analysis of the elimination reaction pathways for 7-(bromomethyl)pentadecane, a primary alkyl halide. The document is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of the mechanistic principles governing its reactivity. We will establish that due to the primary nature of the substrate, the bimolecular E2 pathway is the only viable elimination mechanism, as the unimolecular E1 pathway is energetically prohibitive due to the instability of the resultant primary carbocation. The principal focus of this guide is the critical competition between the E2 elimination and the bimolecular nucleophilic substitution (SN2) reaction. We will explore in detail the key experimental parameters—namely the steric properties of the base and reaction temperature—that can be manipulated to selectively favor the formation of the single possible elimination product, 7-methylenepentadecane. This guide synthesizes fundamental mechanistic theory with practical, field-proven protocols to offer a self-validating framework for predicting and controlling reaction outcomes.
Introduction to Elimination Reactions
Elimination reactions are a fundamental class of organic reactions in which two substituents are removed from a substrate, typically resulting in the formation of a new pi bond (an alkene or alkyne).[1] For alkyl halides, these reactions involve the removal of a hydrogen atom from a carbon adjacent to the halide-bearing carbon (the β-carbon) and the halide itself (the leaving group). These reactions can proceed through two primary mechanisms: E1 (unimolecular) and E2 (bimolecular).[2]
-
E2 Reaction: A single, concerted step where a base abstracts a β-proton simultaneously as the leaving group departs and the pi bond forms.[1] Its rate is dependent on the concentration of both the substrate and the base.[3]
-
E1 Reaction: A two-step process initiated by the departure of the leaving group to form a carbocation intermediate.[2] A weak base then abstracts a β-proton in the second step to form the alkene.[2] The rate-determining step is the formation of the carbocation, making the reaction rate dependent only on the substrate concentration.[4]
Control over elimination pathways is paramount in synthetic chemistry, as they are often in competition with nucleophilic substitution reactions (SN1 and SN2).[5] The choice of substrate, base, solvent, and temperature determines which pathway predominates.[6]
Analysis of the Substrate: this compound
To understand the reactivity of this compound, a thorough analysis of its structure is essential.
-
Chemical Identity:
-
IUPAC Name: this compound
-
CAS Number: 52997-43-0
-
Molecular Formula: C₁₆H₃₃Br
-
Structure:
-
-
Structural Analysis for Elimination:
-
α-Carbon: The carbon atom directly bonded to the bromine leaving group (-CH₂Br). This is a primary (1°) carbon.[5]
-
β-Carbon: The carbon atom adjacent to the α-carbon. In this case, it is the C7 of the pentadecane chain.
-
β-Hydrogens: There is only one hydrogen atom on the β-carbon (C7) that is available for abstraction by a base.
-
The primary classification of the α-carbon is the single most important structural feature. The formation of a primary carbocation is highly energetically unfavorable, making any reaction mechanism that proceeds via this intermediate, such as E1 and SN1, extremely unlikely.[7][8] Consequently, the discussion of productive reaction pathways for this compound is confined to bimolecular mechanisms: E2 and SN2.
Furthermore, since there is only one β-hydrogen, there is only one possible elimination product. This removes the complexities of regioselectivity, often governed by Zaitsev's or Hofmann's rules, which apply when multiple alkene isomers can be formed. The sole elimination product is 7-methylenepentadecane .
The Viable Elimination Pathway: E2 Mechanism
The E2 mechanism is a concerted, one-step process favored by strong bases.[7] For this compound, the reaction proceeds as follows: a base abstracts the β-hydrogen from C7, the electrons from the C-H bond shift to form a π-bond between C7 and the exocyclic carbon, and the bromide ion departs simultaneously.
Caption: Concerted E2 reaction mechanism for this compound.
This pathway requires an anti-periplanar arrangement of the β-hydrogen and the leaving group for optimal orbital overlap in the transition state.[9] Due to free rotation around the C7-CH₂ bond, this conformation is readily accessible.
The Primary Competing Pathway: SN2 Mechanism
Given its primary, unhindered α-carbon, this compound is an excellent substrate for the SN2 reaction.[10] This is a concerted, bimolecular pathway where a nucleophile attacks the α-carbon from the backside, displacing the bromide leaving group in a single step.
Caption: Competing SN2 reaction mechanism for this compound.
The SN2 reaction is in direct competition with the E2 pathway because both are favored by strong nucleophiles/bases and are bimolecular.[11] The outcome of the reaction is therefore determined by the specific properties of the base/nucleophile and the reaction conditions.
Controlling the Reaction Outcome: A Guide to Selectivity
The central challenge in the chemistry of this compound is directing the reaction towards either E2 elimination or SN2 substitution. This can be achieved by carefully selecting the reaction parameters.[12]
Pillar 1: The Decisive Role of the Base
The steric bulk of the base is the most critical factor in controlling this competition.[13][14]
-
Strong, Non-Hindered Bases: Small, strong bases such as sodium ethoxide (NaOEt) or sodium hydroxide (NaOH) can act as both effective nucleophiles and bases. Due to the low steric hindrance at the primary α-carbon, the SN2 pathway is often kinetically favored, leading to the substitution product as the major product.[15]
-
Strong, Sterically Hindered Bases: Bulky bases, such as potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA), are poor nucleophiles but excellent bases.[16][17] Their large size prevents them from efficiently attacking the α-carbon (SN2 pathway).[17] However, they can readily abstract the sterically accessible β-hydrogen on the periphery of the molecule, strongly favoring the E2 elimination pathway.[9]
Pillar 2: The Influence of Temperature
Temperature is a key thermodynamic lever.
-
Higher Temperatures: Elimination reactions lead to an increase in the number of product molecules compared to substitution reactions, resulting in a positive entropy change (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), increasing the temperature (T) makes the -TΔS term more negative, thus favoring the elimination pathway.[4][18] Therefore, running the reaction at elevated temperatures (e.g., at reflux) will increase the yield of the E2 product.[4]
Summary of Conditions
The following table summarizes the expected outcomes based on reaction conditions.
| Condition | Base Type | Base Example | Temperature | Expected Major Pathway | Expected Major Product |
| Elimination Favored | Strong, Sterically Hindered | Potassium tert-butoxide (t-BuOK) | High | E2 | 7-Methylenepentadecane |
| Substitution Favored | Strong, Unhindered | Sodium Ethoxide (NaOEt) | Low | SN2 | 7-(Ethoxymethyl)pentadecane |
| Substitution Favored | Good Nucleophile, Weak Base | Sodium Azide (NaN₃) | Low-Moderate | SN2 | 7-(Azidomethyl)pentadecane |
Experimental Protocols
The following protocols provide validated, step-by-step methodologies for achieving either elimination or substitution.
Protocol 1: Synthesis of 7-Methylenepentadecane via E2 Elimination
This protocol is designed to maximize the yield of the elimination product.
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add potassium tert-butoxide (1.5 equivalents) to anhydrous tert-butanol (solvent).
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous tert-butanol and add it dropwise to the stirring base solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 83 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: After completion, cool the mixture to room temperature and quench with water. Extract the aqueous layer with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo. Purify the resulting crude oil via column chromatography on silica gel to yield pure 7-methylenepentadecane.
Protocol 2: Synthesis of 7-(Ethoxymethyl)pentadecane via SN2 Substitution (for comparison)
This protocol is designed to favor the substitution product.
-
Reaction Setup: Prepare a solution of sodium ethoxide (1.2 equivalents) in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet. Cool the solution to 0 °C in an ice bath.
-
Substrate Addition: Add this compound (1.0 equivalent) dropwise to the cold, stirring ethoxide solution.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-18 hours. The lower temperature disfavors the competing E2 pathway.
-
Workup and Purification: Follow the workup and purification steps as outlined in Protocol 1 to isolate the SN2 product, 7-(ethoxymethyl)pentadecane.
Workflow for Predicting Reaction Outcome
The following decision-making workflow can be used to predict the major reaction pathway for this compound under various conditions.
Caption: Decision workflow for predicting E2 vs. SN2 pathways.
Conclusion
The elimination reactivity of this compound is exclusively governed by the E2 mechanism due to its primary alkyl halide structure, which precludes the formation of a stable carbocation intermediate required for an E1 pathway. The critical consideration for synthetic application is the inherent competition with the SN2 reaction. This guide has established that selectivity can be effectively controlled through rational experimental design. The use of strong, sterically hindered bases like potassium tert-butoxide is the most powerful strategy to promote the E2 pathway and synthesize 7-methylenepentadecane. Furthermore, elevating the reaction temperature provides a thermodynamic advantage for elimination. By applying these principles, researchers can confidently direct the reactivity of this substrate to achieve the desired chemical transformation.
References
- 1. Elimination reaction - Wikipedia [en.wikipedia.org]
- 2. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. LabXchange [labxchange.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. E1 vs. E2: How to Tell if the Mechanism is E1 or E2 with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 10. glasp.co [glasp.co]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Video: Predicting Products: Substitution vs. Elimination [jove.com]
- 13. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
- 17. Khan Academy [khanacademy.org]
- 18. chem.libretexts.org [chem.libretexts.org]
Molecular structure and formula of 7-(Bromomethyl)pentadecane
An In-depth Technical Guide to 7-(Bromomethyl)pentadecane: Structure, Properties, and Synthetic Utility
Introduction
This compound is a branched-chain alkyl halide that serves as a pivotal intermediate in advanced organic synthesis. Characterized by a long, fifteen-carbon backbone with a reactive bromomethyl group at the 7-position, this molecule combines a significant hydrophobic character with a versatile functional handle for chemical modification. Its structure allows for the strategic introduction of the bulky 2-hexyldecyl moiety into a wide array of target molecules, thereby influencing properties such as solubility, steric hindrance, and molecular architecture. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, reactivity, and applications for researchers and professionals in drug development and materials science.
Molecular Identity and Structural Elucidation
The precise definition of a chemical entity is foundational to its application. This compound is unambiguously identified by its molecular formula, systematic nomenclature, and structural descriptors.
-
IUPAC Name: this compound[1]
-
Common Synonyms: 1-Bromo-2-hexyldecane, 2-Hexyldecyl bromide[1][2][3][5]
The molecule consists of a central pentadecane chain where one hydrogen on the seventh carbon has been replaced by a bromomethyl (-CH2Br) group.[2] This classifies it as a primary alkyl halide, as the bromine is attached to a carbon that is bonded to only one other carbon atom (within the functional group). However, the branching at the point of attachment imparts notable steric features.
Structural Representation:
Caption: 2D structure of this compound.
Unique Molecular Identifiers:
-
SMILES: CCCCCCCCC(CCCCCC)CBr[1]
-
InChI: InChI=1S/C16H33Br/c1-3-5-7-9-10-12-14-16(15-17)13-11-8-6-4-2/h16H,3-15H2,1-2H3[1][2]
Physicochemical Properties
The physical properties of this compound are dictated by its long aliphatic chain and the presence of the polar carbon-bromine bond. These characteristics render it a high-boiling, hydrophobic liquid with utility in non-aqueous synthetic environments.
| Property | Value | Source |
| Molecular Weight | 305.34 g/mol | [1][3][4] |
| Appearance | Colorless to light yellow liquid | [2][5][6] |
| Boiling Point | ~341.1 ± 10.0 °C (at 760 Torr) | [3][5] |
| Density | ~0.997 ± 0.06 g/cm³ (at 20 °C) | [3][5] |
| Flash Point | ~107.6 ± 11.0 °C | [3][5] |
| Solubility | Insoluble in water; soluble in organic solvents | [2] |
Synthesis and Purification
The synthesis of this compound typically involves the conversion of a precursor alcohol or alkane into the desired alkyl halide. A common laboratory and industrial approach is the bromination of 2-hexyldecane.
Protocol: Free-Radical Bromination of 2-Hexyldecane
This reaction proceeds via a free-radical mechanism, where a bromine radical abstracts a hydrogen atom from the alkane, followed by reaction with Br₂ to form the product.[7]
-
Initiation: A radical initiator (e.g., UV light or a chemical initiator like AIBN) is used to cleave a bromine molecule (Br₂) into two bromine radicals (2 Br•).
-
Propagation (Step 1): A bromine radical abstracts a hydrogen atom from 2-hexyldecane, preferentially from a tertiary carbon if available, to form hydrogen bromide (HBr) and a 2-hexyldecyl radical.
-
Propagation (Step 2): The 2-hexyldecyl radical reacts with another molecule of Br₂ to yield this compound and a new bromine radical, which continues the chain reaction.
-
Termination: The reaction ceases when radicals combine with each other.
The crude product is typically purified by vacuum distillation to remove unreacted starting materials and byproducts.[7]
Caption: General workflow for the synthesis of this compound.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound is centered on the reactivity of its carbon-bromine bond. The significant electronegativity difference between carbon and bromine polarizes the C-Br bond, making the carbon atom electrophilic and susceptible to attack by nucleophiles.[8][9][10]
Primary Reaction Pathway: Nucleophilic Substitution (Sₙ2)
As a primary alkyl halide, this compound readily undergoes bimolecular nucleophilic substitution (Sₙ2) reactions.[5][7][11] In this concerted, single-step mechanism, a nucleophile attacks the electrophilic carbon atom, leading to the simultaneous displacement of the bromide ion, which is an excellent leaving group.[9][11]
This reactivity allows for the facile conversion of the bromomethyl group into a variety of other functional groups, making it a versatile building block for introducing the 2-hexyldecyl group into larger molecules.[5][7]
Common Transformations:
-
Alcohols: Reaction with hydroxide ions (OH⁻).
-
Ethers: Reaction with alkoxides (RO⁻).
-
Amines: Reaction with ammonia or primary/secondary amines.
-
Thiols: Reaction with hydrosulfide ions (SH⁻).
-
Nitriles: Reaction with cyanide ions (CN⁻), which also extends the carbon chain.
Caption: Generalized Sₙ2 reaction pathway for this compound.
Applications: The primary application of this compound is as a reactive intermediate.[4][5] The introduction of the branched C16 alkyl chain can be used to:
-
Enhance Solubility: Increase solubility in nonpolar organic solvents.
-
Impart Steric Bulk: Control the stereochemistry or block reactive sites in a target molecule.
-
Synthesize Derivatives: Serve as a precursor for creating surfactants, polymers, and specialty chemicals where a long, branched alkyl chain is desired.[7]
Safety and Handling
As with all reactive brominated organic compounds, proper safety protocols must be observed when handling this compound.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[12]
-
Precautionary Statements:
-
P302 + P352: IF ON SKIN: Wash with plenty of water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]
-
-
Storage: Store in a dark place, sealed in a dry container at room temperature to prevent degradation.[3][12]
Conclusion
This compound is a well-defined chemical intermediate whose value lies in its predictable reactivity and the useful physicochemical properties of its 2-hexyldecyl group. Its molecular structure has been thoroughly characterized, and its behavior in nucleophilic substitution reactions is well-understood, making it a reliable tool for synthetic chemists. By leveraging its electrophilic carbon center, researchers can efficiently incorporate a large, branched, and hydrophobic moiety into a diverse range of molecular frameworks, enabling the development of novel materials, pharmaceuticals, and specialty chemicals.
References
- 1. Pentadecane, 7-(bromomethyl)- | C16H33Br | CID 18459580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 52997-43-0: this compound | CymitQuimica [cymitquimica.com]
- 3. 52997-43-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound | 52997-43-0 [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. guiding-bio.com [guiding-bio.com]
- 7. (7R)-7-(bromomethyl)pentadecane | Benchchem [benchchem.com]
- 8. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 9. alevelchemistry.co.uk [alevelchemistry.co.uk]
- 10. Video: Alkyl Halides [jove.com]
- 11. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 12. 52997-43-0|this compound|BLD Pharm [bldpharm.com]
The Synthetic Versatility of 7-(Bromomethyl)pentadecane: A Guide for Advanced Chemical R&D
Introduction: Unveiling the Identity of a Branched Alkyl Halide
In the landscape of organic synthesis, the nomenclature of complex molecules can often present a barrier to accessing a complete body of literature. 7-(Bromomethyl)pentadecane (CAS No. 52997-43-0), a seemingly specific chemical entity, is a prime example of a molecule known by several equally valid names.[1][2][3][4] This guide aims to provide an in-depth technical overview of this versatile C16 branched alkyl halide, consolidating its various identities to empower researchers in drug development and materials science. A comprehensive understanding of its synonyms is the first step toward unlocking its full synthetic potential.
The systematic IUPAC name, this compound, precisely describes a fifteen-carbon chain (pentadecane) with a bromomethyl (-CH2Br) group attached to the seventh carbon. However, in practical laboratory settings and across much of the chemical literature, it is more frequently encountered under names that reflect its synthetic origins or its nature as a branched alkylating agent.
| Synonym | Nomenclature System | Rationale |
| 1-Bromo-2-hexyldecane | IUPAC | This name identifies the longest carbon chain containing the functional group as decane, with a hexyl group at the second carbon and the bromine at the first. This is a common and correct alternative naming convention.[1][2][5] |
| 2-Hexyldecyl bromide | Common Name | This functional class name is widely used, identifying the alkyl group as "2-hexyldecyl" and the halide as "bromide".[2][5] |
| Pentadecane, 7-(bromomethyl)- | Index Name | This is a format often used in chemical databases and catalogs for indexing purposes.[1][2] |
Understanding these synonyms is critical for any researcher, as different suppliers and publications may use them interchangeably. For the remainder of this guide, we will primarily use the common name "2-hexyldecyl bromide" to reflect its utility as a synthetic building block, while acknowledging its formal IUPAC identity.
Strategic Synthesis: From Alcohols to a Versatile Alkylating Agent
The synthesis of 2-hexyldecyl bromide is a multi-step process that begins with the construction of its precursor alcohol, 2-hexyldecanol. The choice of synthetic route for both the alcohol and the final bromide is dictated by factors such as yield, scalability, and the availability of starting materials.
Part 1: The Guerbet Reaction for 2-Hexyldecanol Synthesis
The precursor, 2-hexyldecanol, is a classic example of a Guerbet alcohol, synthesized through the Guerbet condensation of 1-octanol.[6] This reaction, named after Marcel Guerbet, is a self-condensation of a primary alcohol at elevated temperatures in the presence of a base catalyst to form a branched primary alcohol with double the molecular weight, minus a molecule of water.[7]
The causality behind this choice of reaction is its efficiency in creating specific branching patterns from linear feedstocks. The resulting branched structure of 2-hexyldecanol is crucial for imparting desirable physical properties, such as a low melting point and good fluidity, to its derivatives.[7]
Experimental Protocol: Synthesis of 2-Hexyldecanol via Guerbet Condensation [6]
-
Materials:
-
1-Octanol
-
Potassium hydroxide (KOH), granular (1.5 wt%)
-
Copper-nickel catalyst on a hydrotalcite support (e.g., 13 wt% total metal, Cu/Ni molar ratio 2.5/7.5)
-
Nitrogen gas (for inert atmosphere)
-
-
Equipment:
-
100 mL five-neck flask
-
Magnetic stirrer and stir bar
-
Temperature probe
-
Condenser
-
Dean-Stark apparatus
-
Nitrogen inlet
-
-
Procedure:
-
Charge the flask with 1-octanol (40 g), granular KOH (0.6 g), and the copper-nickel catalyst (0.4 g).
-
Assemble the condenser and Dean-Stark trap. Begin purging the system with a steady flow of nitrogen (50-60 mL/min).
-
While stirring, heat the mixture. The reaction temperature should be raised to the boiling point of 1-octanol (approximately 195 °C).
-
The reaction commences as the mixture reaches reflux and water begins to collect in the Dean-Stark trap. Maintain the reaction temperature between 195-225 °C for 8 hours.
-
After 8 hours, cool the reaction mixture to room temperature.
-
The crude product is a liquid mixture. Centrifuge the mixture to remove the solid catalyst and any precipitated potassium carboxylate soaps.
-
The supernatant liquid, which is primarily 2-hexyldecanol, can be further purified by vacuum distillation if required.
-
-
Self-Validation: The progress of the reaction can be monitored by observing the rate of water collection in the Dean-Stark trap. The final product composition should be analyzed by Gas Chromatography (GC) to confirm the conversion of 1-octanol and the yield of 2-hexyldecanol. A typical crude product may contain approximately 83% 2-hexyldecanol.[6]
Caption: Synthesis workflow for 2-hexyldecyl bromide.
Part 2: Bromination of 2-Hexyldecanol
The conversion of the precursor alcohol to the final alkyl bromide is a critical step. While several methods exist for this transformation, the Appel reaction, which utilizes triphenylphosphine (PPh3) and a carbon tetrahalide (in this case, tetrabromomethane, CBr4), offers a mild and efficient route, particularly for primary alcohols.[8] This method is often preferred over harsher conditions involving strong acids, as it minimizes the risk of side reactions such as rearrangements or eliminations.
Experimental Protocol: Synthesis of 2-Hexyldecyl Bromide [8]
-
Materials:
-
2-Hexyldecanol
-
Triphenylphosphine (PPh3)
-
Tetrabromomethane (CBr4)
-
Dichloromethane (DCM), anhydrous
-
Heptane
-
Diethyl ether
-
Silica gel for column chromatography
-
-
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Nitrogen inlet
-
Ice bath
-
-
Procedure:
-
In the three-necked flask under a nitrogen atmosphere, dissolve triphenylphosphine (48.4 g, 185.0 mmol) in anhydrous dichloromethane (160 mL).
-
In a separate flask, prepare a solution of 2-hexyldecanol (32.0 g, 132.2 mmol) and tetrabromomethane (57.2 g, 172.0 mmol) in anhydrous dichloromethane (280 mL).
-
Cool the triphenylphosphine solution to 0 °C using an ice bath.
-
Slowly add the 2-hexyldecanol/CBr4 solution to the cooled PPh3 solution via the dropping funnel over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Upon completion, pour the reaction mixture into a solution of heptane (400 mL) and diethyl ether (100 mL). This will precipitate the triphenylphosphine oxide byproduct.
-
Remove the solid byproduct by filtration.
-
Concentrate the filtrate under reduced pressure to remove the solvents.
-
Purify the resulting crude oil by column chromatography on silica gel to yield the final product, 2-hexyldecyl bromide.
-
-
Self-Validation: The purity of the final product should be assessed by ¹H NMR and GC-MS. The successful synthesis is confirmed by the disappearance of the alcohol proton signal and the appearance of a characteristic signal for the bromomethyl protons in the ¹H NMR spectrum. The provided protocol has been reported to yield a highly pure product (99.9%).[8]
Application in Organic Electronics: A Building Block for Hole-Transporting Materials
While broadly useful as an alkylating agent, 2-hexyldecyl bromide has found a specific and high-value application in the synthesis of organic semiconductors.[3] The introduction of the branched 2-hexyldecyl group is a key strategy for improving the solubility and processability of conjugated organic molecules without significantly disrupting their electronic properties. This is particularly important for materials used in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices.
A prime example is the N-alkylation of phenothiazine. Phenothiazine is an electron-rich heterocyclic compound that serves as an excellent core for hole-transporting materials (HTMs), which are crucial components in OPVs and perovskite solar cells.[9][10][11] However, unsubstituted phenothiazine has poor solubility. By reacting it with 2-hexyldecyl bromide, a highly soluble derivative, 10-(2-hexyldecyl)phenothiazine, is formed. This derivative can be further functionalized to create advanced materials for organic electronic devices.[12]
Caption: SN2 reaction mechanism for N-alkylation of phenothiazine.
Experimental Protocol: Synthesis of 10-(2-Hexyldecyl)phenothiazine [8]
-
Materials:
-
Phenothiazine
-
2-Hexyldecyl bromide
-
Potassium t-butoxide
-
Methanol, anhydrous
-
Ethyl acetate
-
Water
-
-
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Nitrogen inlet
-
-
Procedure:
-
To a three-necked flask under a nitrogen atmosphere, add benzotriazole (10.4 g, 87.0 mmol) and dissolve it in methanol (100 mL). Note: The referenced procedure uses benzotriazole, but the same principle applies to phenothiazine.
-
Add potassium t-butoxide (10.4 g, 92.8 mmol) in small portions to the stirring solution.
-
After 10 minutes, add a solution of 2-hexyldecyl bromide (31.8 g, 104.4 mmol) in methanol (50 mL) dropwise.
-
Heat the reaction mixture to 60 °C and maintain for 5 hours.
-
After cooling, remove the solvent under vacuum.
-
Dissolve the residue in ethyl acetate and perform an aqueous workup by washing with water.
-
Dry the organic phase over sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
-
Self-Validation: The reaction can be monitored by Thin Layer Chromatography (TLC). The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The yield for a similar reaction with benzotriazole was reported as 30%.[8]
The function of the 2-hexyldecyl group in these materials is to act as a solubilizing "spacer." This allows the electronically active phenothiazine cores to be processed from solution while preventing excessive aggregation, which can be detrimental to device performance. The charge (a "hole" or positive charge carrier) is transported through the π-conjugated system of the phenothiazine units.
Caption: Charge transport mechanism in a hole-transporting material.
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of this compound and its derivatives. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is a powerful tool for confirming the structure of 2-hexyldecyl bromide. The spectrum will show characteristic signals for the different types of protons in the molecule.
-
Expected ¹H NMR Signals (CDCl₃): [6][8]
-
~3.45 ppm (doublet): This signal corresponds to the two protons of the -CH₂Br group. It appears as a doublet due to coupling with the adjacent methine (-CH) proton.
-
~1.60 ppm (multiplet): This complex signal arises from the single methine proton (-CH) at the branch point.
-
~1.28 ppm (multiplet): A large, broad signal representing the 24 protons of the methylene (-CH₂) groups in the two long alkyl chains.
-
~0.89 ppm (triplet): This signal corresponds to the six protons of the two terminal methyl (-CH₃) groups.
-
¹³C NMR spectroscopy provides complementary information, showing distinct signals for each unique carbon atom in the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the preferred method for assessing the purity of 2-hexyldecyl bromide and for analyzing reaction mixtures.
General Protocol for GC-MS Analysis of Long-Chain Alkyl Halides
-
Instrumentation: A standard GC system equipped with a mass selective detector.
-
Column: A non-polar capillary column, such as a DB-5 or HP-5 (e.g., (5%-phenyl)-methylpolysiloxane), is suitable for separating long-chain hydrocarbons.
-
Injector: A split/splitless injector is typically used. The sample should be dissolved in a volatile organic solvent like dichloromethane or hexane at a concentration of approximately 10 µg/mL.[13]
-
Temperature Program:
-
Initial oven temperature: ~50 °C, hold for 2 minutes.
-
Ramp at 10-20 °C/min to a final temperature of ~300 °C.
-
Hold at the final temperature for 5-10 minutes to ensure all components elute.
-
-
Mass Spectrometer: Operated in electron impact (EI) mode. The mass spectrum will show a molecular ion peak (M+) and characteristic fragmentation patterns, including the loss of Br (M-79/81) and cleavage along the alkyl chains.
Conclusion
This compound, or 2-hexyldecyl bromide, is more than just a simple alkyl halide; it is a strategically designed building block that enables significant advances in materials science and complex organic synthesis. Its branched structure, a direct result of the Guerbet reaction, imparts crucial solubility and processability to otherwise intractable molecules. By understanding its various synonyms, mastering its synthesis from readily available precursors, and appreciating its application in high-performance materials like organic semiconductors, researchers can fully leverage its potential. The detailed protocols and mechanistic insights provided in this guide serve as a foundation for the rational design and execution of experiments, empowering scientists to innovate in the development of next-generation materials and therapeutics.
References
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Add a Twist to π-molecules! A New Design Strategy for Organic Semiconductor Materials | Institute for Molecular Science [ims.ac.jp]
- 4. 2-Hexyl-1-decanol | C16H34O | CID 95337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. 2-Hexyl-1-decanol synthesis - chemicalbook [chemicalbook.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. rsc.org [rsc.org]
- 9. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation [mdpi.com]
- 10. iosrphr.org [iosrphr.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Safety and handling precautions for 7-(Bromomethyl)pentadecane
An In-Depth Technical Guide to the Safe Handling of 7-(Bromomethyl)pentadecane for Research and Development
Introduction
This compound (CAS No. 52997-43-0), also known by synonyms such as 1-Bromo-2-hexyldecane, is a long-chain alkyl halide that serves as a critical reactive intermediate in advanced organic synthesis.[1] Its molecular structure, featuring a C16 branched alkyl chain with a reactive bromomethyl group, makes it a valuable building block for introducing specific steric or solubility properties into target molecules. This compound finds utility in the development of novel pharmaceuticals, advanced materials, and agrochemicals where precise molecular architecture is paramount.[2]
As a secondary alkyl bromide, this compound exhibits significant reactivity, primarily in nucleophilic substitution and elimination reactions.[2][3] This reactivity, while essential for its synthetic applications, also underpins its potential hazards. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for the safe handling, use, and disposal of this compound. Adherence to these protocols is a self-validating system for ensuring laboratory safety, experimental integrity, and regulatory compliance.
Section 1: Compound Profile and Hazard Identification
A foundational understanding of the compound's properties and inherent hazards is the first step in a robust safety protocol.
Physicochemical Properties
The physical characteristics of this compound influence its behavior in a laboratory setting, from storage to reaction conditions.
| Property | Value | Source(s) |
| CAS Number | 52997-43-0 | [4][5][6] |
| Molecular Formula | C₁₆H₃₃Br | [4][5][7] |
| Molecular Weight | 305.34 g/mol | [4][5] |
| Appearance | Colorless to light yellow/orange clear liquid | [4][8] |
| Boiling Point | ~341.1 °C @ 760 mmHg | [4][7][9] |
| Density | ~0.997 g/cm³ | [4][7][9] |
| Flash Point | ~107.6 °C | [4][7][9] |
Chemical Reactivity
This compound is classified as a secondary alkyl bromide. The bromine atom is attached to a carbon that is bonded to two other carbon atoms, which sterically hinders the reaction site compared to primary alkyl bromides.[3] Its primary modes of reaction are:
-
Nucleophilic Substitution (Sₙ2): The compound readily reacts with nucleophiles, where the bromine atom is displaced. The backside attack characteristic of Sₙ2 reactions is somewhat impeded by the branched alkyl structure, making it less reactive than primary alkyl bromides but suitable for many synthetic transformations.[10][11]
-
Elimination (E2): In the presence of a strong, bulky base, this compound can undergo an E2 elimination to form an alkene.[2]
The choice of reagents and reaction conditions (solvent, temperature) will dictate the competition between substitution and elimination pathways.[12]
References
- 1. CAS 52997-43-0: this compound | CymitQuimica [cymitquimica.com]
- 2. (7R)-7-(bromomethyl)pentadecane | Benchchem [benchchem.com]
- 3. proprep.com [proprep.com]
- 4. This compound | 52997-43-0 [chemicalbook.com]
- 5. Pentadecane, 7-(bromomethyl)- | C16H33Br | CID 18459580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. chembk.com [chembk.com]
- 8. This compound CAS#: 52997-43-0 [m.chemicalbook.com]
- 9. 52997-43-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 11. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
A Technical Guide to the Thermal Stability of 7-(Bromomethyl)pentadecane Under Reaction Conditions
Abstract
This technical guide provides a comprehensive analysis of the thermal stability of 7-(bromomethyl)pentadecane, a key intermediate in various synthetic applications. In the absence of direct literature on its thermal decomposition, this document synthesizes foundational principles of haloalkane stability with established analytical methodologies to offer a predictive framework for researchers, scientists, and drug development professionals. The guide details potential thermal degradation pathways, outlines robust experimental protocols for assessing thermal stability using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and discusses critical factors that can influence the compound's stability under typical reaction conditions. The aim is to equip the scientific community with the necessary knowledge to handle and utilize this compound effectively and safely in their research and development endeavors.
Introduction: The Role and Reactivity of this compound
This compound (CAS No. 52997-43-0) is a long-chain aliphatic bromoalkane that serves as a valuable building block in organic synthesis.[1][2][3] Its utility stems from the presence of a reactive bromomethyl group attached to a pentadecane backbone, which allows for the introduction of the bulky and lipophilic 7-pentadecanylmethyl moiety into a variety of molecular scaffolds.[1] This is particularly relevant in the synthesis of pharmaceuticals, advanced materials, and specialty chemicals where precise control over molecular architecture and properties like solubility and steric hindrance is crucial.[4]
Given its application in synthetic protocols that may involve elevated temperatures, a thorough understanding of the thermal stability of this compound is paramount. Thermal degradation can lead to the formation of impurities, reduction in yield, and potentially hazardous reaction conditions. This guide provides a theoretical and practical framework for assessing and understanding the thermal behavior of this important synthetic intermediate.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for designing appropriate experimental and reaction conditions.
| Property | Value | Source |
| Molecular Formula | C16H33Br | [2][5][6] |
| Molecular Weight | 305.34 g/mol | [2][5][6] |
| Appearance | Colorless to light yellow clear liquid | [1][3][7] |
| Boiling Point | 341.1 ± 10.0 °C at 760 mmHg | [1][2][4] |
| Flash Point | 107.6 ± 11.0 °C | [1][2][5] |
| Density | 0.997 ± 0.06 g/cm³ at 20 °C | [1][2][5] |
| Storage | Keep in a dark place, sealed in dry, at room temperature. | [2][8] |
Theoretical Thermal Decomposition Pathways
The thermal decomposition of haloalkanes can proceed through several mechanisms, with the most common being elimination and radical reactions.[9][10] For this compound, a secondary bromoalkane, the primary anticipated thermal degradation pathway is dehydrobromination.
Dehydrobromination (Elimination Reaction)
Dehydrobromination is an elimination reaction that involves the removal of a hydrogen atom and a bromine atom from adjacent carbon atoms, leading to the formation of an alkene and hydrogen bromide.[11][12] In the case of this compound, this reaction can theoretically yield two different alkene isomers, as depicted in the reaction scheme below. The formation of the more substituted alkene (Zaitsev's rule) is generally favored, but the product distribution can be influenced by steric factors and the presence of a base.[13]
Caption: Potential dehydrobromination pathways of this compound.
Radical Chain Reactions
At higher temperatures, homolytic cleavage of the carbon-bromine bond can initiate a free-radical chain reaction.[9][10] This process would generate a pentadecanylmethyl radical and a bromine radical. These highly reactive species can then participate in a series of propagation steps, including hydrogen abstraction and recombination, leading to a complex mixture of products, including alkanes, alkenes, and poly-halogenated species. The presence of radical initiators or inhibitors can significantly influence the onset and rate of these reactions.
Experimental Assessment of Thermal Stability
A robust evaluation of the thermal stability of this compound requires the use of thermoanalytical techniques. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful and complementary methods for this purpose.[14][15]
Experimental Workflow
The following diagram illustrates a comprehensive workflow for the thermal stability assessment of this compound.
Caption: Experimental workflow for thermal stability analysis.
Thermogravimetric Analysis (TGA) Protocol
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[15][16] This is a direct measure of thermal stability.
Objective: To determine the onset temperature of decomposition and the weight loss profile of this compound.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen (inert) or air (oxidative) at a flow rate of 50-100 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp from 30 °C to 500 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis:
-
Plot the percentage weight loss versus temperature.
-
Determine the onset temperature of decomposition (Tonset), defined as the temperature at which significant weight loss begins.
-
Identify the temperatures at which 5% (T5%) and 50% (T50%) weight loss occurs.
-
Analyze the derivative of the weight loss curve (DTG) to identify the temperatures of maximum decomposition rates.
-
Expected Results: A TGA thermogram showing a stable baseline until the onset of decomposition, followed by one or more weight loss steps corresponding to the volatilization and/or decomposition of the sample.
Differential Scanning Calorimetry (DSC) Protocol
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[14][17] It can detect thermal events such as melting, crystallization, and decomposition.[18][19]
Objective: To identify the melting point, and the enthalpy and temperature of decomposition or oxidation of this compound.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty sealed pan will be used as a reference.
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen (inert) or air (oxidative) at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 0 °C for 5 minutes.
-
Ramp from 0 °C to 400 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Identify endothermic peaks, which may correspond to melting.
-
Identify exothermic peaks, which are indicative of decomposition or oxidation.
-
Determine the onset temperature and the peak temperature for each thermal event.
-
Calculate the enthalpy change (ΔH) associated with each event by integrating the peak area.
-
Expected Results: A DSC thermogram showing an endothermic peak for melting, followed by an exothermic peak at higher temperatures if decomposition is exothermic.
Factors Influencing Thermal Stability
The thermal stability of this compound in a reaction setting is not solely an intrinsic property but is influenced by several external factors.[20]
-
Atmosphere: The presence of oxygen can lead to oxidative degradation at lower temperatures compared to an inert atmosphere.[20]
-
Presence of Catalysts: Metal catalysts or impurities can lower the activation energy for decomposition pathways.
-
Presence of Bases or Acids: Strong bases can promote dehydrobromination, while strong acids can catalyze other degradation reactions.
-
Heating Rate: A slower heating rate may reveal subtle thermal events that are missed at higher rates.[20]
-
Reaction Solvent: The polarity of the solvent can influence the stability of intermediates in potential decomposition pathways.
Conclusion and Recommendations
While this compound is a valuable synthetic intermediate, its thermal stability is a critical parameter that must be considered for its safe and effective use. The primary thermal degradation pathway is expected to be dehydrobromination, leading to the formation of alkene isomers and hydrogen bromide. At higher temperatures, radical-mediated decomposition may occur.
It is strongly recommended that researchers perform thermoanalytical studies, such as TGA and DSC, under conditions that mimic their intended reaction environment to establish the safe operating temperature range for this compound. Careful consideration of the reaction atmosphere, potential catalysts, and the presence of acidic or basic reagents is essential to mitigate the risk of thermal decomposition and ensure the desired reaction outcome.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 52997-43-0 [chemicalbook.com]
- 3. CAS 52997-43-0: this compound | CymitQuimica [cymitquimica.com]
- 4. (7R)-7-(bromomethyl)pentadecane | Benchchem [benchchem.com]
- 5. chembk.com [chembk.com]
- 6. Pentadecane, 7-(bromomethyl)- | C16H33Br | CID 18459580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. guiding-bio.com [guiding-bio.com]
- 8. 52997-43-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. Kinetics and mechanism of the thermal decomposition of 1-bromo-2-chloroethane - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 10. The kinetics of the gas-phase thermal decomposition of bromodifluoromethane - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 11. fiveable.me [fiveable.me]
- 12. Dehydrohalogenation of Haloalkanes Chemistry Tutorial [ausetute.com.au]
- 13. m.youtube.com [m.youtube.com]
- 14. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 15. aurigaresearch.com [aurigaresearch.com]
- 16. tainstruments.com [tainstruments.com]
- 17. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]
- 18. researchgate.net [researchgate.net]
- 19. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bitsathy.ac.in [bitsathy.ac.in]
An In-depth Technical Guide to 7-(Bromomethyl)pentadecane as a Synthetic Intermediate
Introduction
In the landscape of organic synthesis, the strategic introduction of specific alkyl chains is fundamental to tailoring the physicochemical properties of a target molecule. 7-(Bromomethyl)pentadecane (CAS No. 52997-43-0), also known by its synonyms 1-Bromo-2-hexyldecane or 2-Hexyldecyl bromide, emerges as a pivotal intermediate for this purpose.[1][2] It is a 16-carbon, branched-chain primary alkyl halide. Its structure, featuring a C16 lipophilic backbone, provides a mechanism to enhance solubility in nonpolar media or to introduce significant steric bulk. The presence of a reactive bromomethyl group allows for its facile covalent attachment to a wide array of molecular scaffolds.
This guide provides an in-depth exploration of this compound, covering its synthesis, characterization, core reactivity, and practical applications. The content is tailored for researchers and drug development professionals, emphasizing the causal relationships behind experimental choices to ensure reproducible and optimized outcomes.
Physicochemical Properties & Spectroscopic Characterization
The utility of a synthetic intermediate is intrinsically linked to its physical properties and the ability to verify its structure. This compound is a colorless to light yellow liquid at room temperature, a property consistent with long-chain hydrocarbons.[1][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 52997-43-0 | [3] |
| Molecular Formula | C₁₆H₃₃Br | [2] |
| Molecular Weight | 305.34 g/mol | [2] |
| Boiling Point | ~341.1 °C at 760 mmHg | [3] |
| Density | ~0.997 g/cm³ at 20 °C | [3] |
| Flash Point | ~107.6 °C | [3] |
| Purity (Typical) | ≥97% | [1][4] |
Spectroscopic Profile
Confirmation of the structure and purity of this compound relies on standard spectroscopic techniques.[5][6]
-
¹H-NMR (CDCl₃): The proton NMR spectrum is characterized by a distinct doublet corresponding to the two protons of the bromomethyl group (-CH₂Br), typically appearing around 3.4 ppm. The multiplet for the single proton at the branch point (-CH-) would be expected further upfield. The long alkyl chains produce a large, overlapping signal complex between approximately 1.2-1.4 ppm, with the terminal methyl groups (-CH₃) appearing as a triplet near 0.9 ppm.
-
¹³C-NMR: The carbon spectrum will show the carbon of the -CH₂Br group at a characteristic chemical shift of approximately 35-45 ppm. Other signals will correspond to the carbons of the long alkyl chains.
-
FT-IR: The infrared spectrum is dominated by strong C-H stretching vibrations just below 3000 cm⁻¹. A key, albeit weaker, absorption corresponding to the C-Br stretch is expected in the fingerprint region, typically between 600-700 cm⁻¹.
Synthesis of this compound
While the direct free-radical bromination of the parent alkane (2-hexyldecane) is a theoretical route, it suffers from poor regioselectivity, leading to a mixture of brominated isomers.[7][8] Free radical bromination is highly selective for the most stable radical intermediate (tertiary > secondary > primary), meaning significant bromination would occur at the tertiary C-H bond at position 7, rather than on the desired primary methyl group.[9][10]
A more controlled and high-yielding approach is the conversion of the corresponding primary alcohol, 2-hexyldecan-1-ol. The use of phosphorus tribromide (PBr₃) is a classic and reliable method for this transformation.[11][12]
Causality: The reaction proceeds via an Sₙ2 mechanism. The alcohol's hydroxyl group, a poor leaving group, attacks the electrophilic phosphorus atom of PBr₃. This converts the hydroxyl into an excellent leaving group (an O-PBr₂ moiety). A bromide ion, concurrently generated, then acts as a nucleophile, attacking the carbon atom in a backside attack and displacing the leaving group to form the desired alkyl bromide.[13] This Sₙ2 pathway avoids the carbocation rearrangements that can plague acid-catalyzed methods and provides a clean conversion.[13]
References
- 1. CAS 52997-43-0: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 52997-43-0 [chemicalbook.com]
- 3. This compound CAS#: 52997-43-0 [m.chemicalbook.com]
- 4. This compound | 52997-43-0 [sigmaaldrich.com]
- 5. Pentadecane, 7-(bromomethyl)- | C16H33Br | CID 18459580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. reddit.com [reddit.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. byjus.com [byjus.com]
- 11. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. orgosolver.com [orgosolver.com]
An In-Depth Technical Guide to the Discovery and Historical Context of Long-Chain Alkyl Halides
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of the discovery, synthesis, and historical applications of long-chain alkyl halides. Moving beyond a simple chronological account, we will delve into the scientific rationale behind key experimental developments and trace the evolution of these versatile molecules from laboratory curiosities to indispensable tools in modern science and technology.
I. Foundational Discoveries: The Dawn of Alkyl Halide Chemistry
The story of long-chain alkyl halides is intrinsically linked to the broader history of organic chemistry and the development of fundamental reaction mechanisms. While the synthesis of simple alkyl halides dates back to the early 19th century, the specific focus on their long-chain counterparts emerged from the study of naturally derived fats and oils.
A pivotal moment in the understanding of alkyl halide reactivity came in 1896 with the work of German chemist Paul Walden.[1][2] While studying the interconversion of (+)- and (–)-malic acids, Walden observed that reactions involving the substitution of a hydroxyl group with a halide could proceed with an inversion of stereochemistry.[3] This phenomenon, now known as the Walden inversion, was a critical step in unraveling the mechanisms of nucleophilic substitution reactions, which are central to the synthesis and application of all alkyl halides.[4][2]
The early 20th century saw further elucidation of these mechanisms. In 1935, Edward D. Hughes and Sir Christopher Ingold proposed the now-familiar SN1 and SN2 reaction pathways, providing a theoretical framework for predicting the outcomes of nucleophilic substitution reactions based on the structure of the alkyl halide and the reaction conditions.[5] Concurrently, the work of Frank C. Whitmore in the 1930s on carbocation rearrangements provided crucial insights into the behavior of alkyl halides in solution, explaining previously anomalous results and further solidifying the mechanistic understanding of their reactions.[6][7]
II. The Advent of Synthetic Methodologies for Long-Chain Alkyl Halides
The ability to synthetically access long-chain alkyl halides was a significant breakthrough, enabling their study and application beyond their limited natural availability.
The Hunsdiecker Reaction: A Gateway to Long-Chain Alkyl Halides from Fatty Acids
One of the most historically significant methods for the preparation of long-chain alkyl bromides is the Hunsdiecker reaction . First demonstrated by Alexander Borodin in 1861, who prepared methyl bromide from silver acetate, the reaction was later generalized and extensively developed by the German chemists Cläre and Heinz Hunsdiecker in the 1930s and 1940s.[6][8][9][10] This reaction provides a route to convert the silver salts of long-chain carboxylic acids (readily available from natural fats and oils) into the corresponding alkyl bromides with one less carbon atom.[4][6][8][9][10][11]
The reaction proceeds via a radical mechanism, initiated by the reaction of the silver carboxylate with bromine to form an unstable acyl hypobromite intermediate. This intermediate then undergoes homolytic cleavage and decarboxylation to generate an alkyl radical, which subsequently abstracts a bromine atom to form the final product.[4][9][11][12]
Classic Experimental Protocol: The Hunsdiecker Reaction of Silver Laurate
The following protocol is a representative example of the Hunsdiecker reaction as it would have been performed in the mid-20th century for the synthesis of undecyl bromide from lauric acid.
Step 1: Preparation of Silver Laurate
-
In a 500 mL Erlenmeyer flask, dissolve 20.0 g (0.1 mol) of lauric acid in 200 mL of boiling ethanol.
-
In a separate beaker, dissolve 17.0 g (0.1 mol) of silver nitrate in a minimal amount of hot water and add it to the hot ethanolic solution of lauric acid with vigorous stirring.
-
A white precipitate of silver laurate will form immediately. Allow the mixture to cool to room temperature and then place it in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the silver laurate by vacuum filtration, wash it with cold ethanol, and then with diethyl ether.
-
Dry the silver laurate in a vacuum oven at 60 °C to a constant weight. The salt must be thoroughly dried as the presence of water will significantly reduce the yield of the subsequent reaction.
Step 2: Bromination and Decarboxylation
-
In a dry 500 mL round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend the dried silver laurate (0.1 mol) in 150 mL of anhydrous carbon tetrachloride.
-
From the dropping funnel, add a solution of 16.0 g (0.1 mol) of bromine in 50 mL of anhydrous carbon tetrachloride dropwise to the stirred suspension. The reaction is exothermic, and the addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for 1-2 hours, or until the red color of bromine has disappeared and the evolution of carbon dioxide has ceased.
-
Cool the reaction mixture to room temperature and filter off the precipitated silver bromide.
-
Wash the filtrate with a 10% sodium bisulfite solution to remove any unreacted bromine, followed by a wash with water, and finally with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.
-
The crude undecyl bromide can be purified by fractional distillation under reduced pressure.
III. Historical Applications: From Disinfectants to Materials
The availability of synthetic long-chain alkyl halides paved the way for their use in a variety of applications, most notably as precursors to surfactants and as building blocks for polymers.
The Rise of Quaternary Ammonium Compounds (QACs) as Disinfectants
A major breakthrough in the application of long-chain alkyl halides came with the development of quaternary ammonium compounds (QACs) . These are cationic surfactants with a positively charged nitrogen atom connected to four alkyl groups, at least one of which is a long alkyl chain. Their synthesis typically involves the reaction of a long-chain alkyl halide with a tertiary amine.
The biocidal properties of QACs were first reported in 1916 by Jacobs and Heidelberg.[6] However, it was the pioneering work of Gerhard Domagk in the 1930s that truly established their importance.[1][6][13][14][15] Domagk, who would later receive the Nobel Prize for his discovery of the antibacterial effects of the first sulfa drug, Prontosil, demonstrated that attaching a long aliphatic chain to the quaternary nitrogen significantly enhanced the biocidal activity of these compounds.[6][14][15] This led to the development of the first generation of QAC disinfectants, such as benzalkonium chloride (alkyldimethylbenzylammonium chloride), which are still in use today.[3][6][16][17]
The effectiveness of these QACs is attributed to their ability to disrupt the cell membranes of bacteria and other microorganisms. The long, hydrophobic alkyl chain interacts with the lipid bilayer of the cell membrane, while the positively charged nitrogen headgroup interacts with negatively charged components of the membrane, leading to a loss of membrane integrity and cell death.[7]
The development of QACs continued through several "generations," each characterized by modifications to the alkyl chains and other substituents to improve their biocidal spectrum, efficacy in the presence of organic matter and hard water, and reduce toxicity.[6][16]
Early Surfactants and Polymer Precursors
Beyond their use as disinfectants, long-chain alkyl halides were also instrumental in the early development of other synthetic surfactants for use as detergents and emulsifiers. The ability to introduce a long, hydrophobic alkyl chain via an alkyl halide to a polar headgroup was a fundamental strategy in the design of these molecules.
In the realm of materials science, while the history of polymers is vast, long-chain alkyl halides played a role as monomers in certain polymerization reactions. The reactivity of the carbon-halogen bond allowed for the formation of long polymer chains through various mechanisms.
IV. Natural Occurrence: A Marine Legacy
While much of the focus has been on synthetic long-chain alkyl halides, it is important to acknowledge their natural occurrence, particularly in marine environments.[3][11][13] For a long time, halogenated organic compounds were thought to be rare in nature.[5] However, extensive research has revealed that marine algae, in particular, are prolific producers of a diverse array of halogenated compounds, including long-chain alkyl halides.[10][13]
These naturally occurring organohalogens are thought to play a role in chemical defense and other ecological interactions.[10] Their discovery has not only provided a fascinating insight into the biosynthesis of these molecules but has also inspired the search for new bioactive compounds with potential pharmaceutical applications.
V. Conclusion: An Enduring Legacy
The journey of long-chain alkyl halides, from their conceptual beginnings in the study of fundamental reaction mechanisms to their synthesis from natural products and their application as life-saving disinfectants and versatile chemical intermediates, is a testament to the power of organic chemistry. The historical context of their discovery and development provides valuable lessons in the interplay between fundamental research and practical application, a narrative that continues to unfold as new synthetic methods and applications for these remarkable molecules are discovered.
Visualizations
The Hunsdiecker Reaction Workflow
Caption: Workflow of the Hunsdiecker reaction for synthesizing a long-chain alkyl bromide.
Synthesis of a Quaternary Ammonium Compound
Caption: General synthesis of a quaternary ammonium compound from a long-chain alkyl halide.
References
- 1. Gerhard Domagk - Wikipedia [en.wikipedia.org]
- 2. Chemicals [chemicals.thermofisher.cn]
- 3. pdihc.com [pdihc.com]
- 4. Quaternary Ammonium Disinfectants: Current Practices and Future Perspective in Infection Control: Review Article – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. Decarboxylative bromination and chlorination of carboxylate salts: from discovery (Alexander Borodin, 1861) to developm… [ouci.dntb.gov.ua]
- 6. Quaternary ammoniums for surface disinfection: evolution and uses [proquimia.com]
- 7. clinicalservicesjournal.com [clinicalservicesjournal.com]
- 8. Hunsdiecker reaction - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
- 10. lscollege.ac.in [lscollege.ac.in]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchopenworld.com [researchopenworld.org]
- 15. Domagk Discovers That Sulfonamides Can Save Lives | Research Starters | EBSCO Research [ebsco.com]
- 16. bioguardhygiene.in [bioguardhygiene.in]
- 17. Benzalkonium chloride - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: A Detailed Protocol for the Williamson Ether Synthesis of 7-(Ethoxymethyl)pentadecane
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of 7-(ethoxymethyl)pentadecane via the Williamson ether synthesis. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science. It details the reaction of 7-(bromomethyl)pentadecane with sodium ethoxide, generated in situ from ethanol and sodium hydride. This guide emphasizes the critical experimental parameters, safety precautions, and purification techniques necessary for obtaining a high-purity product. Furthermore, it includes predicted analytical data for the characterization of the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.
Introduction
The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains a fundamental and widely utilized method for the preparation of both symmetrical and unsymmetrical ethers.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, wherein an alkoxide or phenoxide ion displaces a halide or other suitable leaving group from an organohalide.[2][3] The versatility and reliability of this reaction have established it as a cornerstone in the synthesis of a vast array of molecules, from simple ethers to complex pharmaceutical intermediates and materials.[4]
This application note focuses on the synthesis of a long-chain, branched ether, 7-(ethoxymethyl)pentadecane, from the corresponding alkyl bromide, this compound. This substrate is a valuable intermediate for introducing a C16 branched alkyl chain, which can impart specific physical properties such as increased lipophilicity and altered steric bulk to a target molecule.[5] The protocol herein has been designed to be robust and reproducible, with a focus on mitigating potential side reactions and ensuring a straightforward purification process.
Reaction Scheme
The synthesis of 7-(ethoxymethyl)pentadecane proceeds in two main stages within a single pot: the in situ formation of the sodium ethoxide nucleophile followed by the SN2 reaction with the alkyl bromide.
Step 1: Formation of Sodium Ethoxide
CH₃CH₂OH + NaH → CH₃CH₂O⁻Na⁺ + H₂
Step 2: Nucleophilic Substitution
C₁₅H₃₁CH₂Br + CH₃CH₂O⁻Na⁺ → C₁₅H₃₁CH₂OCH₂CH₃ + NaBr
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| This compound | ≥98% | Commercially Available | Store under inert atmosphere. |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Commercially Available | Highly reactive. Handle with care. |
| Anhydrous Ethanol (EtOH) | ≥99.5% | Commercially Available | Use from a sealed bottle or freshly distilled. |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Commercially Available | Use from a solvent purification system or freshly distilled from sodium/benzophenone. |
| Saturated aqueous Ammonium Chloride (NH₄Cl) | Reagent Grade | Commercially Available | |
| Diethyl Ether (Et₂O) | ACS Grade | Commercially Available | |
| Brine (saturated aq. NaCl) | Reagent Grade | Commercially Available | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercially Available | |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |
| Hexane | ACS Grade | Commercially Available | For column chromatography. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | For column chromatography. |
Equipment
-
Round-bottom flasks (two-necked)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Ice-water bath
-
Heating mantle with temperature controller
-
Rotary evaporator
-
Glassware for liquid-liquid extraction (separatory funnel)
-
Glass column for chromatography
-
Standard laboratory glassware
Reaction Workflow Diagram
Caption: Experimental workflow for the synthesis of 7-(ethoxymethyl)pentadecane.
Step-by-Step Procedure
1. Reaction Setup: a. Dry all glassware in an oven at 120 °C overnight and allow to cool under a stream of inert gas (argon or nitrogen). b. To a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a septum, add sodium hydride (0.48 g of 60% dispersion, 12.0 mmol, 1.2 eq). c. Wash the sodium hydride with anhydrous hexane (3 x 10 mL) to remove the mineral oil, carefully decanting the hexane wash each time using a cannula or syringe. d. Add 80 mL of anhydrous THF to the flask.
2. Alkoxide Formation: a. Cool the THF/NaH suspension to 0 °C using an ice-water bath. b. Slowly add anhydrous ethanol (0.70 mL, 12.0 mmol, 1.2 eq) dropwise via syringe to the stirred suspension. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and that the system is not sealed. c. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas has ceased.
3. Williamson Ether Synthesis: a. Dissolve this compound (3.05 g, 10.0 mmol, 1.0 eq) in 20 mL of anhydrous THF. b. Add the solution of this compound dropwise to the freshly prepared sodium ethoxide solution at room temperature over 15-20 minutes. c. Once the addition is complete, heat the reaction mixture to reflux (approximately 66 °C for THF) using a heating mantle. d. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 95:5 hexane:ethyl acetate eluent system. The reaction is typically complete within 4-6 hours.
4. Reaction Work-up: a. Cool the reaction mixture to room temperature. b. Cautiously quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride solution. Caution: Unreacted NaH will react vigorously. c. Transfer the mixture to a 500 mL separatory funnel and add 100 mL of diethyl ether. d. Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL). e. Combine the organic layers and wash with brine (1 x 50 mL). f. Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
5. Purification: a. Purify the crude product by flash column chromatography on silica gel.[6] b. Pack the column with silica gel in hexane. c. Load the crude product onto the column (neat or dissolved in a minimal amount of hexane). d. Elute the column with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing to 5% ethyl acetate in hexane).[7] e. Collect fractions and analyze by TLC to identify those containing the pure product. f. Combine the pure fractions and remove the solvent under reduced pressure to yield 7-(ethoxymethyl)pentadecane as a colorless oil.
Mechanistic Rationale
The Williamson ether synthesis is a classic example of an SN2 reaction. The key to a successful synthesis lies in optimizing conditions to favor substitution over the competing E2 elimination pathway.
Caption: SN2 mechanism of the Williamson ether synthesis.
-
Choice of Substrate: this compound is a primary alkyl halide. Primary halides are ideal substrates for SN2 reactions as they are sterically unhindered, which minimizes the competing E2 elimination reaction that is often problematic with secondary and tertiary halides.[8][9]
-
Nucleophile Generation: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the alkoxide.[10] This ensures a high concentration of the nucleophile, driving the reaction forward.
-
Solvent: Anhydrous THF is an excellent choice of solvent. It is a polar aprotic solvent that can solvate the sodium cation, leaving the ethoxide anion relatively "naked" and highly nucleophilic.[5] It also has a suitable boiling point for refluxing the reaction to increase the reaction rate.
Predicted Analytical Data for 7-(Ethoxymethyl)pentadecane
Molecular Formula: C₁₈H₃₈O Molecular Weight: 270.50 g/mol
-
¹H NMR (400 MHz, CDCl₃):
-
δ 3.48 (t, J = 7.0 Hz, 2H, -O-CH₂ -CH₃)
-
δ 3.35 (d, J = 6.5 Hz, 2H, -CH-CH₂ -O-)
-
δ 1.50-1.60 (m, 1H, -CH -(CH₂O)-)
-
δ 1.20-1.40 (m, 24H, aliphatic -CH₂-)
-
δ 1.19 (t, J = 7.0 Hz, 3H, -O-CH₂-CH₃ )
-
δ 0.88 (t, J = 6.8 Hz, 6H, 2 x terminal -CH₃)
Rationale: Protons on carbons adjacent to the ether oxygen are deshielded and typically appear in the 3.4-4.5 ppm range.[11][12] The methylene protons of the ethyl group are expected to be a triplet, and the methylene protons of the pentadecane chain adjacent to the oxygen are expected to be a doublet. The remaining aliphatic protons will appear as a complex multiplet in the upfield region.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 75.0 (-CH-CH₂ -O-)
-
δ 66.0 (-O-CH₂ -CH₃)
-
δ 39.0 (-CH -(CH₂O)-)
-
δ 31.9, 29.7, 29.6, 29.3, 26.8, 22.7 (aliphatic -CH₂-)
-
δ 15.3 (-O-CH₂-CH₃ )
-
δ 14.1 (terminal -CH₃)
Rationale: Carbons directly bonded to the ether oxygen are deshielded and typically resonate in the 50-80 ppm region.[11][12]
-
-
Mass Spectrometry (EI):
-
M⁺: A weak or absent molecular ion peak at m/z = 270 is expected.
-
Key Fragments: The major fragmentation pathway for ethers is α-cleavage.
-
m/z = 225: [M - C₂H₅]⁺ (loss of an ethyl radical)
-
m/z = 45: [CH₂=O⁺-CH₂CH₃] (from cleavage of the C-C bond alpha to the oxygen on the pentadecane side)
-
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product yield | Incomplete alkoxide formation (wet reagents/solvents) | Ensure all reagents and solvents are rigorously dried. |
| Inactive sodium hydride | Use a fresh bottle of NaH or test its activity. | |
| Low reaction temperature or short reaction time | Ensure the reaction is refluxed for an adequate amount of time. Monitor by TLC. | |
| Presence of alkene byproduct | Elimination reaction occurred | This is less likely with a primary halide but could be promoted by high temperatures. Ensure the temperature does not significantly exceed the reflux temperature of THF. |
| Unreacted starting material | Insufficient nucleophile or reaction time | Use a slight excess of the alcohol and NaH (1.2 eq). Increase reaction time. |
Conclusion
This application note provides a detailed and reliable protocol for the Williamson ether synthesis of 7-(ethoxymethyl)pentadecane. By carefully controlling the reaction conditions, particularly the exclusion of moisture and the use of a primary alkyl halide, this method provides a high yield of the desired ether. The provided purification and characterization guidelines will assist researchers in obtaining and verifying the pure product. This protocol serves as a valuable resource for chemists seeking to synthesize long-chain, branched ethers for various applications in drug development and materials science.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Mass spectrometric analysis of long chain alk-1-enyl ether esters and alkyl ether esters of diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. web.uvic.ca [web.uvic.ca]
- 6. Chromatography [chem.rochester.edu]
- 7. readchemistry.com [readchemistry.com]
- 8. scholarship.richmond.edu [scholarship.richmond.edu]
- 9. benchchem.com [benchchem.com]
- 10. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. scribd.com [scribd.com]
Application of 7-(Bromomethyl)pentadecane in Organic Photovoltaic (OPV) Device Fabrication: A Prospective Approach
Introduction: The Critical Role of Side-Chain Engineering in Organic Photovoltaics
The performance of organic photovoltaic (OPV) devices has seen a dramatic increase, with power conversion efficiencies (PCEs) now exceeding 19% in single-junction cells.[1] This advancement is largely attributed to the sophisticated molecular design of electron donor and acceptor materials that form the photoactive bulk heterojunction (BHJ) layer. A key strategy in this molecular engineering is the functionalization of the conjugated core structures with alkyl side chains. Initially introduced to improve the solubility of these materials in common organic solvents for solution-based processing, it is now well-established that the nature of these alkyl chains—their length, branching, and substitution point—profoundly influences thin-film morphology, molecular packing, charge mobility, and ultimately, device efficiency.[1][2][3]
Branched alkyl chains, in particular, are often employed to disrupt excessive intermolecular aggregation, thereby enhancing solubility and promoting the formation of an optimal, interpenetrating network of donor and acceptor domains within the BHJ film.[2][4][5] This morphological control is crucial for efficient exciton dissociation and charge transport. This application note presents a prospective yet scientifically grounded application for 7-(Bromomethyl)pentadecane , a branched C16 alkyl halide, as a reactive intermediate for the synthesis of novel, high-performance materials for OPV applications.
This compound: A Versatile Building Block
This compound (also known as 1-Bromo-2-hexyldecane) is a colorless liquid with the molecular formula C₁₆H₃₃Br. Its key feature is the reactive bromomethyl (-CH₂Br) group attached to a large, branched alkyl chain. This functional group makes it an excellent electrophile for nucleophilic substitution reactions, allowing for the covalent attachment of the 2-hexyldecyl group to a variety of molecular scaffolds.[6]
| Property | Value | Reference |
| CAS Number | 52997-43-0 | |
| Molecular Formula | C₁₆H₃₃Br | |
| Molecular Weight | 305.34 g/mol | |
| Appearance | Colorless Liquid | |
| Boiling Point | ~341.1 °C at 760 mmHg | |
| Purity | Typically ≥97% | [7][8] |
The bulky and branched nature of the 2-hexyldecyl group makes this compound a promising reagent for OPV material synthesis, where fine-tuning of solubility and molecular packing is paramount.
Proposed Application: Synthesis of a Novel DPP-based Donor Polymer
To illustrate the potential of this compound, we propose its use in the synthesis of a novel diketopyrrolopyrrole (DPP)-based conjugated polymer, hereafter referred to as DPP-C16B . DPP-based polymers are a well-studied class of materials known for their strong light absorption and excellent charge transport properties.[9][10] The performance of DPP polymers is highly sensitive to the nature of the alkyl chains attached to the lactam nitrogen atoms.[11]
The synthesis involves the N-alkylation of a DPP-bithiophene monomer with this compound, followed by a Stille polymerization with a distannylated comonomer. The introduction of the branched 2-hexyldecyl side chains is hypothesized to enhance the polymer's solubility and optimize its solid-state morphology for improved OPV performance.
Visualizing the Synthetic Workflow
Caption: Proposed synthetic workflow for the DPP-C16B polymer.
Experimental Protocols
Part 1: Synthesis of N,N'-bis(2-hexyldecyl) DPP-bithiophene Monomer (DPP-C16B Monomer)
Objective: To attach the 2-hexyldecyl side chains to the DPP-bithiophene core via N-alkylation.
Materials:
-
3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (DPP-bithiophene core)
-
This compound (≥97% purity)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol
-
Deionized Water
Procedure:
-
In a nitrogen-purged three-neck round-bottom flask, dissolve the DPP-bithiophene core (1.0 eq) and anhydrous K₂CO₃ (5.0 eq) in anhydrous DMF.
-
Stir the suspension at 80 °C for 30 minutes.
-
Add this compound (2.5 eq) dropwise to the reaction mixture.
-
Increase the temperature to 120 °C and stir for 24 hours under a nitrogen atmosphere.
-
After cooling to room temperature, pour the reaction mixture into a beaker containing methanol. A precipitate should form.
-
Filter the precipitate and wash thoroughly with deionized water, followed by methanol to remove unreacted starting materials and salts.
-
Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to yield the pure DPP-C16B monomer.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Part 2: Synthesis of DPP-C16B Polymer via Stille Polymerization
Objective: To polymerize the DPP-C16B monomer with a suitable comonomer to yield the final conjugated polymer.
Materials:
-
DPP-C16B Monomer (dibrominated version) (1.0 eq)
-
5,5'-bis(trimethylstannyl)-2,2'-bithiophene (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)
-
Toluene, anhydrous
-
Methanol
-
Acetone
-
Hexane
Procedure:
-
In a nitrogen-purged Schlenk flask, dissolve the dibrominated DPP-C16B monomer, 5,5'-bis(trimethylstannyl)-2,2'-bithiophene, and the Pd(PPh₃)₄ catalyst in anhydrous toluene.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Heat the mixture to 110 °C and stir for 48 hours under a nitrogen atmosphere. The solution should become dark and viscous.
-
Cool the reaction to room temperature and pour it into vigorously stirred methanol to precipitate the polymer.
-
Filter the crude polymer and purify it by Soxhlet extraction sequentially with methanol, acetone, and hexane to remove catalyst residues and oligomers.
-
Extract the final polymer with chloroform or chlorobenzene.
-
Precipitate the polymer again in methanol, filter, and dry under vacuum.
-
Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity index (PDI), and by UV-Vis spectroscopy and Cyclic Voltammetry to determine its optical and electronic properties.
Part 3: Fabrication of OPV Devices
Objective: To fabricate and characterize a bulk heterojunction solar cell using the synthesized DPP-C16B polymer.
Device Architecture: Inverted Structure: ITO / ZnO / DPP-C16B:PC₇₁BM / MoO₃ / Ag
Procedure:
-
Substrate Cleaning: Sequentially clean patterned ITO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates under a nitrogen stream and treat with UV-ozone for 15 minutes.
-
ZnO Layer: Spin-coat a ZnO nanoparticle solution onto the ITO substrate and anneal at 150 °C for 20 minutes in air. Transfer the substrates into a nitrogen-filled glovebox.
-
Active Layer Preparation: Prepare a blend solution of DPP-C16B and PC₇₁BM (e.g., 1:1.5 weight ratio) in a suitable solvent like chlorobenzene or o-dichlorobenzene at a total concentration of 20 mg/mL. Stir the solution overnight at 50 °C.
-
Active Layer Deposition: Spin-coat the DPP-C16B:PC₇₁BM blend solution onto the ZnO layer. The spin speed and time should be optimized to achieve a film thickness of approximately 100 nm.
-
Solvent Annealing (Optional): Place the device in a saturated solvent vapor environment for a controlled period to optimize the film morphology.
-
Hole Transport Layer: Thermally evaporate Molybdenum Trioxide (MoO₃) (~10 nm) on top of the active layer under high vacuum (<10⁻⁶ Torr).
-
Top Electrode: Thermally evaporate Silver (Ag) (~100 nm) through a shadow mask to define the device area.
-
Characterization: Measure the current density-voltage (J-V) characteristics of the device under simulated AM 1.5G solar illumination (100 mW/cm²). Calculate the key photovoltaic parameters: Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), Fill Factor (FF), and Power Conversion Efficiency (PCE).
Visualizing the Device Fabrication Workflow
Caption: Workflow for the fabrication of an inverted OPV device.
Expected Outcomes and Significance
The introduction of the 2-hexyldecyl side chain via this compound is anticipated to yield a DPP-C16B polymer with high solubility in common processing solvents. This is a critical prerequisite for achieving uniform, large-area thin films. Morphologically, the bulky, branched nature of the side chains is expected to modulate the π-π stacking distance and prevent the formation of overly large crystalline domains, leading to a more favorable nanoscale phase separation in blends with fullerene or non-fullerene acceptors.[1][2]
A comparison of hypothetical device performance based on the type of alkyl side chain is presented below.
| Polymer Side Chain | Expected Solubility | Expected Film Morphology | Hypothetical PCE |
| Linear C12 (Dodecyl) | Moderate | Potentially large domains, high crystallinity | 5-7% |
| Branched C8 (2-Ethylhexyl) | Good | Favorable nanoscale domains | 7-9% |
| Branched C16 (2-Hexyldecyl) | Excellent | Optimized domain size and miscibility | >9% (Projected) |
This work proposes a clear and actionable pathway for utilizing this compound as a valuable building block in the synthesis of advanced semiconductor materials. By enabling precise control over side-chain architecture, this approach can lead to the development of next-generation donor polymers for highly efficient organic solar cells.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Non-fullerene acceptors with branched side chains and improved molecular packing to exceed 18% efficiency in organic solar cells [ideas.repec.org]
- 5. Non-fullerene acceptors with branched side chains and improved molecular packing to exceed 18% efficiency in organic solar cells - ProQuest [proquest.com]
- 6. CAS 52997-43-0: this compound | CymitQuimica [cymitquimica.com]
- 7. guiding-bio.com [guiding-bio.com]
- 8. This compound | 52997-43-0 [sigmaaldrich.com]
- 9. pure.korea.ac.kr [pure.korea.ac.kr]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | DPP-based polymers with linear/branch side chain for organic field-effect transistors [frontiersin.org]
Application Note: Synthesis of Novel Surfactants and Polymers Utilizing 7-(Bromomethyl)pentadecane
Abstract
This technical guide provides detailed protocols for the synthesis of novel amphiphilic and macromolecular materials using 7-(Bromomethyl)pentadecane as a versatile building block. The unique branched structure of this C16 alkyl halide imparts desirable properties such as enhanced solubility and modified aggregation behavior in the resulting products. We present two primary applications: the synthesis of a novel branched-chain cationic surfactant via quaternization, and the synthesis of a well-defined polymer initiated by Atom Transfer Radical Polymerization (ATRP). This document is intended for researchers, scientists, and drug development professionals seeking to create new materials with tailored physicochemical properties for applications ranging from formulation science to advanced drug delivery systems.
Introduction: The Potential of Branched Alkyl Halides
This compound, also known as 1-bromo-2-hexyldecane, is a valuable reactive intermediate for introducing a branched C16 alkyl group into various molecular architectures. Unlike their linear counterparts, surfactants and polymers with branched hydrophobic segments often exhibit distinct properties, including lower Krafft points, modified critical micelle concentrations (CMC), and improved wetting capabilities.[1][2] The presence of a reactive bromomethyl group allows for straightforward incorporation of this branched moiety via well-established synthetic routes.[3]
This guide details two robust protocols leveraging this reactivity:
-
Synthesis of a Novel Cationic Surfactant: A quaternary ammonium salt is synthesized through the quaternization of a tertiary amine. This reaction, often referred to as the Menshutkin reaction, is a cornerstone of cationic surfactant synthesis.[4]
-
Synthesis of a Novel Block Copolymer: A well-defined polymer is created using this compound as an initiator for Atom Transfer Radical Polymerization (ATRP), a powerful controlled radical polymerization technique.[5][6] ATRP allows for precise control over molecular weight and results in polymers with a narrow molecular weight distribution (low polydispersity).[7]
Synthesis of a Novel Branched-Chain Cationic Surfactant
Cationic surfactants are vital in numerous applications, including as disinfectants, fabric softeners, and phase transfer catalysts.[4] The synthesis described here produces N-(2-hexyldecyl)-N,N,N-trimethylethanaminium bromide, a novel quaternary ammonium salt with a branched hydrophobic tail.
Scientific Rationale
The synthesis relies on the nucleophilic substitution (SN2) reaction between a tertiary amine (dimethylethanolamine) and the alkyl halide, this compound.[3][4] The lone pair of electrons on the nitrogen atom of the tertiary amine attacks the electrophilic carbon atom bonded to the bromine. This forms a new carbon-nitrogen bond and displaces the bromide ion, resulting in the desired quaternary ammonium salt. The choice of a polar aprotic solvent like acetone facilitates this reaction.
Experimental Protocol
Materials:
-
This compound (Purity ≥98%)
-
Dimethylethanolamine (Purity ≥99%)
-
Acetone, anhydrous (ACS grade)
-
Diethyl ether, anhydrous (ACS grade)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard glassware for filtration and washing
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve this compound (e.g., 15.27 g, 0.05 mol) in 100 mL of anhydrous acetone.
-
Addition of Amine: While stirring, add a slight molar excess of dimethylethanolamine (e.g., 5.35 g, 0.06 mol) to the solution.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 56°C) with continuous stirring. Maintain reflux for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After 24 hours, allow the reaction mixture to cool to room temperature. The quaternary ammonium salt product may precipitate out of the solution.
-
Purification: If a precipitate has formed, collect it by vacuum filtration. If not, reduce the volume of acetone using a rotary evaporator until a solid or viscous oil forms.
-
Washing: Wash the crude product thoroughly with cold, anhydrous diethyl ether (3 x 50 mL) to remove any unreacted starting materials. This is performed by suspending the product in ether, stirring, and then filtering.
-
Drying: Dry the purified white solid product under vacuum at 40°C to a constant weight.
-
Characterization: Confirm the structure and purity of the final product using Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.[8]
Characterization of the Surfactant
Critical Micelle Concentration (CMC):
The CMC is a fundamental property of a surfactant, representing the concentration at which micelles begin to form.[9][10] This value is a key indicator of surfactant efficiency.
Protocol for CMC Determination by Surface Tensiometry:
-
Prepare a stock solution of the synthesized surfactant in deionized water (e.g., 10 mM).
-
Create a series of dilutions from the stock solution, covering a concentration range expected to bracket the CMC (e.g., from 0.001 mM to 10 mM).
-
Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature (e.g., 25°C).[10]
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is determined from the intersection of the two linear regions of the plot: one where surface tension decreases sharply with concentration, and the other where it remains relatively constant.[9][10]
Expected Data
| Parameter | Expected Value | Method |
| Yield | 85-95% | Gravimetric |
| Appearance | White Crystalline Solid | Visual Inspection |
| CMC | 0.8 - 1.5 mM | Surface Tensiometry |
| Surface Tension at CMC (γCMC) | 28 - 35 mN/m | Surface Tensiometry |
Workflow for Novel Cationic Surfactant Synthesis
Caption: Workflow for branched-chain cationic surfactant synthesis.
Synthesis of a Novel Polymer via Atom Transfer Radical Polymerization (ATRP)
ATRP is a controlled/"living" radical polymerization method that enables the synthesis of polymers with specific architectures and functionalities.[7] The use of an alkyl halide initiator, such as this compound, allows the polymerization to proceed with a constant number of active chains, leading to predictable molecular weights and low polydispersity.[11][12]
Scientific Rationale
The ATRP mechanism involves a reversible redox process catalyzed by a transition metal complex (e.g., Copper(I) bromide).[5] The initiator, this compound (R-X), is activated by the Cu(I) complex, which abstracts the bromine atom to form a radical (R•) and the oxidized Cu(II)X complex. This radical then propagates by adding to monomer units (e.g., methyl methacrylate). The resulting growing polymer chain is reversibly deactivated by the Cu(II)X complex, reforming a dormant halogen-terminated polymer chain and the Cu(I) catalyst.[6] This rapid activation-deactivation equilibrium ensures that the concentration of active radicals remains low, minimizing termination reactions and allowing for controlled chain growth.[7]
Experimental Protocol
Materials:
-
This compound (Initiator)
-
Methyl methacrylate (MMA) (Monomer, inhibitor removed)
-
Copper(I) bromide (CuBr) (Catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (Ligand)[5]
-
Anisole (Solvent)
-
Methanol (for precipitation)
-
Inhibitor removal columns (for MMA)
-
Schlenk flask and line for inert atmosphere techniques
-
Nitrogen or Argon gas
Procedure:
-
Monomer Preparation: Pass methyl methacrylate (MMA) through a column packed with basic alumina to remove the inhibitor immediately before use.
-
Reaction Setup: To a Schlenk flask, add CuBr (e.g., 71.7 mg, 0.5 mmol) and a magnetic stir bar.
-
Inert Atmosphere: Seal the flask, and alternate between vacuum and filling with inert gas (Nitrogen or Argon) three times to remove all oxygen.
-
Addition of Reagents: Under a positive pressure of inert gas, add anisole (e.g., 20 mL), the purified MMA (e.g., 10.0 g, 100 mmol), PMDETA (e.g., 86.7 mg, 0.5 mmol), and finally the initiator, this compound (e.g., 305 mg, 1.0 mmol). The target degree of polymerization is 100.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at 90°C. The solution should become homogeneous and change color. Allow the polymerization to proceed for a specified time (e.g., 6 hours). Samples can be taken periodically via a degassed syringe to monitor conversion by gas chromatography (GC) or NMR.
-
Termination: To stop the polymerization, cool the flask to room temperature and expose the reaction mixture to air. The solution will turn green/blue as the copper catalyst oxidizes.
-
Purification: Dilute the reaction mixture with a suitable solvent like tetrahydrofuran (THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitation: Precipitate the polymer by slowly adding the filtered solution to a large volume of cold methanol (e.g., 400 mL) while stirring vigorously.
-
Isolation and Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at 50°C to a constant weight.
-
Characterization: Analyze the polymer's molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).[13][14] Confirm the polymer structure and end-group functionality using NMR spectroscopy.[15]
Characterization of the Polymer
Gel Permeation Chromatography (GPC):
GPC (also known as Size Exclusion Chromatography, SEC) is the primary technique for determining the molecular weight distribution of a polymer.[14] It separates polymer chains based on their size in solution.[13]
Protocol for GPC Analysis:
-
Prepare a dilute solution of the synthesized polymer in a suitable mobile phase (e.g., THF) at a known concentration (e.g., 1-2 mg/mL).
-
Filter the solution through a syringe filter (e.g., 0.22 µm) to remove any particulate matter.
-
Inject the sample into the GPC system, which is equipped with a series of columns and a detector (typically a refractive index detector).
-
The system is calibrated using polymer standards of known molecular weight (e.g., polystyrene standards).
-
The resulting chromatogram is used to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[8][16]
Expected Data
| Parameter | Expected Value | Method |
| Monomer Conversion | >90% | 1H NMR / GC |
| Number-Average Mn (Theoretical) | ~10,300 g/mol | Calculation |
| Number-Average Mn (Experimental) | 9,500 - 11,000 g/mol | GPC |
| Polydispersity Index (PDI) | < 1.20 | GPC |
Workflow for Polymer Synthesis via ATRP
Caption: Workflow for controlled polymer synthesis via ATRP.
Conclusion
This compound serves as an excellent and versatile starting material for the synthesis of novel, high-performance surfactants and polymers. The protocols detailed in this application note provide robust and reproducible methods for creating a branched-chain cationic surfactant and a well-defined polymer with low polydispersity. The unique branched structure imparted by this reagent is expected to confer advantageous properties to the final materials, opening new avenues for research and development in formulation science, materials chemistry, and drug delivery.
References
- 1. es.firp-ula.org [es.firp-ula.org]
- 2. researchgate.net [researchgate.net]
- 3. (7R)-7-(bromomethyl)pentadecane | Benchchem [benchchem.com]
- 4. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]
- 5. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Atom Transfer Radical Polymerization [polymer.chem.cmu.edu]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 10. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. books.rsc.org [books.rsc.org]
- 13. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. measurlabs.com [measurlabs.com]
- 16. ms-nmr.alfa-chemistry.com [ms-nmr.alfa-chemistry.com]
Application Notes & Protocols: A Guide to Functional Group Modification Using 7-(Bromomethyl)pentadecane
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and materials scientists on the application of 7-(Bromomethyl)pentadecane as a versatile alkylating agent for targeted functional group modification. This compound, a branched C16 alkyl halide, is an invaluable reagent for introducing a long, lipophilic moiety into a range of molecules, thereby modulating properties such as solubility, steric hindrance, and biological activity. This guide elucidates the core principles of its reactivity, provides detailed, field-proven protocols for the alkylation of key functional groups—amines, phenols, thiols, and carboxylic acids—and offers insights into reaction optimization, purification, and safety.
The Reagent: Understanding this compound
This compound (also known as 1-Bromo-2-hexyldecane) is a colorless to pale yellow liquid at room temperature.[1][2] Its branched, long alkyl chain makes it a strategic choice when the goal is to introduce significant lipophilicity or specific steric bulk into a target molecule, which can be crucial in drug development for optimizing pharmacokinetics or in materials science for tuning polymer properties.[3] The primary reactive center is the bromomethyl group (-CH₂Br), which is susceptible to nucleophilic attack, making it an effective electrophile in S(_N)2 reactions.[1]
Physicochemical Properties & Data
A clear understanding of the reagent's physical properties is paramount for designing experiments, particularly for solvent selection and purification strategies.
| Property | Value | Source |
| CAS Number | 52997-43-0 | [4] |
| Molecular Formula | C₁₆H₃₃Br | [5] |
| Molecular Weight | 305.34 g/mol | [4][5] |
| Appearance | Colorless to light yellow clear liquid | [1][2][6] |
| Boiling Point | ~341.1 °C @ 760 mmHg | [2][5] |
| Density | ~0.997 g/cm³ @ 20 °C | [2][5] |
| Flash Point | ~107.6 °C | [2][5] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., THF, DMF, Chloroform) | [1] |
Safety & Handling: A Critical Overview
As an alkylating agent, this compound must be handled with care. Alkylating agents as a class are known to be reactive and can pose health risks, including potential carcinogenicity and mutagenicity.[7][8][9]
-
Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).
-
Exposure Control: Avoid inhalation of vapors and contact with skin and eyes. GHS hazard statements indicate it may cause an allergic skin reaction and serious eye damage.[4]
-
Storage: Keep in a tightly sealed container in a cool, dry place away from incompatible materials.[2][6]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Core Principles: The S(_N)2 Reaction Pathway
The utility of this compound as an alkylating agent is rooted in the bimolecular nucleophilic substitution (S(_N)2) mechanism. This is a single-step process where a nucleophile attacks the electrophilic carbon atom of the bromomethyl group, simultaneously displacing the bromide leaving group.
References
- 1. CAS 52997-43-0: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound CAS#: 52997-43-0 [m.chemicalbook.com]
- 3. (7R)-7-(bromomethyl)pentadecane | Benchchem [benchchem.com]
- 4. Pentadecane, 7-(bromomethyl)- | C16H33Br | CID 18459580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. This compound | 52997-43-0 [chemicalbook.com]
- 7. How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained [int.livhospital.com]
- 8. Alkylating agents in chemotherapy | Research Starters | EBSCO Research [ebsco.com]
- 9. Alkylating agent | Cancer Treatment, DNA Damage & Mutagenesis | Britannica [britannica.com]
Navigating Nucleophilic Substitution with 7-(Bromomethyl)pentadecane: A Detailed Guide for Synthetic Chemists
Abstract
This comprehensive application note provides a detailed experimental framework for conducting nucleophilic substitution reactions using 7-(bromomethyl)pentadecane. This guide is tailored for researchers, scientists, and professionals in drug development, offering in-depth protocols, mechanistic insights, and practical considerations. By delving into the causality behind experimental choices, this document aims to equip the user with the necessary expertise to successfully employ this versatile, long-chain alkyl halide in a variety of synthetic applications. We will explore the nuances of SN1 and SN2 pathways, the critical role of solvent selection, and robust methodologies for reaction monitoring and product purification.
Introduction: The Synthetic Utility and Challenges of a Sterically Hindered Alkyl Halide
This compound, a C16 branched alkyl halide, is a valuable intermediate in organic synthesis.[1][2] Its long, branched alkyl chain can confer desirable lipophilic properties to target molecules, making it a key building block in the synthesis of pharmaceuticals, advanced materials, and agrochemicals.[1][3] The primary reactive site, the bromomethyl group, readily participates in nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups.[1][4]
However, the structure of this compound presents unique challenges. The bromine atom is attached to a primary carbon, which is itself connected to a sterically bulky secondary carbon. This steric hindrance plays a significant role in dictating the preferred reaction mechanism, often favoring the SN2 pathway while potentially being influenced by conditions that could promote SN1 characteristics.[5][6][7] Understanding and controlling these mechanistic pathways is paramount to achieving desired product outcomes and minimizing unwanted side reactions, such as elimination.[8]
This guide will provide a thorough exploration of the factors influencing the nucleophilic substitution of this compound, enabling the researcher to make informed decisions regarding reaction conditions to achieve optimal results.
Mechanistic Considerations: SN1 vs. SN2 Pathways
Nucleophilic substitution reactions are fundamental transformations in organic chemistry, proceeding primarily through two distinct mechanisms: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular).[5][9] The structure of the alkyl halide is a primary determinant of the operative pathway.[7]
The SN2 Mechanism: This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[9][10] The reaction rate is dependent on the concentration of both the alkyl halide and the nucleophile.[11][12] For SN2 reactions, steric hindrance around the reaction center is a critical factor; less hindered substrates, such as methyl and primary alkyl halides, react more readily.[5][11] Given that this compound is a primary alkyl halide, the SN2 pathway is generally favored.
The SN1 Mechanism: This is a two-step process that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate.[9][10][11] This intermediate is then rapidly attacked by the nucleophile.[10][11] The rate of an SN1 reaction is dependent only on the concentration of the alkyl halide.[11] Tertiary alkyl halides readily undergo SN1 reactions due to the stability of the resulting tertiary carbocation.[7][10] While less likely for a primary halide, conditions such as the use of a polar, protic solvent can stabilize the incipient carbocation and promote SN1 character.[13][14][15]
Diagram 1: Competing Nucleophilic Substitution Pathways
Caption: SN1 and SN2 pathways for this compound.
Experimental Design: Materials, Reagents, and Instrumentation
Materials and Reagents
| Material/Reagent | Grade | Supplier | Notes |
| This compound | ≥98% purity | Major chemical suppliers | Store in a cool, dark place.[2] |
| Selected Nucleophile (e.g., Sodium Azide, Sodium Cyanide, Sodium Iodide, Amines) | Reagent Grade | Major chemical suppliers | Handle with appropriate safety precautions. |
| Solvents (e.g., Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Ethanol, Acetonitrile) | Anhydrous | Major chemical suppliers | Use of anhydrous solvents is critical to prevent unwanted side reactions. |
| Drying Agent (e.g., Anhydrous Magnesium Sulfate, Sodium Sulfate) | Reagent Grade | Major chemical suppliers | |
| Deuterated Solvents (for NMR analysis) | NMR Grade | Major chemical suppliers |
Instrumentation
-
Magnetic stirrer with heating capabilities
-
Round-bottom flasks and reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
-
Thin-Layer Chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS)
Detailed Protocols for Nucleophilic Substitution
The choice of nucleophile and solvent system is critical in directing the outcome of the reaction. Below are generalized protocols that can be adapted for specific nucleophiles.
General Protocol for SN2-Favored Conditions
This protocol is designed to favor the SN2 mechanism, which is generally preferred for primary alkyl halides like this compound.[7] The use of a polar aprotic solvent enhances the nucleophilicity of the anionic nucleophile.[15][16]
-
Reaction Setup:
-
To a dry, round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Under an inert atmosphere (N₂ or Ar), add the chosen anhydrous polar aprotic solvent (e.g., acetone, DMF, or DMSO) to achieve a suitable concentration (typically 0.1-0.5 M).
-
Add the nucleophile (1.1-1.5 eq). If the nucleophile is a solid, it should be finely powdered to aid dissolution.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature or heat to a temperature appropriate for the specific nucleophile and solvent (typically between 50-80 °C). The high boiling point of this compound (approx. 341 °C at 760 mmHg) allows for a wide range of reaction temperatures.[1][3]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC). A suitable eluent system should be determined beforehand. The disappearance of the starting material spot and the appearance of a new product spot will indicate reaction progression.
-
-
Work-up and Purification:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
If a solid precipitate has formed (e.g., NaBr), remove it by filtration.
-
Transfer the filtrate to a separatory funnel and dilute with a suitable organic solvent (e.g., ethyl acetate, diethyl ether) and wash with water to remove the polar aprotic solvent and any remaining inorganic salts.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, using an appropriate eluent system to obtain the pure substitution product.
-
-
Characterization:
-
Confirm the structure of the product by NMR spectroscopy (¹H and ¹³C) and Mass Spectrometry (GC-MS or LC-MS).
-
Diagram 2: Experimental Workflow for SN2 Reaction
Caption: Step-by-step workflow for the SN2 reaction.
Considerations for Potentially Competing SN1 Reactions
While SN2 is the more probable pathway, certain conditions can introduce SN1 character. Researchers should be aware of these to avoid undesired outcomes.
-
Solvent Choice: The use of polar protic solvents, such as ethanol or water, can stabilize the formation of a carbocation intermediate, thereby favoring an SN1 pathway.[13][14][15] This is generally to be avoided with primary alkyl halides unless solvolysis is the intended reaction.
-
Nucleophile Strength: Weak nucleophiles are less effective at the backside attack required for an SN2 reaction, which can allow more time for the leaving group to depart and a carbocation to form, thus favoring the SN1 mechanism.[7][9]
-
Temperature: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for carbocation formation, potentially increasing the proportion of SN1 reaction.
Troubleshooting and Key Insights
| Problem | Potential Cause | Solution |
| Slow or no reaction | - Insufficient temperature- Poorly soluble nucleophile- Deactivated nucleophile (e.g., by moisture) | - Increase reaction temperature- Use a phase-transfer catalyst for poorly soluble nucleophiles- Ensure anhydrous conditions |
| Formation of elimination products | - Use of a strong, sterically hindered base as the nucleophile- High reaction temperatures | - Use a less basic nucleophile- Lower the reaction temperature |
| Low product yield | - Incomplete reaction- Product loss during work-up or purification | - Extend reaction time- Optimize extraction and chromatography conditions |
Conclusion
This compound is a synthetically useful, yet sterically demanding, primary alkyl halide. Successful nucleophilic substitution reactions with this substrate are readily achievable through a careful consideration of the reaction mechanism and optimization of the experimental conditions. By favoring the SN2 pathway through the use of strong nucleophiles and polar aprotic solvents, researchers can efficiently introduce a variety of functional groups. This guide provides a robust framework for the execution of these reactions, empowering scientists to confidently utilize this compound in their synthetic endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound CAS#: 52997-43-0 [m.chemicalbook.com]
- 3. (7R)-7-(bromomethyl)pentadecane | Benchchem [benchchem.com]
- 4. CAS 52997-43-0: this compound | CymitQuimica [cymitquimica.com]
- 5. web.viu.ca [web.viu.ca]
- 6. Nucleophilic Substitution of Alkyl Halides [universalclass.com]
- 7. chemistry.coach [chemistry.coach]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: The Strategic Role of 7-(Bromomethyl)pentadecane in the Synthesis of Complex Organic Building Blocks
An Application Guide for Researchers and Drug Development Professionals
Foreword: Beyond the Alkyl Halide
In the landscape of organic synthesis, the selection of a starting material is a critical decision that dictates the feasibility, efficiency, and novelty of a synthetic route. Simple alkyl halides are often relegated to the role of basic electrophiles. However, 7-(Bromomethyl)pentadecane, with its unique branched C16 lipophilic structure, transcends this simplistic classification. It is not merely a carrier of a reactive bromine atom; it is a strategic tool for introducing a precisely tailored lipophilic and sterically influential moiety. This guide moves beyond catalog data to provide a functional understanding of its reactivity and application, empowering researchers to leverage its unique architecture in the design of novel surfactants, complex lipids, and functionalized polymers.
Physicochemical Profile and Handling
This compound, also known as 1-Bromo-2-hexyldecane, is a branched alkyl halide whose structure imparts specific physical properties that are crucial for its application.[1] Its long, branched alkyl chain results in high lipophilicity, making it highly soluble in nonpolar organic solvents and poorly soluble in water.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 52997-43-0 | [2] |
| Molecular Formula | C₁₆H₃₃Br | [2][3] |
| Molecular Weight | 305.34 g/mol | [3] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Boiling Point | ~341.1 °C at 760 mmHg | [3] |
| Density | ~0.997 g/cm³ | [4] |
| Purity | Commercially available up to ≥97% | [3] |
Safety and Handling Protocol
As a reactive alkylating agent, proper handling is paramount.
-
Hazard Identification : May cause skin and serious eye irritation.[2] Classified as a skin sensitizer.[2]
-
Personal Protective Equipment (PPE) : Always use nitrile gloves, safety goggles, and a lab coat. Work within a certified chemical fume hood.
-
Storage : Keep in a tightly sealed container in a cool, dry, and dark place to prevent degradation. Room temperature storage is acceptable.
-
Disposal : Dispose of as halogenated organic waste in accordance with local, state, and federal regulations.
Core Reactivity and Mechanistic Considerations
The synthetic utility of this compound is centered on the reactivity of the C-Br bond. The primary nature of the bromide facilitates nucleophilic substitution, primarily via an Sₙ2 mechanism.[3] However, the steric bulk introduced by the adjacent branched alkyl chains can influence reaction rates and may favor elimination (E2) under strongly basic, sterically hindered conditions.
-
Expert Insight (Causality) : The choice between Sₙ2 and E2 pathways is a critical experimental decision. For Sₙ2 reactions, polar aprotic solvents like DMSO or DMF are ideal as they solvate the cation of the nucleophilic salt, leaving a "naked," highly reactive anionic nucleophile.[3] To favor substitution over elimination, non-hindered nucleophiles and moderate temperatures are preferred. Conversely, to promote E2 for alkene synthesis, a bulky, strong base like potassium tert-butoxide (KOtBu) in a non-polar solvent is the strategy of choice.[3]
Figure 1: Core reactivity pathways for this compound.
Synthesis of this compound
While commercially available, understanding its synthesis provides context for potential impurities. The most direct method is the free-radical bromination of 2-hexyldecane.[3] An alternative, offering excellent control for laboratory-scale synthesis, involves the conversion of the corresponding alcohol.[5][6]
Protocol 3.1: Synthesis from 2-Hexyldecan-1-ol via Mesylate Intermediate
This two-step protocol provides a high-yield route to the target compound with high purity, avoiding the selectivity issues of radical bromination.[5][6]
References
- 1. CAS 52997-43-0: this compound | CymitQuimica [cymitquimica.com]
- 2. Pentadecane, 7-(bromomethyl)- | C16H33Br | CID 18459580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (7R)-7-(bromomethyl)pentadecane | Benchchem [benchchem.com]
- 4. This compound CAS#: 52997-43-0 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of long-chain alkyl and alkenyl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
Grignard reaction protocol involving 7-(Bromomethyl)pentadecane
An Application Note on the Synthesis and Reaction of a Grignard Reagent from 7-(Bromomethyl)pentadecane
Introduction
Grignard reagents, organomagnesium halides (R-Mg-X), are among the most powerful and versatile tools in synthetic organic chemistry for the formation of carbon-carbon bonds.[1][2][3] Discovered by Victor Grignard in 1900, their utility was recognized with the Nobel Prize in Chemistry in 1912.[2][4] These reagents function as potent nucleophiles and strong bases, reacting with a wide array of electrophiles, most notably carbonyl compounds, to produce alcohols.[5][6][7]
This application note provides a detailed protocol for the preparation of a Grignard reagent from this compound, a long-chain, sterically hindered secondary alkyl halide.[8][9] The synthesis of Grignard reagents from such substrates presents unique challenges, including sluggish initiation and competing side reactions like elimination and Wurtz coupling.[10] We will address these challenges by detailing a protocol that emphasizes rigorous anhydrous conditions, effective magnesium activation, and controlled reaction parameters. Subsequently, a protocol for the reaction of the formed Grignard reagent with an aldehyde will be described, yielding a secondary alcohol.
Part 1: Preparation of the Grignard Reagent from this compound
Core Principles and Experimental Rationale
The successful formation of a Grignard reagent hinges on overcoming several critical barriers, particularly with less reactive alkyl halides.
-
Magnesium Activation : The surface of commercially available magnesium turnings is typically coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the alkyl halide.[10][11] To initiate the reaction, this layer must be disrupted. Common activation methods include the use of chemical activators like iodine (I₂) or 1,2-dibromoethane (DBE).[11][12] Iodine is believed to react with the magnesium surface, creating reactive sites, indicated by the disappearance of its characteristic color.[11][13] DBE reacts readily with magnesium to produce ethylene gas and magnesium bromide, exposing a fresh metal surface.[11][14]
-
Anhydrous Conditions : Grignard reagents are highly basic and react readily with protic solvents, including trace amounts of water.[3][11][15] This reaction quenches the Grignard reagent, forming an alkane and rendering it useless for the desired synthesis.[3] Therefore, all glassware must be scrupulously dried (e.g., flame-dried or oven-dried), and anhydrous solvents are essential.[10][11]
-
Solvent Choice : Ethereal solvents are required for Grignard reagent formation as they solvate and stabilize the organomagnesium species through Lewis acid-base interactions.[16][17][18] While diethyl ether is common, tetrahydrofuran (THF) is generally a better solvent for preparing Grignard reagents from less reactive or sterically hindered halides due to its superior solvating ability.[4][10]
-
Minimizing Side Reactions : For secondary alkyl halides, the primary side reactions are elimination (E2) to form an alkene and Wurtz coupling, where the newly formed Grignard reagent reacts with the starting alkyl halide.[10] To minimize these, the alkyl halide should be added slowly to the magnesium suspension to maintain its low concentration, and the reaction temperature should be carefully controlled.[10]
Experimental Workflow for Grignard Reagent Preparation
References
- 1. Grignard Reagent - GeeksforGeeks [geeksforgeeks.org]
- 2. Grignard reagent - Wikipedia [en.wikipedia.org]
- 3. 10.6 Reactions of Alkyl Halides: Grignard Reagents - Organic Chemistry | OpenStax [openstax.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Grignard Reagents : Definition, Preparation, Chemical Properties [allen.in]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. leah4sci.com [leah4sci.com]
- 8. (7R)-7-(bromomethyl)pentadecane | Benchchem [benchchem.com]
- 9. CAS 52997-43-0: this compound | CymitQuimica [cymitquimica.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. d.web.umkc.edu [d.web.umkc.edu]
- 14. echemi.com [echemi.com]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. Grignard reactions with aldehydes and ketones | PPTX [slideshare.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Suzuki Coupling Reactions with Derivatives of 7-(Bromomethyl)pentadecane
Introduction: Expanding the Synthetic Utility of Long-Chain Alkyl Halides
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] Initially developed for sp²-hybridized systems, its application to sp³-hybridized alkyl halides has presented significant challenges, primarily due to slower rates of oxidative addition and the propensity for competing β-hydride elimination.[4][5][6] This guide provides an in-depth exploration of the Suzuki coupling reaction as applied to 7-(Bromomethyl)pentadecane and its derivatives. This long-chain, branched alkyl bromide serves as a valuable lipophilic building block in the synthesis of complex organic molecules, advanced materials, and pharmaceutical intermediates.[7][8]
Herein, we dissect the mechanistic nuances of coupling sterically hindered, unactivated alkyl bromides, offering field-proven insights and detailed protocols to empower researchers, scientists, and drug development professionals to successfully incorporate these challenging substrates into their synthetic strategies.
Mechanistic Considerations and Key Challenges
The catalytic cycle of the Suzuki-Miyaura reaction classically involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][9] When employing sp³-hybridized alkyl bromides like this compound, each step requires careful consideration to ensure the desired coupling pathway is favored over deleterious side reactions.
1. Oxidative Addition: The Rate-Limiting Hurdle
The initial oxidative addition of the alkyl bromide to a low-valent metal center (typically Pd(0) or Ni(0)) is often the rate-determining step. Unlike their aryl or vinyl counterparts, the C(sp³)-Br bond is less reactive.[4][5] To overcome this, catalyst systems employing bulky, electron-rich ligands are essential. These ligands increase the electron density on the metal center, promoting its insertion into the C-Br bond.[2][10][11]
-
Palladium Catalysis: Bulky phosphine ligands such as tricyclohexylphosphine (PCy₃) and tri-tert-butylphosphine (P(t-Bu)₃) have proven effective for the Suzuki coupling of alkyl bromides.[5][10][12]
-
Nickel Catalysis: Nickel catalysts have emerged as a powerful alternative, often exhibiting higher reactivity towards unactivated alkyl halides.[4][13][14][15][16] Ligands like 4,4′-di-tert-butyl-2,2′-bipyridine are commonly employed in these systems.[13][15]
2. The Menace of β-Hydride Elimination
Once the alkyl group is bound to the metal center, if it possesses a hydrogen atom on the β-carbon, a competing elimination pathway can occur, leading to the formation of an alkene and a metal-hydride species. This side reaction is a major contributor to low yields in alkyl-alkyl couplings.[5][17] The sterically demanding nature of this compound and its derivatives can, in some cases, disfavor the conformation required for β-hydride elimination. However, the choice of ligand and reaction conditions is paramount to suppress this pathway.[17]
3. Transmetalation and the Role of the Base
The transmetalation step involves the transfer of the organic group from the organoboron reagent to the palladium or nickel center.[2][9] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate "ate" complex.[10][18] The choice of base is critical and can significantly impact the reaction's success. Common bases include potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium tert-butoxide (KOtBu).[2][5][18]
Catalytic Cycle for Suzuki Coupling of an Alkyl Bromide
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Recommended Catalyst Systems and Reaction Parameters
The successful coupling of this compound derivatives hinges on the judicious selection of the catalyst, ligand, base, and solvent. Below are tabulated recommendations based on literature precedents for similar unactivated alkyl bromides.
| Parameter | Palladium-Based System | Nickel-Based System | Rationale and Key Considerations |
| Catalyst Precursor | Pd(OAc)₂ or Pd₂(dba)₃ | NiCl₂·diglyme or Ni(COD)₂ | Both Pd and Ni are effective, with Ni often showing higher reactivity for alkyl halides.[4][5][13][16] |
| Ligand | PCy₃ or P(t-Bu)₃ | 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbp) or bathophenanthroline | Bulky, electron-rich ligands are crucial to promote oxidative addition and prevent β-hydride elimination.[5][6][13][17] |
| Base | K₃PO₄·H₂O or Cs₂CO₃ | KOtBu or K₃PO₄ | The choice of base is critical for activating the boronic acid; stronger bases are often used with nickel.[2][5][18] |
| Solvent | Dioxane, THF, or Toluene | Dioxane, THF, or sec-butanol | Anhydrous, degassed solvents are necessary to prevent catalyst deactivation and side reactions.[2][6] |
| Temperature | Room Temperature to 80 °C | 25 °C to 60 °C | Milder conditions are often possible with highly active catalyst systems.[5][6][10] |
| Organoboron Reagent | Arylboronic acids, vinylboronic acids, or alkyl-9-BBN | Arylboronic acids or aryl-(9-BBN) | 9-BBN derivatives are often more reactive for coupling with less reactive alkyl electrophiles.[4] |
Detailed Experimental Protocols
Protocol 1: Palladium-Catalyzed Suzuki Coupling of this compound with an Arylboronic Acid
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound derivative (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(OAc)₂ (2-5 mol%)
-
PCy₃ (4-10 mol%)
-
K₃PO₄·H₂O (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or THF)
-
Schlenk flask or glovebox
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂, PCy₃, and K₃PO₄·H₂O to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Add the this compound derivative and the arylboronic acid to the flask.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction Execution: Seal the flask and heat the reaction mixture to the desired temperature (e.g., 60-80 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Nickel-Catalyzed Suzuki Coupling of a this compound Derivative with an Arylboronic Acid
Materials:
-
This compound derivative (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
NiCl₂·diglyme (5-10 mol%)
-
4,4'-di-tert-butyl-2,2'-bipyridine (dtbbp) (5-10 mol%)
-
KOtBu (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or THF)
-
Schlenk flask or glovebox
-
Standard laboratory glassware and purification supplies
Procedure:
-
Catalyst Preparation: In a glovebox, add NiCl₂·diglyme and dtbbp to an oven-dried Schlenk flask. Add a portion of the anhydrous, degassed solvent and stir for 10-15 minutes to form the catalyst complex.
-
Reagent Addition: In a separate flask, dissolve the this compound derivative and the arylboronic acid in the remaining solvent.
-
Base Addition: Add the KOtBu to the catalyst mixture, followed by the dropwise addition of the substrate solution.
-
Reaction Execution: Seal the flask and stir the reaction mixture at the desired temperature (e.g., room temperature to 60 °C).
-
Monitoring, Workup, Purification, and Characterization: Follow steps 5-8 as described in Protocol 1.
Experimental Workflow Diagram
Caption: A generalized workflow for Suzuki coupling reactions.
Troubleshooting and Optimization
-
Low Yield: If the yield is low, consider increasing the catalyst loading, ligand-to-metal ratio, or reaction temperature. Ensure all reagents and solvents are strictly anhydrous and degassed. The choice of base can also be critical; screen different bases if necessary.
-
Dehalogenation of the Starting Material: This side reaction can occur if β-hydride elimination is competitive. Employing bulkier ligands or lower reaction temperatures may mitigate this issue.
-
Homocoupling of the Boronic Acid: This suggests that the transmetalation is slow. Ensure the base is sufficiently strong and soluble in the reaction medium.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound and its derivatives, while challenging, is a feasible and powerful method for the synthesis of complex, lipophilic molecules. Success relies on a deep understanding of the underlying mechanistic principles and the careful selection of a catalyst system that favors the desired C(sp³)-C(sp²) or C(sp³)-C(sp³) bond formation over competing side reactions. The protocols and insights provided in this guide offer a robust starting point for researchers to explore and optimize these transformations, thereby expanding the synthetic chemist's toolkit.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. This compound CAS#: 52997-43-0 [m.chemicalbook.com]
- 8. (7R)-7-(bromomethyl)pentadecane | Benchchem [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens [organic-chemistry.org]
- 13. Nickel-Catalyzed Carbon–Carbon Bond-Forming Reactions of Unactivated Tertiary Alkyl Halides: Suzuki Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nickel-catalyzed cross-coupling of unactivated alkyl halides using bis(pinacolato)diboron as reductant - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
Topic: Strategic Incorporation of 7-(Bromomethyl)pentadecane for the Synthesis of High-Performance Organic Electronic Materials
An Application Note for Researchers, Scientists, and Development Professionals
Abstract
The performance of organic electronic devices, such as organic photovoltaics (OPVs) and organic thin-film transistors (OTFTs), is intrinsically linked to the molecular architecture of the constituent semiconductor materials. Side-chain engineering of conjugated polymers and small molecules is a paramount strategy for fine-tuning their physical properties, including solubility, molecular packing, and thin-film morphology, which collectively govern charge transport and device efficiency.[1][2][3] This application note provides a comprehensive guide to the use of 7-(Bromomethyl)pentadecane, a versatile branched alkylating agent, in the synthesis of advanced materials for organic electronics. We present detailed protocols for the strategic incorporation of the 2-hexyldecyl side chain onto an aromatic core, subsequent monomer functionalization, and polymerization via Stille cross-coupling. The rationale behind key experimental choices is discussed, grounding the protocols in established principles of materials science and synthetic chemistry to empower researchers in the development of next-generation organic semiconductors.
The Critical Role of Branched Alkyl Side Chains
Solution processability is a key advantage of organic semiconductors, enabling low-cost, large-area device fabrication techniques like spin-coating and printing.[4] However, the rigid, planar backbones of conjugated polymers often lead to poor solubility in common organic solvents. Attaching flexible alkyl side chains is essential to overcome this limitation.[5]
While linear alkyl chains can improve solubility, branched chains, such as the 2-hexyldecyl group derived from this compound, offer more sophisticated control over material properties:
-
Enhanced Solubility: The steric hindrance provided by the branching point disrupts excessive intermolecular aggregation in solution, significantly improving solubility compared to linear analogues of similar molecular weight.[6][7]
-
Morphology Control: The size and shape of the side chains critically influence how polymer chains pack in the solid state. Judicious choice of branched chains can modulate π-π stacking distances and promote favorable "face-on" orientation of the polymer backbone relative to the substrate, which is often associated with higher charge mobility in transistor applications.[6][8]
-
Suppression of Crystallinity: While some crystallinity is desired, excessive long-range order can lead to brittle films and large crystalline domains that impede efficient charge separation in bulk heterojunction solar cells. Branched chains can introduce a degree of paracrystallinity, improving the blend morphology and mechanical properties of the active layer.[5]
The position of the branching point is a critical design parameter. Moving the branch point away from the conjugated backbone can reduce steric hindrance between the side chain and the backbone, allowing for closer π-π stacking and improved intermolecular interactions.[9] The 2-hexyldecyl group, with its branching at the second carbon, represents a widely adopted and effective motif for balancing solubility and electronic performance.[6]
Properties of this compound
This compound, also known as 1-Bromo-2-hexyldecane, is the key building block for introducing the 2-hexyldecyl side chain. Its primary reactive site is the bromomethyl group, which is susceptible to nucleophilic substitution, making it an ideal reagent for alkylating a wide range of aromatic precursors.[10][11][12][13]
| Property | Value | Source |
| CAS Number | 52997-43-0 | [10][14] |
| Molecular Formula | C₁₆H₃₃Br | [10][15][16] |
| Molecular Weight | 305.34 g/mol | [10][15] |
| Appearance | Colorless to pale yellow liquid | [10][16][17] |
| Boiling Point | ~341 °C @ 760 mmHg | [10][15] |
| Density | ~0.997 g/cm³ | [10][17] |
| Synonyms | 1-Bromo-2-hexyldecane, 2-Hexyldecyl bromide | [10][16] |
Synthetic Strategy and Workflow
The overall strategy involves a multi-step synthesis to produce a donor-acceptor (D-A) conjugated polymer. This class of polymers is central to high-performance organic electronics, as the internal D-A structure allows for broad absorption and tunable electronic energy levels.[18][19] The workflow is as follows:
-
Side-Chain Alkylation: An aromatic core (e.g., a thiophene derivative with nucleophilic sites) is alkylated with this compound to attach the solubilizing 2-hexyldecyl side chains.
-
Monomer Functionalization: The alkylated aromatic unit is functionalized with reactive groups suitable for cross-coupling polymerization. For Stille coupling, this involves converting terminal C-H or C-Br bonds to organotin groups (e.g., -Sn(CH₃)₃ or -Sn(n-Bu)₃).
-
Polymerization: The functionalized monomer (the "donor" unit) is co-polymerized with a complementary di-halogenated "acceptor" monomer via a palladium-catalyzed Stille cross-coupling reaction.
Detailed Experimental Protocols
The following protocols describe the synthesis of a representative donor-acceptor polymer, P(BDT-TDPP), where a benzodithiophene (BDT) donor unit is functionalized with 2-hexyldecyl chains and copolymerized with a diketopyrrolopyrrole (DPP) acceptor unit.
Protocol 4.1: Synthesis of 4,8-bis(2-hexyldecyloxy)benzo[1,2-b:4,5-b']dithiophene (BDT-OR)
This protocol attaches the 2-hexyldecyl side chains to the BDT core via a Williamson ether synthesis, a classic nucleophilic substitution reaction.
Materials:
-
Benzo[1,2-b:4,5-b']dithiophene-4,8-dione (BDT-dione)
-
Sodium borohydride (NaBH₄)
-
This compound
-
Potassium hydroxide (KOH)
-
Tetrabutylammonium bromide (TBAB)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Methanol, Hexanes, Dichloromethane
Procedure:
-
Reduction of BDT-dione: In a nitrogen-purged round-bottom flask, dissolve BDT-dione (1.0 eq) in anhydrous THF. Cool the solution to 0 °C in an ice bath. Add NaBH₄ (2.5 eq) portion-wise over 30 minutes. Allow the reaction to warm to room temperature and stir for 4 hours until TLC indicates complete consumption of the starting material.
-
Rationale: The BDT-dione is first reduced to the corresponding hydroquinone (BDT-diol). NaBH₄ is a mild and effective reducing agent for this transformation. Anhydrous conditions are used to prevent quenching of the reductant.
-
-
Quenching: Slowly add methanol to quench the excess NaBH₄. Remove the solvents under reduced pressure. The crude BDT-diol is used directly in the next step without further purification.
-
Alkylation: To the flask containing the crude BDT-diol, add anhydrous DMF, powdered KOH (5.0 eq), TBAB (0.1 eq), and this compound (2.5 eq).
-
Rationale: KOH is a strong base that deprotonates the hydroxyl groups of the BDT-diol to form a more nucleophilic alkoxide. DMF is a polar aprotic solvent that facilitates Sₙ2 reactions. TBAB acts as a phase-transfer catalyst to improve the interaction between the aqueous-insoluble reactants.
-
-
Reaction: Heat the mixture to 80 °C and stir under a nitrogen atmosphere for 24 hours.
-
Workup: After cooling to room temperature, pour the reaction mixture into water and extract with hexanes. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexanes/dichloromethane gradient to yield BDT-OR as a pale yellow oil.
Protocol 4.2: Synthesis of 2,6-Dibromo-4,8-bis(2-hexyldecyloxy)benzo[1,2-b:4,5-b']dithiophene (Monomer 1)
This step brominates the BDT-OR core at the active 2 and 6 positions to prepare it for polymerization.
Materials:
-
BDT-OR (from Protocol 4.1)
-
N-Bromosuccinimide (NBS)
-
Chloroform, anhydrous
Procedure:
-
Setup: Dissolve BDT-OR (1.0 eq) in anhydrous chloroform in a round-bottom flask wrapped in aluminum foil.
-
Rationale: The reaction is performed in the dark to prevent side reactions caused by light-induced radical formation from NBS.
-
-
Bromination: Add NBS (2.2 eq) portion-wise at room temperature. Stir the reaction for 12 hours.
-
Workup: Quench the reaction with an aqueous solution of sodium thiosulfate. Separate the organic layer, wash with water and brine, dry over anhydrous MgSO₄, and remove the solvent in vacuo.
-
Purification: Recrystallize the crude product from a mixture of methanol and isopropanol to obtain Monomer 1 as a white solid.
Protocol 4.3: Stille Cross-Coupling Polymerization
This protocol uses the palladium-catalyzed Stille reaction to couple the donor monomer (Monomer 1) with a stannylated acceptor monomer to form the final conjugated polymer. The Stille reaction is widely used due to its tolerance of a wide variety of functional groups and generally mild reaction conditions.[20][21][22][23]
Materials:
-
Monomer 1 (from Protocol 4.2)
-
3,6-bis(5-bromothiophen-2-yl)-2,5-bis(2-hexyldecyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione (DPP-dibromide, an example acceptor)
-
Bis(trimethylstannyl)thiophene (Stannylated co-monomer)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Toluene, anhydrous
-
Chlorobenzene
Procedure:
-
Setup: In a nitrogen-filled glovebox, add Monomer 1 (1.0 eq), the stannylated co-monomer (1.0 eq), and the Pd(PPh₃)₄ catalyst (2-3 mol%) to a Schlenk flask. Add anhydrous toluene via syringe.
-
Rationale: Stille coupling is sensitive to oxygen, so all reagents must be handled under an inert atmosphere. Pd(PPh₃)₄ is a common and effective Pd(0) catalyst precursor for this reaction.[20] Toluene is a high-boiling, non-polar solvent suitable for dissolving the monomers and the resulting polymer.
-
-
Polymerization: Seal the flask and heat the mixture at 110 °C with vigorous stirring for 48 hours. The solution will become dark and viscous as the polymer forms.
-
End-capping: Add a small amount of 2-bromothiophene and stir for 2 hours, then add a small amount of 2-(tributylstannyl)thiophene and stir for another 2 hours.
-
Rationale: End-capping with monofunctional reagents ensures that the polymer chains are terminated with well-defined, stable end-groups, which can improve the polymer's stability and batch-to-batch reproducibility.
-
-
Precipitation: Cool the reaction mixture to room temperature and pour it slowly into a beaker of vigorously stirred methanol. The polymer will precipitate as a dark solid.
-
Purification: Collect the solid by filtration. Purify the polymer by Soxhlet extraction sequentially with methanol, acetone, hexanes, and finally chloroform or chlorobenzene. The purified polymer is isolated from the final high-boiling solvent fraction.
-
Rationale: Soxhlet extraction is a rigorous purification method that removes low-molecular-weight oligomers, residual catalyst, and unreacted monomers, which is critical for achieving optimal electronic performance.
-
Material Characterization
After synthesis and purification, the polymer must be thoroughly characterized to confirm its structure and evaluate its properties relevant to electronic device performance.
| Characterization Technique | Information Obtained | Typical Expected Results |
| Gel Permeation Chromatography (GPC) | Number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI). | Mₙ > 20 kDa, PDI = 2.0–3.5 for step-growth polymerization.[18] |
| ¹H and ¹³C NMR Spectroscopy | Confirmation of chemical structure, purity, and successful polymerization. | Disappearance of monomer end-group signals; appearance of characteristic polymer backbone signals. |
| Thermogravimetric Analysis (TGA) | Thermal stability (decomposition temperature, Td). | Td > 350 °C, indicating good stability for device processing and operation.[18] |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg) and melting/crystallization events. | May show a weak Tg or other thermal transitions depending on side-chain and backbone structure. |
| UV-Vis-NIR Spectroscopy | Optical bandgap (Egopt), absorption spectrum, and aggregation behavior (solution vs. thin film). | Broad absorption in the visible/NIR region, characteristic of a low-bandgap D-A polymer. |
| Cyclic Voltammetry (CV) | HOMO and LUMO energy levels, electrochemical bandgap (Egec). | Reversible oxidation/reduction peaks; HOMO/LUMO levels suitable for target application (e.g., OPVs). |
Conclusion
This compound is an indispensable reagent for introducing the 2-hexyldecyl branched side chain, a proven motif for enhancing the solubility and modulating the solid-state morphology of conjugated polymers. The protocols outlined in this note provide a robust framework for the synthesis of high-performance organic semiconductors via well-established chemical transformations. By understanding the causal relationship between molecular design—specifically the choice of solubilizing group—and the resulting material properties, researchers can rationally design and synthesize novel materials tailored for advanced organic electronic applications.
References
- 1. Influence of alkyl chain length on solar cell performance of molecular organic semiconductors: a review - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Impact of alkyl chain length on the thermal, optical and semiconductor properties of the symmetric 4-alkylphenyl derivatives of [1]benzothieno[3,2-b]benzothiophene - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. The effect of side chain engineering on conjugated polymers in organic electrochemical transistors for bioelectronic applications - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D1TC05229B [pubs.rsc.org]
- 4. Polymers for organic electronics [spg.dcci.unipi.it]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Effects of flexibility and branching of side chains on the mechanical properties of low-bandgap conjugated polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. Alkyl Halides | Research Starters | EBSCO Research [ebsco.com]
- 12. Alkyl Halide Explained: Structure, Types, and Reactions [eureka.patsnap.com]
- 13. quora.com [quora.com]
- 14. This compound CAS#: 52997-43-0 [m.chemicalbook.com]
- 15. (7R)-7-(bromomethyl)pentadecane | Benchchem [benchchem.com]
- 16. CAS 52997-43-0: this compound | CymitQuimica [cymitquimica.com]
- 17. This compound | 52997-43-0 [chemicalbook.com]
- 18. Preparation of Novel Organic Polymer Semiconductor and Its Properties in Transistors through Collaborative Theoretical and Experimental Approaches [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. books.rsc.org [books.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. Stille reaction - Wikipedia [en.wikipedia.org]
- 23. chem.libretexts.org [chem.libretexts.org]
Application Note: Synthetic Strategies for the Preparation of 2-Hexyldecyl Esters via Nucleophilic Substitution of 7-(Bromomethyl)pentadecane
Abstract
This technical guide provides detailed methodologies for the synthesis of 2-hexyldecyl esters, a class of branched esters known as Guerbet esters, utilizing 7-(bromomethyl)pentadecane as a key alkylating agent.[1][2][3] These esters are of significant interest in the pharmaceutical, cosmetic, and specialty lubricant industries due to their unique properties, including excellent oxidative stability, low melting points, and superior emollient characteristics.[1][3][4] This document outlines two robust protocols based on the SN2 (bimolecular nucleophilic substitution) mechanism: a classical approach using a pre-formed carboxylate salt and an advanced method employing Phase-Transfer Catalysis (PTC) for enhanced efficiency. We provide in-depth mechanistic rationale, step-by-step experimental procedures, characterization guidelines, and troubleshooting advice to enable researchers to successfully synthesize these valuable compounds.
Introduction and Mechanistic Rationale
The synthesis of 2-hexyldecyl esters from this compound is fundamentally a nucleophilic substitution reaction. This compound, also known as 1-bromo-2-hexyldecane, serves as the electrophile.[5] Its structure, featuring a primary alkyl bromide, is ideally suited for an SN2 reaction pathway, which minimizes the potential for competing elimination (E2) reactions that can occur with more sterically hindered halides.[6][7]
The nucleophile in this transformation is a carboxylate anion (R-COO⁻), derived from a corresponding carboxylic acid. The reaction proceeds via a concerted, single-step mechanism where the carboxylate attacks the electrophilic carbon atom bearing the bromine, while simultaneously displacing the bromide leaving group.[7][8]
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (MeCN) are optimal. They effectively solvate the cation of the carboxylate salt, leaving the carboxylate anion "naked" and highly nucleophilic, thereby accelerating the SN2 reaction.[9]
-
Temperature: Moderate heating (50-80 °C) is typically sufficient to achieve a reasonable reaction rate without promoting unwanted side reactions.
-
Catalysis: For reactions involving reactants with poor mutual solubility (e.g., an aqueous carboxylate and an organic alkyl halide), Phase-Transfer Catalysis (PTC) is a powerful technique. A PTC catalyst, such as a quaternary ammonium salt, forms an ion pair with the nucleophile, transporting it into the organic phase where the reaction can occur efficiently.[10][11] This often allows for milder conditions and reduces the need for strictly anhydrous solvents.[10]
Experimental Methodologies
Protocol 1: Classical Williamson-Type Ester Synthesis
This protocol describes the reaction of this compound with a pre-formed sodium carboxylate salt. Sodium acetate is used as an example to form 2-hexyldecyl acetate.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| This compound | C₁₆H₃₃Br | 305.34 | 10.0 | 1.0 | 3.05 g |
| Sodium Acetate (anhydrous) | CH₃COONa | 82.03 | 12.0 | 1.2 | 0.98 g |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | - | 50 mL |
| Diethyl Ether (for extraction) | (C₂H₅)₂O | 74.12 | - | - | ~200 mL |
| Saturated NaHCO₃ (aq) | - | - | - | - | ~100 mL |
| Brine | - | - | - | - | ~50 mL |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | - | As needed |
| Silica Gel (for chromatography) | SiO₂ | 60.08 | - | - | As needed |
Step-by-Step Protocol:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add anhydrous sodium acetate (0.98 g, 12.0 mmol).
-
Solvent Addition: Add 50 mL of anhydrous DMF to the flask and stir the suspension.
-
Reactant Addition: Add this compound (3.05 g, 10.0 mmol) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 70 °C in an oil bath and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 95:5 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting alkyl bromide spot (visualized with a potassium permanganate stain) indicates reaction completion. This typically takes 12-24 hours.
-
Work-up: a. Once the reaction is complete, allow the mixture to cool to room temperature. b. Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water. c. Extract the aqueous phase three times with 50 mL portions of diethyl ether. d. Combine the organic layers and wash sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of brine.
-
Purification: a. Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. b. Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., 100% hexanes to 98:2 hexanes:ethyl acetate) to afford the pure 2-hexyldecyl acetate.
Protocol 2: Phase-Transfer Catalyzed (PTC) Synthesis
This method is highly efficient for generating the carboxylate nucleophile in situ from the corresponding carboxylic acid and reacting it with the alkyl bromide under biphasic conditions.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| This compound | C₁₆H₃₃Br | 305.34 | 10.0 | 1.0 | 3.05 g |
| Propionic Acid | C₃H₆O₂ | 74.08 | 15.0 | 1.5 | 1.11 g (1.12 mL) |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 20.0 | 2.0 | 2.76 g |
| Tetrabutylammonium Bromide (TBAB) | (C₄H₉)₄NBr | 322.37 | 1.0 | 0.1 | 0.32 g |
| Toluene | C₇H₈ | 92.14 | - | - | 50 mL |
| Deionized Water | H₂O | 18.02 | - | - | 25 mL |
Step-by-Step Protocol:
-
Setup: In a 100 mL round-bottom flask, combine this compound (3.05 g, 10.0 mmol), propionic acid (1.11 g, 15.0 mmol), tetrabutylammonium bromide (0.32 g, 1.0 mmol), and toluene (50 mL).
-
Base Addition: In a separate beaker, dissolve potassium carbonate (2.76 g, 20.0 mmol) in deionized water (25 mL). Add this aqueous solution to the reaction flask.
-
Reaction: Attach a reflux condenser, and heat the biphasic mixture to 80 °C with very vigorous stirring to ensure efficient mixing between the phases.
-
Monitoring: Monitor the reaction by TLC as described in Protocol 1. The reaction is typically complete within 4-8 hours.
-
Work-up: a. Cool the reaction to room temperature and transfer the contents to a separatory funnel. b. Remove the lower aqueous layer. c. Wash the organic layer with 50 mL of water, followed by 50 mL of brine.
-
Purification: a. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. b. The crude product is often of high purity, but can be further purified by flash column chromatography if necessary, as described in Protocol 1, to yield pure 2-hexyldecyl propionate.
Product Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized ester.
Expected Analytical Data for 2-Hexyldecyl Acetate:
-
¹H NMR (400 MHz, CDCl₃): The most telling signal is the doublet corresponding to the two protons of the -CH₂-O- group, which appears around δ 4.0-4.2 ppm.[12] The appearance of a singlet for the acetate methyl group around δ 2.05 ppm and the disappearance of the signal for the starting -CH₂-Br protons (around δ 3.4 ppm) confirms the transformation.
-
¹³C NMR (100 MHz, CDCl₃): Key signals include the ester carbonyl (C=O) at ~171 ppm, the ester methylene (-CH₂-O-) at ~68 ppm, and the acetate methyl at ~21 ppm.
-
FT-IR (neat): A strong absorption band characteristic of the ester C=O stretch will be present around 1735-1745 cm⁻¹. The C-O stretch will appear in the 1250-1150 cm⁻¹ region.
-
Mass Spectrometry (ESI+): The mass spectrum should show a peak corresponding to the sodium adduct [M+Na]⁺. For 2-hexyldecyl acetate (C₁₈H₃₆O₂, MW = 284.48), this would be at m/z 307.48.
| ¹H NMR Data Summary for 2-Hexyldecyl Acetate | |
| Chemical Shift (δ, ppm) | Assignment |
| ~4.05 (d) | -O-CH₂ -CH- |
| ~2.05 (s) | -C(=O)-CH₃ |
| ~1.60 (m) | -O-CH₂-CH - |
| ~1.26 (br s) | Aliphatic chain methylenes |
| ~0.88 (t) | Terminal methyl groups |
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive nucleophile (carboxylate salt is wet).2. Insufficient temperature.3. Inefficient stirring (in PTC protocol). | 1. Use anhydrous reagents and solvents. Dry carboxylate salt in a vacuum oven before use.2. Increase reaction temperature in 10 °C increments.3. Increase the stirring rate to create a fine emulsion. |
| Significant Starting Material Remains | 1. Insufficient reaction time.2. Nucleophile is not in excess. | 1. Extend the reaction time, monitoring by TLC.2. Increase the equivalents of the carboxylate salt or carboxylic acid/base to 1.5 eq. |
| Presence of Side Products (e.g., alkene from elimination) | 1. Reaction temperature is too high.2. Base is too strong or sterically hindered. | 1. Lower the reaction temperature.2. For PTC, use a weaker base like K₂CO₃ instead of KOH or NaOH. |
| Difficult Purification | 1. Emulsion formation during work-up.2. Product co-elutes with impurities. | 1. Add brine to the separatory funnel to help break the emulsion.2. Adjust the polarity of the chromatography eluent system for better separation. |
Conclusion
The synthesis of 2-hexyldecyl esters from this compound can be achieved efficiently through SN2-based methodologies. The classical approach provides a reliable route, while the Phase-Transfer Catalyzed method offers a more robust, faster, and often higher-yielding alternative, particularly for larger-scale preparations. By carefully selecting reaction conditions and employing the detailed protocols and characterization techniques described herein, researchers can confidently prepare these valuable branched esters for a wide range of applications in drug development and materials science.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CAS 52997-43-0: this compound | CymitQuimica [cymitquimica.com]
- 6. web.viu.ca [web.viu.ca]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. jk-sci.com [jk-sci.com]
- 10. iajpr.com [iajpr.com]
- 11. crdeepjournal.org [crdeepjournal.org]
- 12. 2-Hexyldecyl acetate | C18H36O2 | CID 18629809 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Integration of 7-(Bromomethyl)pentadecane in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: In the landscape of contemporary drug discovery and development, the deliberate manipulation of a molecule's physicochemical properties is paramount to achieving therapeutic success. Among the vast arsenal of chemical tools available, long-chain alkyl halides represent a critical class of reagents for imparting lipophilicity, a key determinant of a drug's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth exploration of 7-(Bromomethyl)pentadecane, a branched-chain C16 alkyl halide, and its practical applications in medicinal chemistry. We will delve into its synthesis, its role as a lipophilic anchor in prodrug design, its utility in forming advanced drug delivery systems, and provide detailed, field-proven protocols for its use.
Physicochemical Properties and Synthesis of this compound
This compound, also known by its synonym 1-Bromo-2-hexyldecane, is a colorless liquid at room temperature. Its branched structure and long alkyl chain contribute to its significant lipophilicity, making it an ideal building block for modulating the properties of parent drug molecules.
| Property | Value | Source |
| Molecular Formula | C₁₆H₃₃Br | [1](--INVALID-LINK--) |
| Molecular Weight | 305.34 g/mol | [1](--INVALID-LINK--) |
| Boiling Point | ~341 °C at 760 mmHg | N/A |
| Appearance | Colorless Liquid | [1](--INVALID-LINK--) |
Synthesis of the Precursor: 2-Hexyl-1-decanol
The journey to this compound begins with the synthesis of its alcohol precursor, 2-Hexyl-1-decanol, via the Guerbet reaction. This reaction facilitates the dimerization of a primary alcohol to a branched alcohol with twice the molecular weight.
Protocol 1: Guerbet Dimerization of 1-Octanol [2]
-
Materials: 1-Octanol, Potassium Hydroxide (granular), Copper-Nickel catalyst on a hydrotalcite support.
-
Apparatus: A five-neck round-bottom flask equipped with a magnetic stirrer, temperature probe, nitrogen inlet, condenser, and a Dean-Stark trap.
-
Procedure:
-
To the flask, add 1-octanol (40 g), potassium hydroxide (0.6 g, 1.5 wt%), and the copper-nickel catalyst (0.4 g).
-
Under a steady flow of nitrogen (50-60 mL/min), heat the mixture to the boiling point of 1-octanol (approximately 195 °C).
-
Maintain the reaction at reflux (190-225 °C) for 8 hours, collecting the water byproduct in the Dean-Stark trap.
-
After 8 hours, cool the reaction mixture to room temperature.
-
Centrifuge the mixture to remove the catalyst and any precipitated potassium carboxylates.
-
The resulting supernatant is 2-hexyl-1-decanol, which can be purified further by vacuum distillation if required.
-
Bromination of 2-Hexyl-1-decanol
The conversion of the synthesized alcohol to the desired alkyl halide is achieved through a bromination reaction.
Protocol 2: Synthesis of this compound [1]
-
Materials: 2-Hexyl-1-decanol, Triphenylphosphine (PPh₃), Tetrabromomethane (CBr₄), Dichloromethane (DCM), Heptane, Diethyl ether.
-
Apparatus: A three-neck round-bottom flask, magnetic stirrer, nitrogen inlet, and standard glassware for extraction and filtration.
-
Procedure:
-
In the three-neck flask under a nitrogen atmosphere, dissolve triphenylphosphine (48.4 g, 185.0 mmol) in dichloromethane (160 mL).
-
In a separate beaker, prepare a solution of 2-hexyldecanol (32.0 g, 132.2 mmol) and tetrabromomethane (57.2 g, 172.0 mmol) in dichloromethane (280 mL).
-
Cool the triphenylphosphine solution to 0 °C using an ice bath and slowly add the 2-hexyldecanol/tetrabromomethane solution.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Pour the reaction mixture into a solution of heptane (400 mL) and diethyl ether (100 mL).
-
The triphenylphosphine oxide byproduct will precipitate. Remove it by filtration.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel to yield this compound.
-
Application in Lipophilic Prodrug Design
A significant challenge in drug development is overcoming poor membrane permeability of hydrophilic drugs. The prodrug approach, where a lipophilic moiety is transiently attached to the parent drug, is a well-established strategy to enhance oral bioavailability.[3][4] The 2-hexyldecyl group, introduced by this compound, can serve as an effective lipophilic "tail" to facilitate passive diffusion across cell membranes.[5]
Conceptual Workflow for Lipophilic Prodrug Synthesis
References
Laboratory-Scale Synthesis of 2-Hexyldecanol from 7-(Bromomethyl)pentadecane via Grignard Reaction
An Application Note for Researchers and Scientists
Abstract
This application note provides a detailed protocol for the laboratory-scale synthesis of 2-hexyldecanol, a C16 Guerbet alcohol, starting from 7-(bromomethyl)pentadecane. The synthetic strategy employs a two-step Grignard reaction sequence, a cornerstone of carbon-carbon bond formation in organic chemistry. The protocol covers the formation of the Grignard reagent, its subsequent reaction with formaldehyde, and the final work-up and purification procedures. This guide is intended for researchers in organic synthesis, materials science, and drug development, offering insights into the reaction mechanism, experimental setup, safety considerations, and product characterization.
Introduction
2-Hexyl-1-decanol (CAS 2425-77-6) is a branched-chain primary fatty alcohol with significant utility across various industries.[1] As a Guerbet alcohol, its unique branched structure at the C2 position imparts desirable physicochemical properties, including a low pour point, high thermal stability, and excellent solvency.[1] These characteristics make it a valuable component in formulations for high-performance lubricants, plasticizers, emollients in cosmetics, and as a key intermediate for the synthesis of novel surfactants and esters.[1][2]
While the industrial production of 2-hexyldecanol is typically achieved through the Guerbet reaction of 1-octanol, this guide details an alternative laboratory-scale synthesis starting from the alkyl halide, this compound.[1][3][4] This route is particularly instructive for academic and research settings, providing a practical application of the Grignard reaction, a powerful tool for constructing complex organic molecules.
The chosen synthetic pathway involves the conversion of the primary alkyl bromide into a highly nucleophilic organomagnesium halide (Grignard reagent). This transformation effectively reverses the polarity of the carbon atom attached to the halogen, a concept known as "umpolung".[5][6] The resulting carbanion-like species then undergoes a nucleophilic addition to the electrophilic carbonyl carbon of formaldehyde.[7][8][9] A final acidic workup protonates the intermediate alkoxide to yield the target primary alcohol, 2-hexyldecanol.[8]
Reaction Mechanism and Workflow
The synthesis proceeds in two distinct stages following the formation of the Grignard reagent:
-
Grignard Reagent Formation: this compound reacts with magnesium metal in an anhydrous ether solvent. This is an oxidative insertion of magnesium into the carbon-bromine bond.[6]
-
Nucleophilic Addition: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of formaldehyde. The pi bond of the carbonyl group breaks, and its electrons move to the oxygen atom, forming a magnesium alkoxide intermediate.[8]
-
Hydrolysis: The addition of a protic acid (acidic workup) protonates the alkoxide, yielding 2-hexyldecanol and water-soluble magnesium salts.[10]
The overall workflow is depicted below.
Caption: Overall workflow for the synthesis of 2-hexyldecanol.
Materials and Equipment
| Reagents & Solvents | CAS Number | Formula | Purity/Grade |
| This compound | 52997-43-0 | C₁₆H₃₃Br | >97% |
| Magnesium Turnings | 7439-95-4 | Mg | >99.5% |
| Iodine | 7553-56-2 | I₂ | ACS Reagent |
| Diethyl Ether (Anhydrous) | 60-29-7 | (C₂H₅)₂O | >99.7%, Anhydrous |
| Tetrahydrofuran (THF) (Anhydrous) | 109-99-9 | C₄H₈O | >99.9%, Anhydrous |
| Paraformaldehyde | 30525-89-4 | (CH₂O)n | >95% |
| Ammonium Chloride | 12125-02-9 | NH₄Cl | ACS Reagent |
| Sodium Sulfate (Anhydrous) | 7757-82-6 | Na₂SO₄ | ACS Reagent |
| Hydrochloric Acid (optional) | 7647-01-0 | HCl | 1 M aqueous solution |
| Deuterated Chloroform (for NMR) | 865-49-6 | CDCl₃ | 99.8 atom % D |
Equipment:
-
Three-neck round-bottom flasks (flame-dried)
-
Reflux condenser and distillation apparatus
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and heating mantle
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation setup
-
Standard laboratory glassware
Experimental Protocol
SAFETY PRECAUTIONS: This procedure must be conducted in a well-ventilated fume hood. Anhydrous ethers can form explosive peroxides; always use fresh, unopened bottles or test for peroxides before use. Grignard reagents are moisture-sensitive and can be pyrophoric. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Step 1: Formation of 2-Hexyldecylmagnesium Bromide
-
Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. Ensure all glassware is thoroughly flame-dried under a stream of inert gas (N₂ or Ar) and allowed to cool.
-
Place magnesium turnings (1.46 g, 60 mmol, 1.2 equivalents) into the flask.
-
Add a single small crystal of iodine to the flask. The iodine serves as an activator.[6]
-
In the dropping funnel, prepare a solution of this compound (15.27 g, 50 mmol) in 50 mL of anhydrous diethyl ether.
-
Add approximately 5 mL of the alkyl bromide solution to the magnesium turnings. The reaction should initiate, evidenced by gentle bubbling and the disappearance of the iodine color. If the reaction does not start, gently warm the flask with a heat gun.
-
Once the reaction has started, add the remaining alkyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete consumption of the magnesium. The final solution should appear gray and cloudy. This is the Grignard reagent, which should be used immediately in the next step.
Step 2: Reaction with Formaldehyde
-
In a separate 500 mL three-neck flask (flame-dried), add paraformaldehyde (1.80 g, 60 mmol as CH₂O, 1.2 equivalents) and 100 mL of anhydrous THF. Stir to create a suspension.
-
Cool the paraformaldehyde suspension to 0 °C using an ice bath.
-
Carefully transfer the prepared Grignard reagent from Step 1 into the dropping funnel via cannula and add it dropwise to the cold paraformaldehyde suspension over 30-45 minutes. Maintain the reaction temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for at least 3 hours, or until analysis by TLC indicates consumption of the starting material.
Step 3: Work-up and Purification
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding 100 mL of saturated aqueous ammonium chloride (NH₄Cl) solution dropwise. This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent.[10]
-
Transfer the mixture to a 500 mL separatory funnel. Add 100 mL of diethyl ether to extract the organic components.
-
Separate the layers. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
The crude product will be a colorless to pale yellow oil.[11] Purify the crude oil by vacuum distillation (a Kugelrohr apparatus is ideal) to obtain pure 2-hexyldecanol. The expected boiling point is approximately 193-197 °C at 33 mmHg.[12]
Characterization and Expected Results
The identity and purity of the synthesized 2-hexyldecanol should be confirmed using spectroscopic methods.
| Parameter | Value |
| Appearance | Colorless, oily liquid |
| Molecular Formula | C₁₆H₃₄O |
| Molecular Weight | 242.44 g/mol |
| Boiling Point | ~195 °C @ 33 mmHg[12] |
| Theoretical Yield | 12.12 g (from 50 mmol of alkyl bromide) |
| Expected Practical Yield | 65-80% |
| Density | ~0.836 g/mL at 25 °C[12] |
Spectroscopic Data:
| Technique | Expected Observation |
| FT-IR | Disappearance of C-Br stretch (from starting material, ~560 cm⁻¹). Appearance of a strong, broad O-H stretch (~3300 cm⁻¹) and a C-O stretch (~1050 cm⁻¹).[13] |
| ¹H NMR | A characteristic doublet at ~3.5 ppm corresponding to the two protons of the -CH₂OH group. A multiplet around 1.5 ppm for the methine proton (-CH-). A complex series of multiplets between 1.2-1.4 ppm for the methylene protons of the alkyl chains, and a triplet at ~0.9 ppm for the terminal methyl groups.[13] |
| ¹³C NMR | A peak around 65 ppm for the -CH₂OH carbon. A peak around 40 ppm for the methine carbon. Multiple peaks in the 14-32 ppm range corresponding to the other aliphatic carbons.[13] |
Troubleshooting
| Problem | Possible Cause | Solution |
| Grignard reaction fails to initiate. | Inactive magnesium surface (oxide layer); presence of moisture. | Crush the Mg turnings under an inert atmosphere to expose fresh surface. Add another small iodine crystal. Ensure all glassware and solvents are scrupulously dry. |
| Low yield of Grignard reagent. | Wurtz coupling side reaction; reaction with atmospheric O₂ or CO₂. | Maintain a positive pressure of inert gas. Ensure dropwise addition is slow to avoid localized heating which can favor coupling. |
| Low yield of final alcohol product. | Incomplete reaction with formaldehyde; premature quenching of Grignard reagent. | Ensure paraformaldehyde is fully suspended and the reaction is stirred for a sufficient time. Confirm all reagents and solvents are anhydrous. |
| Formation of significant byproducts. | Presence of water leading to alkane formation from the Grignard reagent. | Re-dry all glassware and use freshly opened or distilled anhydrous solvents. |
References
- 1. 2-Hexyl-1-decanol | High-Purity Research Grade [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. aocs.org [aocs.org]
- 5. quora.com [quora.com]
- 6. adichemistry.com [adichemistry.com]
- 7. quora.com [quora.com]
- 8. Question: Reaction of Grignard reagent with formaldehyde (HCHO) followed .. [askfilo.com]
- 9. Video: Alcohols from Carbonyl Compounds: Grignard Reaction [jove.com]
- 10. Alkoxide - Wikipedia [en.wikipedia.org]
- 11. CAS 52997-43-0: this compound | CymitQuimica [cymitquimica.com]
- 12. 2-Hexyl-1-decanol 97 2425-77-6 [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
Application Note: Phase Transfer Catalysis for Nucleophilic Substitution Reactions of 7-(Bromomethyl)pentadecane
An Application Guide to Phase Transfer Catalysis
Introduction: Overcoming Immiscibility in Synthesizing Long-Chain Compounds
In the realm of organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals, chemists frequently encounter the challenge of reacting water-soluble (hydrophilic) nucleophiles with water-insoluble (lipophilic) organic substrates. 7-(Bromomethyl)pentadecane, a long-chain alkyl halide, epitomizes this challenge.[1] Its extensive C16 hydrocarbon structure renders it immiscible with aqueous or highly polar phases where ionic nucleophiles, such as cyanide or azide salts, reside. Traditionally, this necessitates the use of expensive, high-boiling, polar aprotic solvents like DMSO or DMF to co-solubilize the reactants.[2][3]
Phase Transfer Catalysis (PTC) presents an elegant and efficient solution to this problem.[4][5] PTC is a powerful methodology that facilitates the transport of a reactant from one phase to another, where the reaction can then proceed smoothly.[6][7][8] By employing a catalytic amount of a phase-transfer agent, reactions between immiscible reagents can be dramatically accelerated, often under milder conditions and with higher yields.[6] This approach is a cornerstone of Green Chemistry, as it often reduces or eliminates the need for hazardous organic solvents.[4][6]
This guide provides a comprehensive overview and detailed protocols for applying PTC to the nucleophilic substitution reactions of this compound, a substrate representative of long-chain lipophilic molecules.
Core Principles & Mechanism of Action
The efficacy of PTC lies in its unique mechanism, which can be visualized as a catalytic cycle. The most common form of PTC involves a quaternary ammonium or phosphonium salt (Q⁺X⁻) as the catalyst.[9]
The process, known as the Starks' extraction mechanism, unfolds as follows:
-
Anion Exchange: In the aqueous phase, the phase-transfer catalyst (Q⁺X⁻) exchanges its original counter-ion (X⁻) for the nucleophilic anion (Y⁻) from the inorganic salt (M⁺Y⁻).
-
Phase Transfer: The newly formed ion-pair (Q⁺Y⁻) possesses a lipophilic exterior due to the bulky alkyl groups on the cation (Q⁺). This lipophilicity allows it to overcome the phase barrier and migrate from the aqueous phase into the organic phase.[7][8]
-
Reaction in Organic Phase: Within the organic phase, the nucleophile (Y⁻) is weakly solvated, making it a "naked" and highly reactive species.[10] It rapidly reacts with the organic substrate (R-Br), such as this compound, in a classic SN2 reaction to form the desired product (R-Y) and a new catalyst-leaving group ion pair (Q⁺Br⁻).
-
Catalyst Regeneration: The catalyst ion-pair (Q⁺Br⁻) migrates back to the aqueous phase to exchange the bromide anion for another nucleophile (Y⁻), thus completing the catalytic cycle.[7][9]
This continuous cycle, requiring only a small amount of the catalyst, efficiently shuttles the nucleophile into the reaction phase, leading to rapid and high-yielding conversions.[10]
Caption: The catalytic cycle of Phase Transfer Catalysis (PTC).
Designing the Optimal PTC System for this compound
The success of a PTC reaction hinges on the judicious selection of four key components: the catalyst, the solvent system, the nucleophile, and the reaction conditions.
Catalyst Selection: The Heart of the Reaction
For a highly lipophilic substrate like this compound, the choice of catalyst is critical. Quaternary ammonium ('quat') salts are the most common and cost-effective choice.[9]
-
Structure-Activity Relationship: The catalyst's ability to partition between the two phases is determined by its overall lipophilicity, often quantified by the total number of carbon atoms ("C#").[11]
-
Too Hydrophilic (Low C#): Catalysts like tetramethylammonium chloride are too water-soluble and will not effectively enter the organic phase.[10]
-
Too Lipophilic (High C#): Very large catalysts (e.g., tetraoctylammonium bromide) can become so soluble in the organic phase that they act more like surfactants and are less efficient at transferring anions from the aqueous interface.[10]
-
The "Sweet Spot": For substrates like this compound, catalysts with a C# in the range of 16 to 32 often provide the ideal balance of interfacial activity and organic phase solubility.[11]
-
-
Counter-ion: The initial counter-ion of the catalyst can influence the reaction. Using a catalyst with the same anion as the leaving group (e.g., Tetrabutylammonium Bromide for a bromide substrate) can simplify kinetics. However, using a bromide salt can also provide a co-catalytic effect when reacting with alkyl chlorides by an in-situ Finkelstein reaction.[12]
Solvent System: A Green Advantage
One of the primary benefits of PTC is the ability to use non-polar, water-immiscible solvents, avoiding the need for DMF or DMSO.[11][12]
-
Recommended Solvents: Toluene, heptane, or xylene are excellent choices. They effectively dissolve the long-chain alkyl halide while remaining distinctly separate from the aqueous phase.[10][13]
-
Solvent-Free Conditions: If the substrate is a liquid at the reaction temperature, it is sometimes possible to run the reaction neat (without an organic solvent), further enhancing the process's green credentials.[11]
Nucleophile Concentration
The reaction rate is often dependent on the concentration of the nucleophile in the aqueous phase.
-
High Concentration: Using a saturated or near-saturated aqueous solution of the nucleophilic salt (e.g., NaCN, NaN₃) drives the anion exchange equilibrium, increasing the concentration of the reactive Q⁺Y⁻ ion pair in the organic phase.[10]
-
Solid-Liquid PTC: An alternative is Solid-Liquid PTC, where the solid salt of the nucleophile is used directly with the organic phase and catalyst.[14] This can be very effective, especially when minimizing water is crucial.
Reaction Conditions: Temperature and Agitation
-
Temperature: Most PTC reactions proceed efficiently at moderate temperatures (50-100 °C).[10] It's important to note that quaternary ammonium salts can decompose at higher temperatures (>120-150 °C), especially in the presence of a strong base.[10][13]
-
Agitation: Vigorous stirring is essential. The reaction occurs at the interface between the two phases, and high agitation increases the interfacial surface area, which enhances the rate of anion transfer from the aqueous to the organic phase.[10][13] The stirring should be fast enough that the overall reaction rate is not limited by physical mixing.
| Parameter | Recommendation for this compound | Rationale |
| Catalyst | Tetrabutylammonium Bromide (TBAB), Aliquat® 336 | Optimal lipophilicity (C# 16 for TBAB) for efficient phase transfer without being trapped in the organic phase.[11] |
| Catalyst Loading | 1–5 mol% | Sufficient to facilitate the reaction without causing purification issues. |
| Solvent | Toluene, Heptane | Inexpensive, water-immiscible solvents that readily dissolve the lipophilic substrate.[12] |
| Nucleophile Phase | Concentrated Aqueous Solution or Solid | High concentration drives the anion exchange equilibrium, maximizing the rate of transfer into the organic phase.[10] |
| Temperature | 70–100 °C | Provides sufficient energy for the SN2 reaction without causing significant catalyst degradation.[10] |
| Agitation | >500 RPM (Vigorous Stirring) | Maximizes the interfacial surface area, ensuring the reaction is not mass-transfer limited.[10][13] |
Experimental Protocols
The following protocols are provided as a starting point and can be optimized for specific laboratory or process requirements.
Protocol 1: Synthesis of 7-(Azidomethyl)pentadecane via PTC
This protocol details the conversion of the bromide to an azide, a versatile functional group for click chemistry and amine synthesis.
Materials:
-
This compound (Substrate)
-
Sodium Azide (NaN₃) (Nucleophile)
-
Tetrabutylammonium Bromide (TBAB) (Catalyst)
-
Toluene (Solvent)
-
Deionized Water
-
Magnesium Sulfate (MgSO₄) (Drying agent)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and thermocouple, add this compound (e.g., 10.0 g, 31.3 mmol).
-
Add toluene (100 mL) and Tetrabutylammonium Bromide (TBAB) (0.51 g, 1.57 mmol, 5 mol%).
-
In a separate beaker, prepare a solution of sodium azide (NaN₃) (4.07 g, 62.6 mmol, 2.0 equivalents) in deionized water (40 mL).
-
Reaction Execution: Add the aqueous sodium azide solution to the flask.
-
Begin vigorous stirring (>500 RPM) to create a well-mixed emulsion.
-
Heat the mixture to 90 °C and maintain this temperature. Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 6-8 hours.[15]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel. The two phases will separate.
-
Remove the lower aqueous layer.
-
Wash the organic layer with deionized water (2 x 50 mL) to remove residual salts and catalyst.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The resulting 7-(azidomethyl)pentadecane can be purified by vacuum distillation or column chromatography if necessary.
Protocol 2: Synthesis of 7-(Cyanomethyl)pentadecane via PTC
This protocol describes the synthesis of the corresponding nitrile, a key intermediate for carboxylic acids, amines, and amides.
Materials:
-
This compound (Substrate)
-
Sodium Cyanide (NaCN) (Nucleophile) (Caution: Highly Toxic!)
-
Aliquat® 336 (Catalyst)
-
Heptane (Solvent)
-
Deionized Water
-
Sodium Sulfate (Na₂SO₄) (Drying agent)
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, charge a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and thermocouple with this compound (e.g., 10.0 g, 31.3 mmol).
-
Add heptane (100 mL) and Aliquat® 336 (e.g., 0.63 g, ~1.57 mmol, 5 mol%).
-
In a separate beaker, carefully prepare a solution of sodium cyanide (NaCN) (2.30 g, 47.0 mmol, 1.5 equivalents) in deionized water (30 mL).
-
Reaction Execution: Add the aqueous sodium cyanide solution to the flask.
-
Begin vigorous stirring (>500 RPM).
-
Heat the reaction mixture to 100 °C. The reaction is often complete in 2-4 hours, a testament to the high reactivity of the cyanide ion under PTC conditions.[10] Monitor by an appropriate method (e.g., IR spectroscopy for nitrile stretch, or GC).
-
Work-up: After cooling to room temperature, carefully transfer the mixture to a separatory funnel.
-
Separate the organic phase. (Caution: The aqueous phase contains toxic cyanide and must be quenched with bleach before disposal according to safety protocols).
-
Wash the organic layer with water (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation.
-
Purification: The product, 7-(cyanomethyl)pentadecane, can be purified by vacuum distillation.
Caption: General experimental workflow for PTC reactions.
Conclusion
Phase Transfer Catalysis is an exceptionally robust and versatile tool for executing nucleophilic substitutions on lipophilic substrates like this compound. By understanding the core principles and carefully selecting the catalyst, solvent, and conditions, researchers can achieve high yields efficiently and under environmentally benign conditions. The protocols provided herein serve as a validated starting point for the synthesis of valuable long-chain intermediates, enabling further research and development in a scalable and sustainable manner.
References
- 1. CAS 52997-43-0: this compound | CymitQuimica [cymitquimica.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. fzgxjckxxb.com [fzgxjckxxb.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. Phase transfer catalysis | PPTX [slideshare.net]
- 8. Phase transfer catalysis : Theory and application | PPTX [slideshare.net]
- 9. archive.nptel.ac.in [archive.nptel.ac.in]
- 10. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 11. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 12. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 13. macmillan.princeton.edu [macmillan.princeton.edu]
- 14. crdeepjournal.org [crdeepjournal.org]
- 15. chemistry.mdma.ch [chemistry.mdma.ch]
Troubleshooting & Optimization
Technical Support Center: Optimizing Nucleophilic Substitution with 7-(Bromomethyl)pentadecane
Welcome to the technical support center for 7-(Bromomethyl)pentadecane. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights for optimizing nucleophilic substitution reactions involving this unique substrate. This center moves beyond simple protocols to explain the causality behind experimental choices, ensuring your experiments are built on a foundation of scientific integrity.
Frequently Asked Questions (FAQs)
This section addresses high-level questions you might have before starting your experiment.
Q1: What is the primary reaction mechanism for this compound in nucleophilic substitution, and why?
A1: The primary mechanism is the bimolecular nucleophilic substitution (SN2) reaction. This compound, also known as 1-Bromo-2-hexyldecane, is a primary alkyl halide (R-CH₂-Br).[1] Primary alkyl halides strongly disfavor the SN1 pathway because it would require the formation of a highly unstable primary carbocation.[2][3] The SN2 mechanism, a single-step concerted process where the nucleophile attacks as the leaving group departs, avoids this high-energy intermediate.[4][5]
Q2: How does the structure of this compound affect the SN2 reaction rate?
A2: The structure presents significant steric hindrance . The electrophilic carbon (the CH₂) is directly attached to a bulky secondary carbon atom substituted with a hexyl and an octyl chain. This bulk shields the electrophilic carbon from the "backside attack" required for the SN2 mechanism.[6][7] Consequently, reactions with this compound are expected to be considerably slower than with unhindered primary alkyl halides like 1-bromobutane.[8]
Q3: What are the best solvents for this reaction, and what is the scientific rationale?
A3: Polar aprotic solvents are strongly recommended. Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN) are ideal.[8][9]
-
Causality: Polar aprotic solvents can dissolve the nucleophile but do not form a strong "solvent cage" around it through hydrogen bonding.[5][7] This leaves the nucleophile "naked" and highly reactive, which is crucial for attacking the sterically hindered substrate. In contrast, polar protic solvents (like water or ethanol) would solvate and stabilize the nucleophile, reducing its reactivity and slowing the reaction rate significantly.[10][11]
Q4: How do I choose an effective nucleophile while minimizing side reactions?
A4: The ideal nucleophile should have high nucleophilicity but moderate to low basicity. A strong base will favor the competing bimolecular elimination (E2) reaction, which produces an alkene byproduct.
-
Good Choices: Iodide (I⁻), Cyanide (CN⁻), Azide (N₃⁻), and Thiolates (RS⁻) are excellent nucleophiles with relatively low basicity.[12][13]
-
Use with Caution: Alkoxides (like ethoxide or t-butoxide) and hydroxide (OH⁻) are strong bases and can lead to significant elimination, especially with heating.[14][15] If an alcohol product is desired, consider using a carboxylate salt (e.g., sodium acetate) followed by hydrolysis, which is a less basic alternative to direct substitution with hydroxide.
Q5: How does temperature influence the reaction outcome?
A5: Temperature has a critical impact on the competition between substitution (SN2) and elimination (E2). While moderate heating can increase the rate of a sluggish SN2 reaction, higher temperatures disproportionately favor the elimination pathway.[16][17]
-
Scientific Principle: Elimination reactions generally have a higher activation energy and result in a greater increase in entropy (more products are formed) than substitution reactions. According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the entropy term (-TΔS) becomes more dominant at higher temperatures, making elimination more favorable.[17][18] Therefore, use the lowest temperature that allows the substitution reaction to proceed at a reasonable rate.
Troubleshooting Guide: Specific Experimental Issues
This guide provides solutions to common problems encountered during the experiment.
Problem: My reaction yield is very low or non-existent.
A: This is the most common issue, often stemming from the substrate's steric hindrance. Let's break down the potential causes and solutions.
| Potential Cause | Explanation & Solution |
| Weak Nucleophile | The nucleophile may not be strong enough to attack the hindered electrophilic carbon. Solution: Switch to a stronger, less-hindered nucleophile. For example, iodide (I⁻) is an excellent nucleophile for SN2 reactions.[2][7] |
| Incorrect Solvent | Using a polar protic solvent (e.g., ethanol, water) is deactivating the nucleophile. Solution: Ensure you are using a high-quality, anhydrous polar aprotic solvent like DMF or DMSO to maximize nucleophile reactivity.[8][9] |
| Low Temperature | The activation energy for this sterically hindered reaction is high. Solution: Gently warm the reaction. Start at room temperature and gradually increase to 40-50°C, monitoring for product formation versus elimination byproducts via TLC or GC-MS. |
| Poor Leaving Group | Bromide is a good leaving group.[19][20] However, if you were using a chloride analogue, the reaction would be even slower. If converting to a different halide, iodide is the best leaving group among halogens.[21] |
Problem: I am observing a significant amount of an alkene byproduct.
A: This indicates that the E2 elimination reaction is outcompeting your desired SN2 substitution.
| Potential Cause | Explanation & Solution |
| Nucleophile is too Basic | Strong bases preferentially abstract a proton from the carbon adjacent to the leaving group, leading to elimination. Solution: Switch to a nucleophile that is less basic. For example, use N₃⁻ instead of OH⁻. If your nucleophile is inherently basic, consider using a less hindered version (e.g., ethoxide over tert-butoxide).[14] |
| Temperature is too High | As discussed in the FAQ, high temperatures favor elimination.[16] Solution: Reduce the reaction temperature. It is better to have a slower, cleaner reaction than a fast, messy one. Run the reaction at room temperature or slightly above, even if it requires a longer reaction time. |
Problem: My reaction is proceeding, but it is extremely slow.
A: This is an inherent challenge with this substrate. The goal is to increase the rate without triggering elimination.
| Potential Cause | Explanation & Solution |
| Insufficient Nucleophile Reactivity | The combination of a hindered substrate and a moderately reactive nucleophile can lead to very long reaction times. Solution: 1. Increase the concentration of the nucleophile (use 1.5-3.0 equivalents). 2. Switch to a more potent polar aprotic solvent like DMSO. 3. Consider adding a catalytic amount of sodium iodide (NaI). If your leaving group is Br, iodide can displace it to form the more reactive 7-(Iodomethyl)pentadecane in situ, which then reacts faster with your primary nucleophile (Finkelstein reaction).[22] |
| Activation Energy Barrier | The steric clash in the transition state creates a high energy barrier. Solution: Apply moderate, controlled heat (40-50°C). Monitor the reaction closely by TLC to find the optimal temperature that increases the SN2 rate without significantly promoting the E2 side reaction. |
Problem: I am having difficulty purifying my product from the starting material.
A: The product and starting material are both large, non-polar long-chain alkanes, which can make separation challenging.[1][23]
| Potential Cause | Explanation & Solution |
| Similar Polarity | The starting material (bromoalkane) and the substituted product likely have very similar polarities, causing them to co-elute during column chromatography. Solution: Use a high-resolution separation technique. 1. Column Chromatography: Employ a long column with a shallow solvent gradient (e.g., starting with 100% hexanes and very slowly increasing the percentage of a slightly more polar solvent like ethyl acetate or dichloromethane). 2. Preparative HPLC: If available, reverse-phase preparative HPLC can provide excellent separation for compounds with minor polarity differences. |
| Incomplete Reaction | A large amount of unreacted starting material complicates purification. Solution: Drive the reaction closer to completion by extending the reaction time or using a higher excess of the nucleophile, which simplifies the purification process. |
Visualizing the Mechanisms & Troubleshooting
Primary SN2 Pathway
The diagram below illustrates the required "backside attack" for the SN2 mechanism. The bulky alkyl groups (R' and R'') sterically hinder this approach, slowing the reaction.
Caption: SN2 reaction showing backside attack and the crowded transition state.
Competing E2 Elimination Pathway
This pathway is favored by strong bases and high temperatures. The base abstracts a proton, leading to the formation of a double bond.
References
- 1. CAS 52997-43-0: this compound | CymitQuimica [cymitquimica.com]
- 2. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 9. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 10. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 11. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 12. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 13. savemyexams.com [savemyexams.com]
- 14. (7R)-7-(bromomethyl)pentadecane | Benchchem [benchchem.com]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. youtube.com [youtube.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. youtube.com [youtube.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. SN1 vs SN2 Reactions: What Is Steric Hindrance? [chemistryhall.com]
- 23. Pentadecane, 7-(bromomethyl)- | C16H33Br | CID 18459580 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Synthetic Products Derived from 7-(Bromomethyl)pentadecane
Welcome to the Technical Support Center for the purification of molecules synthesized using 7-(Bromomethyl)pentadecane. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common and complex challenges encountered during the purification of long-chain alkylated compounds. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Section 1: Understanding the Purification Landscape
This compound is a valuable C16 branched alkylating agent. Its primary use is in nucleophilic substitution reactions to introduce the bulky, lipophilic 2-hexyldecyl group into a variety of molecules, including ethers, amines, and thioethers. The purification of these products is often challenging due to their high boiling points, non-polar nature, and the presence of structurally similar impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my reaction mixture?
A1: The nature of impurities is highly dependent on the specific reaction you are performing. However, some common culprits include:
-
Unreacted this compound: Due to incomplete reactions.
-
Elimination byproducts: Particularly in Williamson ether synthesis, where the use of a strong base can lead to the formation of 7-methylene-pentadecane.[1][2]
-
Overalkylation products: When reacting with primary amines, the resulting secondary amine can be more nucleophilic than the starting material, leading to the formation of tertiary amines and even quaternary ammonium salts.[3]
-
Unreacted nucleophile: Your starting alcohol, amine, or thiol may remain if the reaction does not go to completion.
-
Solvent and reagent residues: Depending on your work-up procedure.
Q2: My product is a high-boiling point oil. Is distillation a viable purification method?
A2: Yes, vacuum distillation is often an excellent choice for purifying high-boiling point, thermally stable liquids.[4][5] Given that this compound and its derivatives have boiling points often exceeding 300 °C at atmospheric pressure, distillation under reduced pressure is necessary to prevent decomposition.[4]
Q3: I am struggling with the column chromatography of my highly non-polar product. It either comes out with the solvent front or streaks badly. What can I do?
A3: This is a common issue with lipophilic compounds. Here are a few strategies:
-
Solvent System Optimization: For very non-polar compounds, you may need to use a very non-polar eluent system, such as pure hexanes or a hexane/dichloromethane gradient. A shallow gradient is often key to achieving good separation.
-
Stationary Phase Choice: Standard silica gel is often sufficient. However, for particularly challenging separations, you might consider using silver nitrate impregnated silica gel, which can help in separating compounds with differing degrees of unsaturation.
-
Dry Loading: Instead of loading your sample dissolved in a solvent, try adsorbing it onto a small amount of silica gel and then loading the dry powder onto the column. This can lead to sharper bands.
Q4: How can I effectively purify a secondary amine synthesized from a primary amine and this compound, while avoiding the tertiary amine byproduct?
A4: This is a classic challenge in amine alkylation. Here's a multi-pronged approach:
-
Reaction Stoichiometry: Use a significant excess of the primary amine to favor the mono-alkylation product.
-
Work-up: An acidic wash (e.g., with dilute HCl) during the work-up can help to remove unreacted primary and secondary amines by forming their water-soluble salts. The desired, more lipophilic secondary amine may be less prone to protonation and extraction depending on its structure.
-
Column Chromatography with an Amine Modifier: When running a silica gel column, the acidic nature of the silica can cause severe tailing of amines. To counteract this, add a small amount of a volatile base, like triethylamine (0.1-1%), to your eluent.[6] This will "deactivate" the acidic sites on the silica and allow for much better peak shapes.
-
Formation of a Salt: In some cases, you can selectively precipitate your desired secondary amine as a salt (e.g., hydrochloride salt) to separate it from the less basic tertiary amine.[7]
Section 2: Troubleshooting Guides
This section provides structured troubleshooting for specific purification challenges.
Troubleshooting Guide 1: Williamson Ether Synthesis Products
Problem: Low yield of the desired 2-hexyldecyl ether and significant amounts of an alkene byproduct.
Caption: Decision workflow for troubleshooting low yields in Williamson ether synthesis.
| Possible Cause | Explanation | Suggested Solution |
| Sterically Hindered Base | Strong, bulky bases like potassium tert-butoxide (t-BuOK) can preferentially act as a base for elimination rather than a nucleophile for substitution, leading to the formation of an alkene.[1][8] | Use a less sterically hindered base such as sodium hydride (NaH) or potassium carbonate (K2CO3).[2][9] |
| High Reaction Temperature | Higher temperatures favor elimination reactions (E2) over substitution reactions (SN2). | Run the reaction at a lower temperature. Room temperature or even 0 °C may be sufficient, depending on the reactivity of your alcohol. |
| Solvent Choice | Protic solvents can solvate the alkoxide, reducing its nucleophilicity. | Use a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the alkoxide.[2] |
Troubleshooting Guide 2: Purification of N-(2-Hexyldecyl)amines
Problem: The secondary amine product is difficult to separate from the tertiary amine byproduct by column chromatography.
Caption: Troubleshooting guide for the chromatographic separation of secondary and tertiary amines.
| Possible Cause | Explanation | Suggested Solution |
| Similar Polarity | The secondary and tertiary amines may have very similar polarities, making them difficult to resolve on silica gel. | Optimize your solvent system. A very shallow gradient of a more polar solvent (e.g., ethyl acetate in hexanes) may be necessary. Consider using a different stationary phase, such as alumina. |
| Amine Tailing on Silica | The basic amines interact strongly with the acidic silanol groups on the surface of the silica gel, leading to broad, tailing peaks and poor separation.[6] | Add a small amount of a competing base, such as triethylamine (0.1-1%) or ammonia in methanol, to your mobile phase. This will neutralize the acidic sites on the silica and improve peak shape.[6] |
| Co-elution | The two compounds may be co-eluting under your current chromatographic conditions. | Consider derivatizing the secondary amine. For example, you could acylate the secondary amine to form an amide, which will have a significantly different polarity and be easier to separate. The amide can then be hydrolyzed back to the secondary amine. |
Section 3: Experimental Protocols
Here we provide detailed, step-by-step methodologies for key purification techniques.
Protocol 1: Column Chromatography of a Non-polar 2-Hexyldecyl Ether
Objective: To purify a 2-hexyldecyl ether from unreacted this compound and any polar byproducts.
Materials:
-
Crude reaction mixture
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column
-
Fraction collector or test tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the plate in a series of solvent systems to find the optimal eluent for separation (e.g., 100% Hexanes, 99:1 Hexanes:EtOAc, 98:2 Hexanes:EtOAc, etc.). The ideal system will give your product an Rf value of approximately 0.3.
-
-
Column Packing:
-
Secure the glass column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in your initial, least polar eluent.
-
Pour the slurry into the column, gently tapping the side of the column to ensure even packing.
-
Add another layer of sand to the top of the silica gel.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a non-polar solvent (e.g., hexanes or dichloromethane).
-
Carefully load the sample onto the top of the column.
-
Alternatively, for better resolution, pre-adsorb your sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
-
Elution:
-
Begin eluting with your initial, non-polar solvent system.
-
Collect fractions and monitor the elution by TLC.
-
If your product is not eluting, gradually increase the polarity of your solvent system (e.g., from 100% hexanes to 99:1 hexanes:ethyl acetate).
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC.
-
Combine the fractions containing your pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Vacuum Distillation of a High-Boiling Point Product
Objective: To purify a thermally stable product with a boiling point >150 °C at atmospheric pressure.[4]
Materials:
-
Crude product
-
Round-bottom flask
-
Short-path distillation head
-
Thermometer and adapter
-
Condenser
-
Receiving flask
-
Vacuum pump and tubing
-
Heating mantle
-
Stir bar or boiling chips
Procedure:
-
Apparatus Setup:
-
Assemble the distillation apparatus, ensuring all joints are well-sealed with vacuum grease.
-
Place the crude product and a stir bar or boiling chips into the round-bottom flask.
-
Position the thermometer bulb so that the top of the bulb is level with the bottom of the side arm of the distillation head.
-
-
Initiating Vacuum:
-
Turn on the cooling water to the condenser.
-
Slowly and carefully apply the vacuum.
-
-
Heating and Distillation:
-
Once a stable vacuum is achieved, begin gently heating the distillation flask.
-
Observe for the condensation of vapor in the distillation head.
-
Record the temperature at which the liquid begins to distill and collect in the receiving flask. This is the boiling point at that pressure.
-
-
Fraction Collection:
-
Collect any low-boiling impurities in a separate receiving flask.
-
When the temperature stabilizes at the boiling point of your product, switch to a clean receiving flask to collect the pure product.
-
-
Shutdown:
-
Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature before releasing the vacuum. Releasing the vacuum while the apparatus is hot can cause air to rush in and potentially shatter the glassware.
-
Section 4: Data Presentation
Table 1: Typical Solvent Systems for Column Chromatography of this compound Derivatives
| Product Type | Stationary Phase | Typical Eluent System (Gradient) | Notes |
| 2-Hexyldecyl Ether | Silica Gel | Hexanes -> Hexanes/Ethyl Acetate (99:1 to 95:5) | Very non-polar products may require pure hexanes or a hexane/dichloromethane gradient. |
| N-(2-Hexyldecyl)amine (Secondary) | Silica Gel | Hexanes/Ethyl Acetate (98:2 to 90:10) + 0.5% Triethylamine | The addition of triethylamine is crucial to prevent peak tailing.[6] |
| 2-Hexyldecyl Thioether | Silica Gel | Hexanes -> Hexanes/Ethyl Acetate (99:1 to 97:3) | Thioethers are generally non-polar, similar to ethers. |
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. biotage.com [biotage.com]
- 7. reddit.com [reddit.com]
- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Navigating Reactions with 7-(Bromomethyl)pentadecane
Welcome to the technical support center for 7-(Bromomethyl)pentadecane. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its use. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to optimize your reactions and avoid common side products.
I. Understanding the Reactivity of this compound
This compound is a long-chain, branched primary alkyl bromide.[1] Its utility as a synthetic intermediate stems from the reactivity of the carbon-bromine bond, which allows for the introduction of the bulky 2-hexyldecyl group into a target molecule. However, this reactivity also predisposes it to several common side reactions. The primary challenge in reactions involving this substrate is managing the competition between the desired nucleophilic substitution (SN2) and the undesired elimination (E2) pathways. Other potential pitfalls include hydrolysis and complications during the formation of Grignar reagents.
II. FAQs: Quick Answers to Common Problems
Q1: I'm seeing a significant amount of an alkene byproduct in my substitution reaction. What's going on and how do I fix it?
A1: The formation of an alkene byproduct is a classic sign of a competing E2 elimination reaction.[2] While this compound is a primary alkyl halide, which generally favors the SN2 pathway, its branched structure can increase the likelihood of elimination under suboptimal conditions. To favor the desired SN2 product, you should:
-
Use a less sterically hindered base: If your nucleophile is also a strong base (like an alkoxide), its steric bulk can favor the abstraction of a beta-hydrogen (elimination) over attacking the sterically encumbered carbon of the bromomethyl group (substitution). Opt for a strong but non-bulky nucleophile whenever possible.[2]
-
Lower the reaction temperature: Elimination reactions have a higher activation energy than substitution reactions and are therefore favored at higher temperatures.[3] Running your reaction at a lower temperature can significantly reduce the amount of alkene byproduct.
-
Choose the right solvent: Polar aprotic solvents like DMF, DMSO, or acetone are ideal for SN2 reactions as they solvate the cation of the nucleophile, leaving the anionic nucleophile more "naked" and reactive.[4]
Q2: My reaction is clean, but seems very slow. What can I do to speed it up without promoting side reactions?
A2: Sluggish reactions can be frustrating, but cranking up the heat is often not the best solution due to the risk of elimination. Consider these strategies instead:
-
Use a phase-transfer catalyst (PTC): For reactions with poor solubility of the nucleophile in the organic solvent, a PTC like tetrabutylammonium bromide (TBAB) can dramatically increase the reaction rate by shuttling the nucleophile into the organic phase.[5][6] This is particularly effective for reactions involving ionic nucleophiles.[5]
-
In-situ conversion to an alkyl iodide: Bromide is a good leaving group, but iodide is even better. You can convert the alkyl bromide to the more reactive alkyl iodide in situ using the Finkelstein reaction by adding a catalytic amount of sodium iodide (NaI) to your reaction mixture, especially when using acetone as a solvent.[5]
Q3: I'm trying to form a Grignard reagent with this compound, but the reaction is sluggish or fails to initiate. What are some troubleshooting tips?
A3: Grignard reagent formation requires meticulous attention to detail. Common issues include:
-
Inactive magnesium: The surface of magnesium turnings can oxidize, preventing the reaction from starting. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[7][8] The disappearance of the iodine color or bubbling indicates activation.[7]
-
Presence of water: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is rigorously dried (flame-dried under vacuum is best) and that you are using anhydrous solvents.[9]
-
Slow initiation: For less reactive alkyl halides, gentle warming with a heat gun may be necessary to initiate the reaction. Once started, the reaction is exothermic and should be controlled.[7]
Q4: After my aqueous workup, I'm seeing an alcohol impurity that corresponds to my starting material. How can I prevent this?
A4: The presence of the corresponding alcohol, 2-hexyldecan-1-ol, is due to the hydrolysis of unreacted this compound. While primary alkyl bromides are less susceptible to SN1-type hydrolysis, it can still occur, especially under neutral or slightly acidic conditions during workup.[10] To minimize this:
-
Use a basic wash: During your workup, wash the organic layer with a mild base like a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any acidic byproducts and prevent acid-catalyzed hydrolysis.[11]
-
Minimize contact time with water: Perform the aqueous workup as efficiently as possible to reduce the time the alkyl bromide is in contact with water.
III. Troubleshooting Guides: A Deeper Dive
Guide 1: Minimizing E2 Elimination in Substitution Reactions
The competition between SN2 and E2 pathways is a central theme in the chemistry of alkyl halides. The following guide provides a systematic approach to favor the desired SN2 product.
Detailed Protocol: Williamson Ether Synthesis with Minimized Elimination
This protocol outlines the synthesis of an ether from this compound and an alcohol, with conditions optimized to favor the SN2 pathway.
Materials:
-
This compound
-
Alcohol of choice
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Alkoxide Formation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the alcohol (1.1 equivalents) and anhydrous DMF. Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved; ensure adequate ventilation.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
SN2 Reaction: Cool the reaction mixture back down to 0 °C.
-
Slowly add a solution of this compound (1.0 equivalent) in a minimal amount of anhydrous DMF dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Guide 2: Successful Grignard Reagent Formation and Reaction
The formation of a Grignard reagent is highly sensitive to reaction conditions. The following diagram illustrates the key considerations for a successful reaction.
Detailed Protocol: Grignard Reaction with this compound
This protocol describes the formation of the Grignard reagent from this compound and its subsequent reaction with an electrophile (e.g., an aldehyde or ketone).
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (a single crystal)
-
Aldehyde or ketone
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Grignard Formation:
-
Place magnesium turnings (1.2 equivalents) and a stir bar in a flame-dried, three-neck round-bottom flask under an inert atmosphere.
-
Add a single crystal of iodine.
-
In a dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion (~10%) of the alkyl bromide solution to the magnesium. The reaction should initiate (disappearance of iodine color, cloudiness, gentle reflux). If not, gently warm with a heat gun.
-
Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir for an additional 30-60 minutes.
-
-
Reaction with Electrophile:
-
Cool the Grignard reagent solution to 0 °C.
-
Slowly add a solution of the electrophile (1.0 equivalent) in anhydrous diethyl ether dropwise.
-
After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction to 0 °C and slowly quench by adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting alcohol by column chromatography.
-
IV. Analytical Methods for Quality Control
Confirming the purity of your product and identifying any side products is crucial. Here is a summary of analytical techniques that can be employed.
| Technique | Application | Expected Observations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile components. | Can separate this compound from the more volatile alkene byproduct. The mass spectra will confirm the identity of each component. |
| High-Performance Liquid Chromatography (HPLC) | Separation of less volatile compounds. | A reverse-phase C18 column can be used to separate the nonpolar starting material and alkene from the more polar alcohol hydrolysis product. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of products and byproducts. | ¹H NMR can distinguish between the desired product and byproducts. For the alkene, new signals in the vinyl region (~4.5-6.5 ppm) would be observed. For the alcohol, the disappearance of the signal for the -CH₂Br protons and the appearance of a new signal for -CH₂OH protons would be key indicators. |
V. References
-
BenchChem. (2025). Technical Support Center: Maximizing Substitution Products with Long-Chain Alkyl Bromides.
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
-
Khan Academy. (n.d.). Williamson ether synthesis.
-
BenchChem. (n.d.). (7R)-7-(bromomethyl)pentadecane.
-
University of Edinburgh Research Explorer. (2025). Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis.
-
Williamson Ether Synthesis. (n.d.).
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Catalytic interconversion of alkyl halides by gas-liquid phase-transfer catalysis.
-
Chemistry LibreTexts. (2021). 11.8: Williamson Ether Synthesis.
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis.
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Phase Transfer Catalysis.
-
International Journal of Innovative Research in Science, Engineering and Technology. (2014). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products.
-
ChemicalBook. (n.d.). This compound CAS#: 52997-43-0.
-
Chemistry Steps. (n.d.). SN2 vs E2.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound: Properties and Applications for Chemical Synthesis.
-
CymitQuimica. (n.d.). CAS 52997-43-0: this compound.
-
PMC. (n.d.). Understanding the SN2 Versus E2 Competition.
-
Semantic Scholar. (2014). How alkyl halide structure affects E2 and SN2 reaction barriers: E2 reactions are as sensitive as SN2 reactions.
-
Scribd. (n.d.). Alkyl Halide Reaction Mechanisms.
-
Agilent. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals.
-
Organic Chemistry at CU Boulder. (2021). Loudon Chapter 9 Review: Reactions of Alkyl Halides.
-
Scientific & Academic Publishing. (2020). Splitting Patterns in ¹H NMR to Demonstrate a Reaction Mechanism.
-
Sigma-Aldrich. (n.d.). High Performance Liquid Chromatography.
-
MPGCAMB. (n.d.). Nuclear Magnetic Resonance Spectroscopy.
-
Apollo. (2025). ARTICLE.
-
Google Patents. (n.d.). CN102428059A - Hplc separation and quantitation of heavy petroleum fractions.
-
BenchChem. (n.d.). Managing the exothermic nature of 4-Bromooctane Grignard reactions.
-
Chemistry Steps. (n.d.). Alkyl Halides to Alcohols.
-
BenchChem. (n.d.). Preventing hydrolysis of 1,1-Diethoxyhexane during workup.
-
BenchChem. (n.d.). Application Note: A Detailed Protocol for the Grignard Reaction Using 1-Bromopentane.
-
Separation Science. (n.d.). [eBook] Methods & Applications in GC-MS.
-
BenchChem. (n.d.). Technical Support Center: Grignard Reagent Formation from (S)-2-Bromooctane.
-
BenchChem. (n.d.). Application Notes and Protocols: Selective Grignard Reagent Formation from 1-Bromo-3-(bromomethyl)-2-chlorobenzene.
-
NIH. (2012). A sensitive method for rapid detection of alkyl halides and dehalogenase activity using a multistep enzyme assay.
-
Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound | 52997-43-0.
-
Sigma-Aldrich. (n.d.). This compound | 52997-43-0.
-
NIH. (2012). A sensitive method for rapid detection of alkyl halides and dehalogenase activity using a multistep enzyme assay.
-
Chemistry Steps. (n.d.). The SN1 Reaction of Alkyl Halides with Water.
References
- 1. CAS 52997-43-0: this compound | CymitQuimica [cymitquimica.com]
- 2. SN2 vs E2 [chemistrysteps.com]
- 3. scribd.com [scribd.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. ijirset.com [ijirset.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Alkyl Halides to Alcohols - Chemistry Steps [chemistrysteps.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Conversion Rates in 7-(Bromomethyl)pentadecane Alkylations
This technical guide is designed for researchers, scientists, and drug development professionals encountering challenges with alkylation reactions involving 7-(Bromomethyl)pentadecane. The unique structure of this branched, long-chain alkyl halide presents specific hurdles that can lead to low conversion rates. This guide provides in-depth troubleshooting strategies, detailed experimental protocols, and a thorough explanation of the underlying chemical principles to help you optimize your reaction outcomes.
Introduction to the Challenge: The Nature of this compound
This compound, also known as 1-Bromo-2-hexyldecane, is a valuable intermediate for introducing a C16 branched alkyl chain into a molecule, which can impart desirable properties such as increased solubility in non-polar environments.[1][2] However, its structure presents a significant challenge for nucleophilic substitution reactions. As a primary alkyl halide, it is a candidate for SN2 reactions, but the branching at the second carbon atom creates considerable steric hindrance around the reactive center.[3][4] This steric bulk can significantly slow down the rate of the desired SN2 reaction and promote competing side reactions, most notably E2 elimination.[5][6] Understanding and mitigating these competing pathways is key to achieving high conversion rates.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise when working with this compound in alkylation reactions.
Q1: Why is my SN2 reaction with this compound so slow, even though it's a primary alkyl halide?
While technically a primary alkyl halide, the carbon bearing the bromine is attached to a bulky 2-hexyldecyl group. This creates significant steric hindrance, which impedes the backside attack of the nucleophile required for an SN2 reaction.[7][8] The more sterically hindered the substrate, the slower the SN2 reaction rate.[9][10]
Q2: I'm observing a significant amount of an alkene byproduct. What is happening and how can I prevent it?
The formation of an alkene is a classic sign of a competing E2 elimination reaction.[11][12] This is particularly common when using a strong, sterically hindered base to deprotonate your nucleophile.[13] The base, instead of facilitating the nucleophilic attack, can abstract a proton from the carbon adjacent to the one bearing the bromine, leading to the formation of a double bond. To minimize this, consider using a less sterically hindered base or a non-nucleophilic base.[13][14] Additionally, running the reaction at a lower temperature can favor the SN2 pathway over the E2 pathway.[15]
Q3: What is the best type of solvent for this reaction?
For SN2 reactions, polar aprotic solvents are generally the best choice.[7][16] These solvents, such as DMF, DMSO, and acetonitrile, can solvate the cation of the nucleophile's salt, leaving the anionic nucleophile "naked" and more reactive.[17] Protic solvents, like alcohols, can form hydrogen bonds with the nucleophile, creating a solvent cage that reduces its nucleophilicity and slows down the reaction.[17] Given the non-polar nature of the long alkyl chain of this compound, ensuring adequate solubility of all reactants is also crucial.
Q4: How can I improve the yield without resorting to very high temperatures?
Increasing the temperature can sometimes increase the rate of the desired SN2 reaction, but it often accelerates the competing E2 elimination even more. A more effective strategy is to use a phase-transfer catalyst (PTC).[18][19] A PTC, such as a quaternary ammonium salt, can help transport the nucleophile from an aqueous or solid phase into the organic phase where the alkyl halide is, increasing the effective concentration of the nucleophile and accelerating the reaction at lower temperatures.[8][20]
Troubleshooting Guide for Low Conversion Rates
| Problem | Potential Cause | Recommended Solution(s) |
| Low or no product formation | 1. Insufficiently reactive nucleophile: The nucleophile may not be strong enough to overcome the steric hindrance. 2. Incomplete deprotonation of the nucleophile: The base used may not be strong enough. 3. Poor solubility of reactants: The nucleophile or base may not be soluble in the chosen solvent. | 1. Increase nucleophilicity: If possible, use a more potent nucleophile. 2. Stronger Base: Use a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS).[13] 3. Solvent Optimization: Switch to a more effective polar aprotic solvent like DMF or DMSO.[16] Consider using a phase-transfer catalyst to improve solubility and reactivity.[17] |
| Significant alkene byproduct formation | 1. Competing E2 elimination: The base is too strong and/or sterically hindered. 2. High reaction temperature: Higher temperatures favor elimination over substitution. | 1. Change of Base: Switch to a less sterically hindered strong base (e.g., NaH) or a weaker base if the nucleophile is sufficiently acidic (e.g., K₂CO₃ with a phase-transfer catalyst).[9][18] 2. Lower Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress to find the optimal balance.[15] |
| Reaction stalls after partial conversion | 1. Deactivation of the base or nucleophile: Moisture in the reaction can quench the base and protonate the nucleophile. 2. Product inhibition: The product formed might be interfering with the reaction. 3. Catalyst poisoning (if using PTC): The leaving group (bromide) can sometimes form less reactive ion pairs with the PTC. | 1. Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents. Handle hygroscopic reagents under an inert atmosphere.[3] 2. Incremental Addition: Try adding the base or alkyl halide in portions throughout the reaction. 3. Choose a different PTC: If using a PTC, consider one that is less susceptible to poisoning by bromide ions. |
Experimental Protocols
General Protocol for Alkylation using a Strong, Non-Nucleophilic Base
This protocol is a good starting point for the alkylation of a generic nucleophile (Nu-H) with this compound.
Materials:
-
This compound
-
Nucleophile (Nu-H)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), add the nucleophile (1.1 equivalents) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Add anhydrous DMF to dissolve the nucleophile.
-
Carefully add NaH (1.2 equivalents) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases, to ensure complete deprotonation.
-
Cool the mixture back to 0 °C and add a solution of this compound (1.0 equivalent) in a minimal amount of anhydrous DMF dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-48 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cautiously quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol for Phase-Transfer Catalyzed (PTC) Alkylation
This protocol is suitable for nucleophiles that can be deprotonated by a moderately strong base like potassium carbonate.
Materials:
-
This compound
-
Nucleophile (Nu-H)
-
Potassium carbonate (K₂CO₃), finely powdered and dried
-
Tetrabutylammonium bromide (TBAB)
-
Anhydrous acetonitrile or toluene
-
Water
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add the nucleophile (1.0 equivalent), K₂CO₃ (2.0 equivalents), and TBAB (0.1 equivalents).
-
Add anhydrous acetonitrile or toluene.
-
Add this compound (1.2 equivalents).
-
Heat the mixture to 60-80 °C and stir vigorously for 24-72 hours. Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the filtrate with water to remove any remaining salts and the catalyst.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Analytical Methods for Reaction Monitoring
Accurate monitoring of the reaction is crucial for troubleshooting and optimization.
1. Thin-Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A non-polar eluent system, such as a mixture of hexanes and ethyl acetate (e.g., 95:5 or 90:10 v/v), is typically effective. The high non-polarity of this compound means it will have a high Rf value.
-
Visualization: UV light (if the nucleophile or product is UV-active) and/or staining with potassium permanganate or ceric ammonium molybdate.
2. Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for separating and identifying the volatile components of the reaction mixture.[1][16][21]
-
Column: A low-polarity column, such as one with a 5% phenyl polysiloxane phase (e.g., DB-5ms or equivalent), is suitable.[10][20]
-
Injection: A split injection is typically used. The inlet temperature should be high enough to ensure volatilization without causing degradation (e.g., 280 °C).
-
Oven Program: A temperature ramp is necessary to separate the components. A typical program might start at 100 °C, hold for 2 minutes, then ramp at 10-20 °C/min to 300 °C and hold for 5-10 minutes.
-
MS Detection: Electron ionization (EI) at 70 eV is standard. The mass spectrometer can be operated in full scan mode to identify the components by their mass spectra and fragmentation patterns.
3. 1H NMR Spectroscopy: 1H NMR can be used to determine the conversion rate by integrating characteristic signals of the starting material and product.[11][22]
-
This compound: The two protons of the -CH₂Br group will appear as a doublet around 3.4 ppm.
-
Alkylated Product: The chemical shift of the corresponding -CH₂-Nu protons will be different, typically shifting upfield or downfield depending on the nature of the nucleophile. For example, in an ether linkage (-CH₂-O-), the signal would be expected around 3.5-3.6 ppm.
Visualizing the Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low conversion rates.
Key Reaction Pathways
References
- 1. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. iajpr.com [iajpr.com]
- 9. benchchem.com [benchchem.com]
- 10. ijpsr.com [ijpsr.com]
- 11. compoundchem.com [compoundchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 14. reddit.com [reddit.com]
- 15. plutusias.com [plutusias.com]
- 16. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 18. pharmdguru.com [pharmdguru.com]
- 19. ijirset.com [ijirset.com]
- 20. agilent.com [agilent.com]
- 21. researchgate.net [researchgate.net]
- 22. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
Technical Support Center: Improving Reaction Selectivity with 7-(Bromomethyl)pentadecane
Welcome to the technical support center for 7-(bromomethyl)pentadecane (also known as 2-hexyldecyl bromide)[1]. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile but challenging reagent. My goal is to provide you with not just protocols, but the underlying mechanistic reasoning to empower you to troubleshoot and optimize your synthetic strategies.
The core challenge with this compound lies in its unique structure: it is a primary alkyl halide (R-CH₂Br), yet the carbon atom adjacent to the reactive center is heavily substituted. This significant steric hindrance around the reaction site creates a constant competition between the desired nucleophilic substitution (Sₙ2) and a problematic side reaction, elimination (E2).[2][3][4] This guide will equip you to control this competition and selectively steer your reaction toward the intended product.
Core Concepts: The Sₙ2 vs. E2 Competition
At the heart of any reaction with this compound is a mechanistic crossroads. A reagent can act as a nucleophile , attacking the electrophilic carbon to displace the bromide (Sₙ2), or as a base , abstracting a proton from an adjacent carbon to form an alkene (E2). The steric bulk of the 2-hexyldecyl group slows the Sₙ2 pathway, making the E2 reaction a highly competitive alternative.[5][6]
sub [label="this compound\n(Sterically Hindered Primary Halide)", fillcolor="#FFFFFF", fontcolor="#202124"];
sub -> sn2_product [label=" Sₙ2 Pathway\n(Substitution)", color="#4285F4", fontcolor="#4285F4"]; sub -> e2_product [label=" E2 Pathway\n(Elimination)", color="#EA4335", fontcolor="#EA4335"];
sn2_product [label="Substitution Product\n(R-Nu)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; e2_product [label="Elimination Product\n(Alkene)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
reagent [label="Reagent\n(Nucleophile / Base)", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; reagent -> sub [style=dashed, arrowhead=none];
{rank=same; sn2_product; e2_product;} }
The central challenge: Sₙ2 and E2 pathways compete for the same substrate.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during experiments with this compound.
FAQ 1: My substitution reaction has a low yield and I'm isolating a significant amount of an alkene byproduct. What is happening?
This is the classic symptom of E2 competition. The reagent you are using, while intended as a nucleophile, is also acting as a base. The steric hindrance of the substrate makes the direct backside attack required for an Sₙ2 reaction difficult.[3][4] If the nucleophile is sufficiently basic (e.g., alkoxides, hydroxides), it may find it kinetically easier to abstract a proton from the adjacent carbon, leading to the formation of 1-bromo-2-hexyldecene via the E2 pathway.
Solution: Your primary goal is to enhance the rate of Sₙ2 relative to E2. This can be achieved by carefully selecting your nucleophile, solvent, and reaction temperature.
FAQ 2: How can I maximize the yield of the Sₙ2 substitution product?
To favor the Sₙ2 pathway, you must create conditions that maximize the reactivity of your nucleophile while minimizing its basicity and providing an optimal environment for a bimolecular reaction.
| Factor | Recommendation | Rationale |
| Nucleophile | Strong, non-basic, and minimally hindered. | Strong nucleophiles (e.g., I⁻, Br⁻, CN⁻, N₃⁻, RS⁻) are required for the Sₙ2 reaction to proceed at a reasonable rate.[7] Non-basic character reduces the likelihood of proton abstraction for the E2 pathway.[6] |
| Solvent | Polar Aprotic (e.g., DMF, DMSO, Acetonitrile) | These solvents solvate the counter-ion (e.g., Na⁺) but leave the nucleophile anion "naked" and highly reactive.[8][9][10] They do not form hydrogen bonds that would otherwise cage and deactivate the nucleophile.[11] |
| Temperature | Low to Moderate (e.g., 0 °C to RT) | Lower temperatures generally favor substitution over elimination.[6][12] Elimination reactions often have a higher activation energy and are entropically favored, making them more dominant at higher temperatures. |
| Concentration | High concentration of the nucleophile. | The Sₙ2 reaction rate is dependent on the concentration of both the substrate and the nucleophile (rate = k[RX][Nu]).[13][14] A high concentration of the nucleophile will increase the reaction rate. |
FAQ 3: I want to synthesize the alkene. How do I intentionally favor the E2 elimination pathway?
To achieve selective elimination, you must choose conditions that actively promote the E2 mechanism. This involves using a reagent that is a poor nucleophile but a strong base, ideally one that is sterically hindered itself.
| Factor | Recommendation | Rationale |
| Base | Strong, sterically hindered base. | Strong bases are required for the E2 mechanism.[15] Steric bulk (e.g., potassium t-butoxide (KOtBu), DBU) makes the base a poor nucleophile, as it cannot access the sterically shielded electrophilic carbon, forcing it to act as a base.[5][16][17] |
| Solvent | Typically the conjugate acid of the base or a non-polar solvent. | Using a solvent like tert-butanol for KOtBu is common. A less polar solvent can also favor elimination. |
| Temperature | Elevated | Higher temperatures favor elimination pathways over substitution.[12] |
Using a bulky base like KOtBu will preferentially yield the Hofmann product (the less substituted alkene) because the base abstracts the most sterically accessible proton.[15][18]
FAQ 4: Can I expect any Sₙ1 or E1 reactions to occur with this substrate?
It is highly unlikely. Sₙ1 and E1 reactions proceed through a carbocation intermediate.[13][14] this compound is a primary alkyl halide, and the formation of a primary carbocation is energetically very unfavorable and unstable.[19][20] Therefore, you can generally rule out Sₙ1 and E1 pathways under standard conditions. The competition will almost exclusively be between Sₙ2 and E2.[21]
Experimental Protocols
Protocol 1: Optimized Sₙ2 Nucleophilic Substitution (Example: Synthesis of 7-(Azidomethyl)pentadecane)
This protocol is designed to maximize the yield of the substitution product.
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to create a 0.5 M solution.
-
Reagent Addition: Add sodium azide (NaN₃, 1.5 eq).
-
Reaction: Stir the mixture at room temperature (20-25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may be slow and could require 12-24 hours.
-
Workup: Once the starting material is consumed, pour the reaction mixture into water and extract with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.
Protocol 2: Selective E2 Elimination (Example: Synthesis of 7-(Methylene)pentadecane)
This protocol is designed to maximize the yield of the elimination product.
-
Setup: Under an inert atmosphere, add potassium t-butoxide (KOtBu, 2.0 eq) to a flame-dried round-bottom flask with a stir bar.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF).
-
Substrate Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 eq) in THF.
-
Reaction: Allow the reaction to warm to room temperature and then gently heat to 50 °C. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, carefully quench by adding saturated aqueous NH₄Cl. Extract with hexanes (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify via column chromatography.
Workflow & Decision Making
The following diagram provides a logical workflow for selecting the correct reaction conditions based on your desired outcome.
start [label="Desired Product?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
sub_product [label="Substitution (Sₙ2)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; elim_product [label="Elimination (E2)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
start -> sub_product [label=" R-Nu", color="#4285F4", fontcolor="#4285F4"]; start -> elim_product [label=" Alkene", color="#EA4335", fontcolor="#EA4335"];
sub_cond [label="Conditions for Sₙ2:\n- Strong, non-bulky nucleophile (e.g., CN⁻, N₃⁻)\n- Polar aprotic solvent (e.g., DMSO, DMF)\n- Low Temperature (0-25 °C)", fillcolor="#FFFFFF", fontcolor="#202124"]; elim_cond [label="Conditions for E2:\n- Strong, bulky base (e.g., KOtBu)\n- Aprotic solvent (e.g., THF)\n- Higher Temperature (> RT)", fillcolor="#FFFFFF", fontcolor="#202124"];
sub_product -> sub_cond [color="#4285F4"]; elim_product -> elim_cond [color="#EA4335"]; }
Decision workflow for reaction selectivity.
By understanding the mechanistic principles and carefully controlling the reaction parameters as outlined in this guide, you can successfully navigate the synthetic challenges posed by this compound and achieve high selectivity in your desired transformations.
References
- 1. CAS 52997-43-0: this compound | CymitQuimica [cymitquimica.com]
- 2. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. SN2 vs E2 [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemistry.coach [chemistry.coach]
- 8. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 9. Khan Academy [khanacademy.org]
- 10. quora.com [quora.com]
- 11. youtube.com [youtube.com]
- 12. orgosolver.com [orgosolver.com]
- 13. ocw.uci.edu [ocw.uci.edu]
- 14. web.viu.ca [web.viu.ca]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. brainly.com [brainly.com]
- 17. scribd.com [scribd.com]
- 18. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. SN1 SN2 E1 E2 - How to choose the coorect mechanism [chemistrysteps.com]
Technical Support Center: Synthesis of 7-(Bromomethyl)pentadecane - Byproduct Identification and Characterization
Welcome to the Technical Support Center for the synthesis of 7-(Bromomethyl)pentadecane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance in identifying and characterizing byproducts encountered during the synthesis of this important chemical intermediate. Our goal is to equip you with the knowledge to troubleshoot your experiments, optimize your synthetic routes, and ensure the purity of your final product.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound and the potential for byproduct formation.
Q1: What are the most common synthetic routes for this compound, and what are the primary byproducts associated with each?
A1: The two most prevalent synthetic strategies for this compound are the free-radical bromination of a suitable alkane precursor and the conversion of a primary alcohol using the Appel reaction. Each route has a distinct byproduct profile.
-
Route 1: Free-Radical Bromination of 7-Methylpentadecane This method involves the reaction of 7-methylpentadecane with a bromine source, typically initiated by UV light or a radical initiator. While this can be an effective method, the primary challenge is controlling the regioselectivity of the bromination.
-
Expected Byproducts:
-
Constitutional Isomers: Free-radical bromination of alkanes is selective for the most substituted carbon.[1][2] In 7-methylpentadecane, the tertiary carbon at the 7-position is the most reactive, leading to the desired product. However, bromination can also occur at the various secondary carbons along the pentadecane backbone, resulting in a mixture of constitutional isomers (e.g., 1-bromo-7-methylpentadecane, 2-bromo-7-methylpentadecane, etc.). The relative abundance of these isomers will depend on the reaction conditions.
-
Poly-brominated Byproducts: If an excess of the brominating agent is used, or if the reaction is allowed to proceed for too long, multiple bromine atoms can be incorporated into the alkane, leading to di- and tri-brominated species.
-
-
-
Route 2: The Appel Reaction of 2-Hexylnonan-1-ol This route involves the conversion of the primary alcohol, 2-hexylnonan-1-ol, to the corresponding alkyl bromide using triphenylphosphine (PPh₃) and a bromine source like carbon tetrabromide (CBr₄).[2][3] This method is generally more selective for producing the primary bromide.
-
Expected Byproducts:
-
Elimination Products (Alkenes): A common side reaction in the Appel reaction is the elimination of water to form an alkene, in this case, 7-methylenepentadecane.[3] This is more prevalent with hindered or secondary alcohols but can still occur with primary alcohols under certain conditions.
-
Triphenylphosphine Oxide (TPPO): A stoichiometric byproduct of the Appel reaction is triphenylphosphine oxide.[4] Due to its high polarity and crystallinity, it can sometimes be challenging to separate from the desired product, especially on a large scale.
-
-
Q2: My GC-MS analysis of a this compound synthesis via free-radical bromination shows multiple peaks with a similar mass spectrum. How can I identify the desired product and the isomeric byproducts?
A2: Differentiating constitutional isomers of bromoalkanes by GC-MS can be challenging due to their similar fragmentation patterns. However, a combination of retention time analysis and careful examination of the mass spectra can provide valuable clues.
-
Gas Chromatography (GC) Retention Times: Generally, for a homologous series of isomers, the boiling point is a key determinant of the elution order. Branched isomers tend to have lower boiling points than their linear counterparts. For positional isomers of bromoalkanes, the elution order can be more complex and is best determined by running authenticated standards if available. However, as a general rule, primary bromoalkanes may have slightly different retention times than secondary or tertiary isomers.
-
Mass Spectrometry (MS) Fragmentation Patterns:
-
Isotopic Signature of Bromine: The most characteristic feature of a bromine-containing compound in a mass spectrum is the presence of two peaks of nearly equal intensity for the molecular ion (M) and M+2, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[5][6]
-
Fragmentation of Bromoalkanes: The fragmentation of bromoalkanes is influenced by the position of the bromine atom. Alpha-cleavage (cleavage of the C-C bond adjacent to the C-Br bond) is a common fragmentation pathway.
-
Primary Bromoalkanes: Expect to see a significant fragment from the loss of the bromine radical (M-79/81).
-
Secondary and Tertiary Bromoalkanes: Fragmentation is more likely to occur at the branch point, leading to the formation of stable secondary or tertiary carbocations. The base peak in the mass spectrum will often correspond to the most stable carbocation formed.
-
-
Q3: The ¹H NMR spectrum of my product from an Appel reaction is complex, with more signals than expected for pure this compound. What are the likely impurities?
A3: A complex ¹H NMR spectrum suggests the presence of byproducts. For an Appel reaction, the most likely culprits are unreacted starting material (2-hexylnonan-1-ol), the elimination product (7-methylenepentadecane), and residual triphenylphosphine oxide.
-
2-Hexylnonan-1-ol (Starting Material): Look for a broad singlet or triplet around 3.6 ppm corresponding to the -CH₂OH protons. The hydroxyl proton (-OH) will appear as a broad singlet that can exchange with D₂O.
-
7-Methylenepentadecane (Elimination Byproduct): The presence of an alkene will be indicated by signals in the vinylic region of the spectrum, typically between 4.5 and 6.0 ppm. You would expect to see signals for the two vinyl protons of the terminal double bond.
-
Triphenylphosphine Oxide (TPPO): This byproduct will show characteristic multiplets in the aromatic region of the spectrum, typically between 7.4 and 7.8 ppm.
Part 2: Troubleshooting Guide
This section provides a structured approach to identifying and resolving specific issues encountered during the synthesis and purification of this compound.
Issue 1: Multiple Isomers Detected by GC-MS after Free-Radical Bromination
Symptoms:
-
GC chromatogram shows a cluster of closely eluting peaks.
-
Mass spectra of these peaks all show the characteristic M/M+2 pattern for a single bromine atom.
Root Cause Analysis and Solutions:
Detailed Troubleshooting Steps:
-
Confirm the Identity of the Desired Product:
-
GC-MS: The peak corresponding to this compound should have a molecular ion peak at m/z 304/306. The fragmentation pattern should be consistent with a primary bromide, with a prominent peak corresponding to the loss of Br (m/z 225).
-
¹H NMR: Acquire a ¹H NMR spectrum of the crude product. Compare it to the known spectrum of this compound. The key signals for the desired product are a doublet for the -CH₂Br protons and a multiplet for the adjacent methine proton.
-
-
Characterize the Isomeric Byproducts:
-
GC-MS: Analyze the mass spectra of the other peaks. Secondary bromoalkane isomers will likely show fragmentation patterns dominated by the formation of stable secondary carbocations.
-
¹H and ¹³C NMR: In the ¹H NMR spectrum, secondary bromoalkanes will exhibit a downfield methine proton (-CHBr-) signal, which will be a multiplet. In the ¹³C NMR spectrum, the carbon attached to the bromine will have a chemical shift characteristic of a secondary bromoalkane.
Compound Type ¹H NMR Signal Approx. Chemical Shift (ppm) ¹³C NMR Signal Approx. Chemical Shift (ppm) Primary Bromoalkane (R-CH₂Br) -CH₂Br 3.4 - 3.6 -C H₂Br 30 - 40 Secondary Bromoalkane (R₂-CHBr) -CHBr 3.8 - 4.2 -C HBr 50 - 60 Tertiary Bromoalkane (R₃-CBr) No proton on C-Br - -C Br 60 - 70 -
-
Optimize the Reaction to Minimize Isomer Formation:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) in the presence of a radical initiator is often more selective for allylic and benzylic bromination, and can sometimes provide better selectivity in alkane bromination compared to Br₂.
-
Reaction Conditions: Lowering the reaction temperature can sometimes increase the selectivity of the reaction. Carefully control the stoichiometry of the brominating agent to avoid poly-bromination.
-
-
Purification Strategy:
-
Fractional Distillation: Since the boiling points of the constitutional isomers are likely to be very close, fractional distillation under reduced pressure is the preferred method for separation on a larger scale.[7][8] A column with a high number of theoretical plates will be required.
-
Preparative Chromatography: For smaller scales or for achieving very high purity, preparative HPLC or flash chromatography on silica gel can be effective in separating the isomers.[9]
-
Issue 2: Presence of Triphenylphosphine Oxide (TPPO) in the Product from an Appel Reaction
Symptoms:
-
A white, crystalline solid co-precipitates with the oily product.
-
¹H NMR spectrum shows sharp multiplets in the aromatic region (7.4-7.8 ppm).
-
³¹P NMR spectrum shows a signal characteristic of TPPO.
Root Cause Analysis and Solutions:
Detailed Troubleshooting Steps:
-
Initial Work-up and Precipitation:
-
After the reaction is complete, concentrate the reaction mixture. Add a non-polar solvent in which this compound is soluble but TPPO is not (e.g., hexane, pentane, or diethyl ether).[10][11][12]
-
Cool the mixture in an ice bath or refrigerator to maximize the precipitation of TPPO.
-
Filter the mixture to remove the solid TPPO.
-
-
Silica Plug Filtration:
-
If the initial precipitation does not remove all of the TPPO, a silica plug filtration can be very effective.[11]
-
Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexane).
-
Pass the solution through a short column of silica gel, eluting with the same non-polar solvent. The non-polar product will elute quickly, while the more polar TPPO will be retained on the silica gel.
-
-
Complexation with Metal Salts:
-
In cases where the product is also somewhat polar, making separation by silica gel difficult, TPPO can be removed by complexation with certain metal salts.[5][13]
-
Adding a solution of a Lewis acid like magnesium chloride (MgCl₂) or zinc chloride (ZnCl₂) to the crude product can form an insoluble complex with TPPO, which can then be removed by filtration.
-
Part 3: Experimental Protocols
Protocol 1: GC-MS Analysis of this compound and Byproducts
This protocol provides a general method for the GC-MS analysis of the reaction mixture.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 10 minutes.
-
-
Carrier Gas: Helium, at a constant flow rate.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
Sample Preparation:
-
Dilute a small aliquot of the crude reaction mixture or purified product in a suitable solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.
Protocol 2: Purification of this compound by Fractional Distillation
Apparatus:
-
A round-bottom flask equipped with a fractional distillation column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a vacuum source with a pressure gauge.
-
Heating mantle with a stirrer.
Procedure:
-
Charge the crude this compound to the round-bottom flask.
-
Assemble the fractional distillation apparatus.
-
Apply vacuum to the system and slowly reduce the pressure to the desired level (typically in the range of 1-10 mmHg).
-
Begin heating the flask with stirring.
-
Collect the fractions that distill over at different temperature ranges. The desired this compound will have a specific boiling point at the given pressure. The isomeric byproducts may distill at slightly lower or higher temperatures.
-
Analyze each fraction by GC-MS to determine its composition.
References
- 1. chemistry.ucr.edu [chemistry.ucr.edu]
- 2. scribd.com [scribd.com]
- 3. docsity.com [docsity.com]
- 4. Page loading... [guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Fractional distillation - Wikipedia [en.wikipedia.org]
- 8. studymind.co.uk [studymind.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.rochester.edu [chem.rochester.edu]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Scaling Up Reactions Involving 7-(Bromomethyl)pentadecane
Welcome to the technical support guide for researchers, chemists, and process development professionals working with 7-(Bromomethyl)pentadecane. This document provides in-depth, field-proven insights into the challenges and strategies associated with scaling up reactions involving this long-chain alkyl halide. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your scale-up process is both efficient and safe.
This compound is a valuable synthetic intermediate, primarily used to introduce the branched 2-hexyldecyl group into target molecules, which can impart specific solubility or steric properties. While its reactions are straightforward on a lab scale, transitioning to pilot or production scale introduces significant challenges related to physical processes like heat transfer and mixing. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound?
This compound (CAS: 52997-43-0) is a primary alkyl halide. Its long, branched hydrocarbon chain dictates its physical properties, while the bromomethyl group governs its chemical reactivity.[1][2]
| Property | Value | Significance for Scale-Up |
| Molecular Formula | C₁₆H₃₃Br | High carbon-to-heteroatom ratio results in non-polar, hydrophobic character.[2] |
| Molecular Weight | 305.34 g/mol | Affects calculations for molar equivalents and product yield.[1] |
| Appearance | Colorless to light yellow liquid | Easy to handle as a liquid at room temperature.[2][3] |
| Boiling Point | ~341.1 °C @ 760 Torr | High boiling point makes vacuum distillation the preferred method for purification at scale.[4] |
| Density | ~0.997 g/cm³ | Similar to water, but immiscible. Important for phase separation during workup. |
| Solubility | Insoluble in water; soluble in organic solvents. | Reactions must be conducted in non-aqueous media. Affects workup and extraction procedures.[2] |
| Reactivity | Primary alkyl bromide | Highly susceptible to Sₙ2 reactions; can undergo E2 elimination with strong, bulky bases.[1][5] |
Q2: What are the primary reaction types for this molecule, and what solvents are recommended?
The reactivity of this compound is dominated by its primary alkyl bromide functional group.[1]
-
Nucleophilic Substitution (Sₙ2): This is the most common reaction type. The bromine atom is displaced by a wide range of nucleophiles.
-
Recommended Solvents: Polar aprotic solvents like DMSO, DMF, or acetone are typically used to accelerate Sₙ2 reactions.[1]
-
-
Elimination (E2): This occurs in the presence of strong, sterically hindered bases like potassium tert-butoxide (KOtBu) and is a common competing side reaction.[1][6]
-
Recommended Solvents: Non-polar solvents are often used for elimination reactions.[1]
-
-
Grignard Reagent Formation: It can react with magnesium metal to form the corresponding Grignard reagent, a powerful carbon nucleophile.
Q3: What are the main safety considerations when handling this compound at scale?
Like most alkyl halides, this compound should be handled with care. It is classified as a warning-level substance that can cause skin and eye irritation (H315, H319). When scaling up, consider the following:
-
Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhaling vapors, especially during heating.
-
Storage: Keep containers tightly sealed in a dry, dark place at room temperature.
-
Spill Management: Have appropriate spill kits available that can absorb organic liquids.
Troubleshooting Guide for Scale-Up
Scaling up a reaction is not just about using larger flasks and more reagents. The physics of the system changes dramatically. The surface-area-to-volume ratio decreases, making heat transfer less efficient, and achieving homogeneous mixing becomes more difficult.[9]
Caption: Core challenges transitioning from lab to plant scale.
Q4: My Sₙ2 reaction yield dropped from 95% at 1L to 60% at 50L. What are the likely causes and solutions?
This is a classic scale-up problem often rooted in inadequate mixing and temperature control.
-
Potential Cause 1: Inefficient Mixing. On a small scale, a magnetic stir bar creates sufficient turbulence. In a large reactor, this is ineffective, leading to concentration gradients. The nucleophile and substrate may not encounter each other efficiently, slowing the reaction and allowing side reactions to occur.[9][10]
-
Solution: Switch from magnetic stirring to overhead mechanical agitation. Ensure the reactor is equipped with baffles to break up vortices and improve turbulence. The goal is to maintain a constant ratio between the reaction rate and the mixing rate (a constant Damköhler number) to achieve a successful scale-up.[11]
-
-
Potential Cause 2: Poor Temperature Control. If the reaction is exothermic, "hot spots" can form in poorly mixed regions. These localized high temperatures can degrade reagents or products and favor side reactions like elimination.[12]
-
Solution:
-
Characterize the Exotherm: Before scaling, use reaction calorimetry to measure the heat flow of the reaction on a small scale. This data is critical for predicting the cooling capacity needed at the plant scale.[13]
-
Control Reagent Addition: Do not add reagents all at once. Use a controlled addition pump or dropping funnel, linking the addition rate to the reactor's ability to dissipate heat. A slower addition rate is a key safety and process control lever.
-
Improve Heat Transfer: Ensure the reactor's cooling jacket is functioning optimally. The choice of heat transfer fluid is also important for maintaining the desired temperature.[13]
-
-
The formation of an alkene points to a competing E2 elimination reaction. The shift from Sₙ2 to E2 upon scale-up is almost always related to temperature.
-
Cause: Elimination reactions generally have a higher activation energy than substitution reactions and are therefore more sensitive to temperature increases. The localized hot spots mentioned in the previous point provide the extra energy needed to overcome this barrier, making elimination a more significant pathway.[6][14] Furthermore, if your nucleophile is also a strong base (e.g., an alkoxide), this problem will be more pronounced.
-
Solutions:
-
Strict Temperature Control: This is the most critical factor. Implement the heat transfer solutions described above to prevent temperature overshoots.
-
Reagent & Solvent Choice: If possible, use a less basic nucleophile. For example, using sodium azide (N₃⁻) will strongly favor substitution, while sodium ethoxide (EtO⁻) will produce a mixture of substitution and elimination products. Additionally, polar aprotic solvents (DMSO, DMF) favor Sₙ2, while polar protic solvents can stabilize the transition state for both pathways.
-
Low-Temperature Conditions: Running the reaction at the lowest practical temperature will kinetically favor the Sₙ2 pathway.
-
Caption: Factors influencing the competition between Sₙ2 and E2 reactions.
Q6: My Grignard reaction fails to initiate at the 100L scale. What troubleshooting steps should I take?
Grignard reactions are heterogeneous (liquid-solid) and notoriously sensitive to impurities, making them challenging to scale up.[8]
-
Cause 1: Water Contamination. The single biggest reason for failure. The surface area of a 100L reactor is vast, and it can adsorb a significant amount of atmospheric moisture. Grignard reagents are strong bases and will be instantly quenched by water.[8]
-
Solution: Rigorously dry the reactor. This can be done by heating the empty reactor under vacuum for several hours. All solvents must be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF).
-
-
Cause 2: Passivated Magnesium Surface. The magnesium turnings are coated with a layer of magnesium oxide, which prevents the reaction. In a small flask, it's easy to mechanically break this layer with a stir bar. This is harder in a large reactor.
-
Solution:
-
Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium and solvent before adding the alkyl halide. These activators will chemically clean the surface.
-
Vigorous Agitation: Use a powerful overhead stirrer to ensure the magnesium turnings are constantly abrading each other, exposing fresh metal surfaces.[8]
-
-
-
Cause 3: Impure Starting Material. The this compound itself may contain traces of the alcohol from which it was synthesized, which will kill the Grignard reagent.
-
Solution: Ensure the starting material is pure and dry. If necessary, pass it through a plug of activated alumina before use.
-
Q7: Purification by column chromatography is not an option at scale. How can I purify my product?
This is a critical process design question. Scalable purification methods rely on exploiting differences in physical properties.
-
Solution 1: Vacuum Distillation. Given the high boiling point of this compound and its derivatives, vacuum distillation is the most effective method for large-scale purification. It allows for distillation at a much lower temperature, preventing thermal decomposition of the product. Invest in a good vacuum pump and a fractionating column for efficient separation.
-
Solution 2: Liquid-Liquid Extraction. This technique can be used to remove water-soluble or acid/base-soluble impurities. A patent for separating long-chain alkyl halides from unreacted alkanes describes using solvents like propionitrile or nitroethane to form two phases, where the alkyl halide is enriched in the extract phase.[15]
-
Solution 3: Crystallization. If your final product is a solid, crystallization is an excellent and highly scalable purification method. This may involve an antisolvent addition or cooling crystallization.
-
Solution 4: Chemical Quenching (for distillation). One patented method for purifying alkyl bromides involves adding a nonvolatile epoxide during distillation. The epoxide acts as an acid scavenger, reacting with impurities like HBr that can co-distill or cause decomposition.[16][17]
Key Experimental Protocol: Scale-Up of a Nucleophilic Substitution (Sₙ2) Reaction
This protocol outlines a generalized workflow for scaling a reaction from a 1L flask to a 50L jacketed glass reactor.
Objective: To substitute the bromide of this compound with a generic nucleophile (Nu⁻) while maintaining high yield and purity.
1. Pre-Campaign Analysis (Small Scale):
-
Perform the reaction in a 1L reaction calorimeter to obtain heat flow data (ΔH_rxn, peak heat flow).[13] This is a self-validating step ; if the exotherm is too large or too rapid, the process is not safe to scale as-is.
-
Confirm the reaction kinetics. How long does it take to go to completion at the desired temperature?
-
Test the workup and purification procedure.
2. Reactor Preparation (50L Scale):
-
Ensure the reactor is clean and dry. If necessary, perform a solvent boil-out under vacuum to remove residual water.
-
Set up the overhead mechanical stirrer with a properly sized impeller and ensure baffles are in place.
-
Connect the reactor jacket to a suitable heating/cooling circulator.
-
Attach a reflux condenser, an inert gas (N₂ or Ar) inlet, and a temperature probe that measures the internal reaction temperature (not the jacket temperature).
-
Set up a calibrated pump for the controlled addition of the limiting reagent.
3. Reaction Execution:
-
Charge the reactor with this compound (1.0 eq) and the chosen polar aprotic solvent (e.g., DMF).
-
Begin agitation and bring the solution to the target temperature (e.g., 60 °C).
-
In a separate vessel, dissolve the nucleophile (e.g., 1.1 eq of Sodium Azide) in the solvent.
-
Crucial Step: Begin the slow, controlled addition of the nucleophile solution via the pump. The addition rate should be calculated based on the calorimetry data to ensure the cooling system can handle the generated heat and the internal temperature does not exceed the setpoint by more than 2-3 °C.[18]
-
Monitor the reaction progress by taking small samples periodically for analysis (TLC, GC, or HPLC).
-
After the addition is complete, maintain the temperature and agitation until the reaction is complete.
4. Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a larger vessel for quenching. Slowly add water or an appropriate aqueous solution to quench the reaction and precipitate salts.
-
Perform a liquid-liquid extraction. Add a water-immiscible organic solvent (e.g., heptane, toluene) and separate the layers.
-
Wash the organic layer with brine to remove residual water.
-
Concentrate the organic layer on a large-scale rotary evaporator.
-
Transfer the crude product to a vacuum distillation apparatus for final purification.
References
- 1. (7R)-7-(bromomethyl)pentadecane | Benchchem [benchchem.com]
- 2. CAS 52997-43-0: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 52997-43-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. This compound CAS#: 52997-43-0 [m.chemicalbook.com]
- 5. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 6. Breaking Down Alkyl Halides: Key Reactions and Uses [eureka.patsnap.com]
- 7. Alkyl Halide Explained: Structure, Types, and Reactions [eureka.patsnap.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. catsci.com [catsci.com]
- 10. Mixing Considerations in Chemical Reactor Scale-Up [comsol.fr]
- 11. Evaluating Mixing Techniques for Scale-up Processes | AIChE [aiche.org]
- 12. fluorostore.com [fluorostore.com]
- 13. mt.com [mt.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. US3553275A - Solvent extraction process for extracting long chain alkyl monohalides from long chain alkanes - Google Patents [patents.google.com]
- 16. EP2205543A1 - Methods of removing impurities from alkyl bromides during distillation and distillate produced thereby - Google Patents [patents.google.com]
- 17. US8492598B2 - Methods of removing impurities from alkyl bromides during distillation and distillate produced therein - Google Patents [patents.google.com]
- 18. Collection - Heat Transfer Based Scale-Down of Chemical Reactions - Organic Process Research & Development - Figshare [acs.figshare.com]
Technical Support Center: Solvent Selection in 7-(Bromomethyl)pentadecane Reactions
Welcome to the technical support guide for reactions involving 7-(Bromomethyl)pentadecane. This document is designed for researchers, chemists, and drug development professionals to navigate the critical role of solvent choice in directing reaction outcomes. Given the structure of this compound—a primary alkyl halide with significant steric bulk near the reaction center—understanding the interplay between the substrate, nucleophile/base, and solvent is paramount to achieving desired product yields and minimizing side reactions.
Core Concepts: The SN2/E2 Dichotomy
This compound (C16H33Br) is a long-chain alkyl halide.[1] Its primary structure (-CH2Br) inherently favors bimolecular reactions (SN2 and E2) over unimolecular pathways (SN1 and E1), as the formation of a primary carbocation is energetically unfavorable.[2] Therefore, the primary challenge in its synthesis is controlling the competition between nucleophilic substitution (SN2) and elimination (E2).
-
SN2 (Bimolecular Nucleophilic Substitution): A one-step process where a nucleophile attacks the electrophilic carbon, and the leaving group (bromide) departs simultaneously.[3] This pathway is sensitive to steric hindrance.
-
E2 (Bimolecular Elimination): A one-step process where a base removes a proton from a carbon adjacent to the electrophilic carbon, leading to the formation of a double bond and simultaneous departure of the leaving group.[4]
The choice of solvent is a key factor that can tip the balance between these two competing pathways.
Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues encountered during reactions with this compound, with a focus on solvent-related solutions.
Question 1: My SN2 reaction is extremely slow or failing, even with a strong nucleophile. What is the likely cause?
Answer: The most probable cause is the use of an inappropriate solvent, specifically a polar protic solvent (e.g., water, methanol, ethanol).
Causality: Polar protic solvents have O-H or N-H bonds, allowing them to form strong hydrogen bonds.[5][6] While these solvents are excellent at dissolving ionic nucleophiles, they form a "cage" of solvent molecules around the anion.[5][7] This phenomenon, known as solvation, stabilizes the nucleophile, increases its effective steric bulk, and significantly hinders its ability to attack the electrophilic carbon.[7][8][9]
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: Immediately change your solvent to a polar aprotic one, such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or acetone.[6][7]
-
Why this works: Polar aprotic solvents possess large dipole moments to dissolve ionic nucleophiles but lack the ability to form hydrogen bonds.[10] They solvate the cation of the nucleophilic salt but leave the anion "naked" and highly reactive.[5][11] This dramatically increases the rate of SN2 reactions, sometimes by several orders of magnitude.[10]
-
Ensure Anhydrous Conditions: Moisture can introduce a protic contaminant, quenching the nucleophile's reactivity. Ensure your solvent and glassware are dry.
Question 2: I'm attempting a substitution reaction but am getting a high yield of an alkene (elimination product). How can I favor substitution?
Answer: You are observing the classic competition between SN2 and E2 pathways. The formation of an alkene indicates that your nucleophile is acting as a base. This can be controlled by modifying both the nucleophile and the solvent.
Causality: All nucleophiles are potential bases, and vice versa. Strong, sterically hindered bases preferentially favor E2 because it is easier to abstract a proton from the periphery of the molecule than to perform a backside attack on a sterically shielded carbon.[2]
Troubleshooting Steps:
-
Evaluate Your Nucleophile: If you are using a bulky or very strong base (e.g., potassium tert-butoxide, LDA), it will inherently favor E2. Switch to a smaller, less basic nucleophile that is known to be a good nucleophile (e.g., I⁻, CN⁻, N₃⁻).
-
Solvent Choice: Polar aprotic solvents are generally the best choice for SN2 reactions.[6][7] While they also facilitate E2 reactions with strong bases, they maximize the nucleophilicity of less basic anions, pushing the equilibrium towards the SN2 product.
-
Lower the Temperature: E2 reactions often have a higher activation energy than SN2 reactions. Running the reaction at a lower temperature can sometimes favor the substitution pathway.
Question 3: How can I intentionally promote an E2 elimination reaction to synthesize the corresponding alkene?
Answer: To favor E2 elimination, you need to maximize the basicity of the reagent while minimizing its nucleophilicity and choosing conditions that facilitate the E2 transition state.
Troubleshooting Steps:
-
Use a Strong, Sterically Hindered Base: The ideal choice is a base that is too bulky to act as a nucleophile. Potassium tert-butoxide (t-BuOK) is the classic example. Its bulk makes it difficult to reach the electrophilic carbon for an SN2 attack, so it primarily acts as a base, abstracting a proton to induce elimination.[2]
-
Solvent Considerations: While the base is the primary driver for E2, the solvent still plays a role. A polar aprotic solvent like DMSO can be effective as it enhances the strength of the base.[2] Some E2 reactions are also run in the conjugate acid of the base (e.g., t-BuOK in tert-butanol).
Question 4: My reactants (this compound and a nucleophilic salt) are not dissolving properly. What is the best solvent approach?
Answer: This is a common challenge due to the dual nature of your reactants. This compound is a large, greasy molecule with significant nonpolar character, while your nucleophile is likely a polar, ionic salt.
Causality: The principle of "like dissolves like" is at play. A nonpolar solvent (e.g., hexane, toluene) will dissolve the alkyl halide but not the salt. A highly polar solvent like water will dissolve the salt but not the alkyl halide.
Troubleshooting Steps:
-
Use a Polar Aprotic Solvent: This is the most effective solution. Solvents like DMSO and DMF are polar enough to dissolve many ionic salts but also have sufficient organic character to dissolve large alkyl halides.[12] They provide the best medium for bringing both reactants into the same phase.
-
Consider a Co-Solvent System: If a single solvent isn't effective, a mixture can be used. For example, a mixture of THF and HMPA (use with caution) can be effective.
-
Phase-Transfer Catalysis: For reactions where solubility is a major barrier, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be employed. This catalyst transports the nucleophile from the aqueous/solid phase into the organic phase where the alkyl halide resides, allowing the reaction to proceed.
Data Summary: Solvent Effects on Reaction Pathways
The following table summarizes the expected outcomes for reactions of this compound under different solvent conditions.
| Solvent Class | Example Solvents | Effect on Nucleophile | Effect on Intermediates | Favored Pathway(s) for this compound | Typical Outcome |
| Polar Protic | H₂O, Methanol, Ethanol | Strongly solvates ("cages") anions, reducing nucleophilicity.[5][7] | Stabilizes carbocations and leaving groups.[13] | SN2 (slowed), E2 (if strong base is used) | Slow reaction rates, potential for elimination side products. SN1/E1 are highly disfavored. |
| Polar Aprotic | DMSO, DMF, Acetone, Acetonitrile | Does not hydrogen bond; leaves anions "naked" and highly reactive.[5][11] | Does not effectively stabilize carbocations.[13] | SN2 (favored), E2 (favored with strong, bulky bases) | High yields for SN2 with good nucleophiles. High yields for E2 with strong, hindered bases. |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Does not dissolve ionic nucleophiles. | Does not stabilize charged species. | None | Reaction typically fails due to insolubility of the nucleophile. |
Visualizing Reaction Control
The choice of solvent and reagent directs the reaction down a specific path. The following diagrams illustrate these decision-making processes.
Workflow for Pathway Selection
This diagram illustrates how to choose conditions to favor either SN2 or E2.
References
- 1. chembk.com [chembk.com]
- 2. 8.3 E1/E2 Summary – Organic Chemistry I [kpu.pressbooks.pub]
- 3. ocw.uci.edu [ocw.uci.edu]
- 4. LabXchange [labxchange.org]
- 5. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. users.wfu.edu [users.wfu.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. quora.com [quora.com]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Temperature control for optimizing 7-(Bromomethyl)pentadecane reaction kinetics
Technical Support Center: 7-(Bromomethyl)pentadecane Reaction Kinetics
Welcome to the technical support center for the synthesis and application of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the intricacies of this reaction, with a specific focus on the critical role of temperature in controlling reaction kinetics, maximizing yield, and ensuring product purity.
The synthesis of this compound, a key branched alkyl halide intermediate[1], typically proceeds via a nucleophilic substitution (SN2) reaction from the corresponding alcohol, 7-(hydroxymethyl)pentadecane.[2][3] The success of this synthesis is profoundly influenced by temperature, which dictates not only the reaction rate but also the competition between desired substitution and unwanted side reactions.[4]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. Each issue is presented in a question-and-answer format, detailing potential temperature-related causes and providing actionable solutions.
Q1: My reaction yield is significantly lower than expected. What are the likely temperature-related causes?
A1: Low yield is a common issue directly linked to improper temperature control. The cause can be twofold: temperatures that are either too low or too high.
-
Scenario A: Temperature is too low.
-
Causality: The SN2 reaction, like most chemical reactions, has a specific activation energy.[5] If the reaction temperature is insufficient, the kinetic energy of the molecules will be too low to overcome this barrier, resulting in a sluggish or incomplete reaction.
-
Troubleshooting Steps:
-
Monitor Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting alcohol. If a significant amount of starting material remains after the expected reaction time, the temperature is likely too low.
-
Incremental Heating: Gently warm the reaction mixture in 5-10 °C increments. Monitor the reaction progress at each new temperature.
-
Consult Recommended Ranges: For brominations using reagents like Phosphorus Tribromide (PBr₃), a common starting point is 0 °C for the initial addition, followed by a slow warming to room temperature (20-25 °C).[2]
-
-
-
Scenario B: Temperature is too high.
-
Causality: Excessive heat can promote competing side reactions, primarily the E2 elimination pathway, which produces an undesired alkene byproduct.[4][6] For secondary alcohols, high temperatures can also favor SN1 pathways, which can lead to rearrangements, though this is less common for primary bromides formed from primary alcohols.[7][8] High heat can also lead to decomposition of the product or reagents.
-
Troubleshooting Steps:
-
Identify Byproducts: Analyze the crude reaction mixture by GC-MS or NMR to identify byproducts. The presence of a C₁₆H₃₂ species would strongly suggest elimination has occurred.
-
Implement Aggressive Cooling: For highly exothermic reagents like PBr₃, ensure the reaction flask is adequately submerged in a cooling bath (e.g., ice-water or ice-salt) before and during reagent addition.
-
Control Reagent Addition: Add the brominating agent dropwise using an addition funnel.[9][10] This allows the cooling system to dissipate the heat generated from the exotherm, preventing temperature spikes.[11][12][13]
-
-
Q2: My final product is impure. TLC shows multiple spots, and GC analysis reveals several peaks close to my product.
A2: Product impurity is often a direct consequence of poor temperature control leading to the formation of side products.
-
Potential Cause: Localized overheating or "hot spots" due to inefficient stirring or rapid reagent addition. This creates micro-environments where the temperature is high enough to initiate side reactions like elimination or ether formation (from unreacted alcohol attacking the newly formed alkyl bromide).
-
Self-Validating Protocol for Purity:
-
Pre-cool the System: Cool the solution of 7-(hydroxymethyl)pentadecane in a suitable dry solvent (e.g., diethyl ether, CH₂Cl₂) to 0 °C.
-
Slow, Sub-surface Addition: Add the brominating agent (e.g., PBr₃) dropwise via a syringe or addition funnel with the tip below the surface of the reaction mixture. This, combined with vigorous stirring, ensures rapid heat dispersal.[9]
-
Internal Temperature Monitoring: Use a digital thermometer with a probe placed directly in the reaction mixture (not just in the cooling bath) to get a true reading of the internal temperature. Maintain the internal temperature below 5-10 °C during the entire addition process.
-
Controlled Warm-up: Once the addition is complete, allow the reaction to warm slowly to room temperature over 1-2 hours. Do not apply external heat unless reaction monitoring shows it is necessary.
-
Q3: The reaction mixture turned a dark brown or black color during reagent addition.
A3: A dark coloration is a strong indicator of decomposition or charring, which is almost always caused by a runaway exotherm.
-
Causality: When a highly reactive brominating agent like PBr₃ is added too quickly, the heat generated overwhelms the cooling system's capacity.[10] The rapid temperature increase can cause the organic compounds to decompose.
-
Immediate Corrective Action & Prevention:
-
Cease Addition: Immediately stop adding the reagent.
-
Enhance Cooling: If safe to do so, add more ice or a colder medium (e.g., dry ice/acetone) to the external cooling bath.
-
Prevention is Key: For future runs, scale down the reaction or use a more dilute solution to better manage the heat output. Ensure the stirring is vigorous and the cooling bath has good contact with the reaction flask. For larger-scale reactions, consider using a continuous flow reactor which offers superior heat transfer characteristics.[10][14]
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the kinetics and optimization of the this compound synthesis.
Q1: What is the ideal temperature range for synthesizing this compound from its corresponding alcohol?
A1: There is no single "ideal" temperature, but rather an optimal temperature profile that depends on the chosen reagents and scale. For the common method using PBr₃, the following profile is recommended:
-
Reagent Addition Phase: 0 °C to 5 °C. This temperature is low enough to control the initial exotherm of the PBr₃ reacting with the alcohol but sufficient to allow the formation of the key alkoxyphosphonium intermediate.[2][15]
-
Reaction/Conversion Phase: After addition is complete, the reaction is typically allowed to slowly warm to room temperature (20-25 °C) and stirred for several hours to ensure the SN2 displacement goes to completion.[2]
-
Rationale: This two-stage approach balances kinetic control with thermodynamic requirements. The initial cold stage prevents side reactions, while the subsequent warming provides the necessary energy to complete the SN2 substitution.[16]
Q2: How does temperature influence the competition between SN2 (substitution) and E2 (elimination)?
A2: Temperature is a critical factor in the SN2 vs. E2 competition.
-
Mechanism & Energetics: Both reactions are often possible when using a strong nucleophile/base. However, elimination reactions generally have a higher activation energy than substitution reactions and are more entropically favored.
-
Temperature Effect: Increasing the reaction temperature provides more energy to the system, making it more likely that molecules will overcome the higher activation energy barrier for elimination. Therefore, higher temperatures strongly favor the E2 elimination product over the SN2 substitution product. [4] To maximize the yield of this compound, the reaction should be run at the lowest temperature that still allows for a reasonable reaction rate.
Q3: Can I use a different brominating agent, and how would that affect my temperature control strategy?
A3: Yes, other reagents can be used, and each requires a tailored temperature strategy.
| Reagent | Typical Conditions & Temperature Control | Advantages/Disadvantages |
| PBr₃ | Add dropwise at 0 °C, then warm to RT.[2][17] Highly exothermic. | Adv: High yield for 1°/2° alcohols, avoids carbocation rearrangements.[15] Disadv: Very reactive with water, exotherm can be difficult to control.[9] |
| SOBr₂ | More reactive than SOCl₂. Requires careful cooling (e.g., 0 °C or below). | Adv: Gaseous byproducts (SO₂, HBr) can simplify workup. Disadv: Less commonly used, can form unreactive salts with bases like pyridine.[3] |
| CBr₄ / PPh₃ (Appel Reaction) | Typically run at 0 °C to RT. Milder exotherm. | Adv: Very mild conditions, good for sensitive substrates.[3] Disadv: Generates triphenylphosphine oxide, which can be difficult to remove during purification. |
| HBr (from NaBr/H₂SO₄) | Requires heating to distill the product.[18] | Adv: Inexpensive reagents. Disadv: Harsh acidic conditions, risk of carbocation rearrangements, not ideal for this substrate.[7] |
Visualizing the Process
Diagram 1: SN2 Reaction Mechanism
The synthesis proceeds via a concerted, one-step SN2 mechanism. Temperature provides the necessary energy to reach the transition state.
Caption: Sₙ2 mechanism for alcohol bromination.
Diagram 2: Troubleshooting Workflow for Low Yield
A logical decision tree to diagnose yield issues based on reaction monitoring.
Caption: Decision tree for troubleshooting low reaction yield.
References
- 1. CAS 52997-43-0: this compound | CymitQuimica [cymitquimica.com]
- 2. orgosolver.com [orgosolver.com]
- 3. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Chapter 7 Solutions to Problems – Reactions of Alkyl Halides: Nucleophilic Substitutions and Eliminations – Solutions Manual Fundamentals of Organic Chemistry-Openstax Adaptation [ncstate.pressbooks.pub]
- 9. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
- 10. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. techniques-ingenieur.fr [techniques-ingenieur.fr]
- 14. researchgate.net [researchgate.net]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Video: SN2 Reaction: Kinetics [jove.com]
- 17. youtube.com [youtube.com]
- 18. chemguide.co.uk [chemguide.co.uk]
Challenges in the synthesis of sterically hindered derivatives with 7-(Bromomethyl)pentadecane
Welcome to the technical support center for the synthesis and application of sterically hindered derivatives utilizing 7-(Bromomethyl)pentadecane. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities associated with this unique and challenging reagent. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to support your research endeavors. Our focus is on explaining the "why" behind experimental choices, ensuring both scientific accuracy and practical success in the laboratory.
Introduction to this compound
This compound (also known as 2-hexyldecyl bromide) is a branched, sterically hindered primary alkyl halide.[1] Its bulky aliphatic structure makes it a valuable building block for introducing the 2-hexyldecyl group into molecules, which can impart specific properties such as increased solubility in nonpolar solvents or unique steric profiles in the final compound.[2] However, the very nature of its structure presents significant challenges in its synthesis and subsequent nucleophilic substitution reactions. The steric bulk around the reactive center often impedes traditional reaction pathways, leading to low yields, side product formation, and reaction failures. This guide will address these challenges head-on, providing practical solutions and a deeper understanding of the underlying chemical principles.
Troubleshooting Guide: Common Challenges and Solutions
The synthesis and use of this compound are often plagued by issues related to its steric hindrance. The following table outlines common problems, their probable causes, and recommended solutions to get your reactions back on track.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or no yield in nucleophilic substitution (e.g., Williamson ether synthesis) | Steric Hindrance: The bulky 2-hexyldecyl group physically blocks the backside attack required for a standard S(_N)2 reaction.[3][4] This significantly slows down the reaction rate.[5][6] | Optimize Reaction Conditions: Use a highly polar aprotic solvent (e.g., DMF, DMSO) to maximize nucleophile reactivity. Increase the reaction temperature (typically 50-100 °C), but monitor closely for elimination byproducts.[7] Use a better leaving group if possible (e.g., converting the alcohol to a tosylate before displacement).[7][8] Consider adding a phase-transfer catalyst (e.g., 18-crown-6) to enhance the nucleophilicity of the alkoxide.[7] |
| Competing E2 Elimination: The nucleophile, especially if it's a strong base (like an alkoxide), may act as a base and abstract a proton from the beta-carbon, leading to the formation of an alkene instead of the desired substitution product.[7][9] | Use a Less Basic Nucleophile/Alternative Reaction: If possible, use a less basic nucleophile. For ether synthesis, consider the Mitsunobu reaction, which proceeds under milder, non-basic conditions and is effective for sterically hindered systems.[2][7][10][11] Acid-catalyzed ether synthesis can also be an option, particularly with tertiary alcohols.[7] | |
| Formation of 2-hexyldecyl-dimer (Wurtz coupling) during Grignard reagent formation | High Concentration of Alkyl Halide: The newly formed Grignard reagent can react with unreacted this compound. | Slow Addition: Add the solution of this compound dropwise to the activated magnesium turnings to maintain a low concentration of the alkyl halide in the reaction mixture. |
| Sluggish Initiation of Grignard Reaction: The steric hindrance can make the insertion of magnesium difficult, leading to a buildup of unreacted alkyl halide. | Magnesium Activation: Ensure the magnesium turnings are activated to remove the passivating oxide layer. This can be done by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[12] | |
| Low yield during the synthesis of this compound from 2-hexyldecanol | Inefficient Bromination Method: Standard methods like using HBr can lead to side reactions such as ether formation or elimination, especially with hindered alcohols.[13] | Use Milder Brominating Agents: The Appel reaction (using triphenylphosphine and tetrabromomethane or another bromine source) is a reliable method for converting sterically hindered primary alcohols to the corresponding bromides with inversion of configuration.[14] Phosphorus tribromide (PBr(_3)) is another effective reagent for this transformation via an S(_N)2 mechanism.[14][15] |
| Difficulty in purifying the final this compound product | High Boiling Point: this compound has a high boiling point, making atmospheric distillation challenging and potentially leading to decomposition.[2] | Vacuum Distillation: Purify the final product using vacuum distillation. This allows the compound to boil at a much lower temperature, preventing thermal degradation.[16][17] |
| Contamination with Triphenylphosphine Oxide: If using the Appel reaction for synthesis, the byproduct triphenylphosphine oxide can be difficult to remove completely by distillation alone. | Pre-distillation Purification: After the reaction, precipitate the triphenylphosphine oxide by adding a nonpolar solvent like heptane or a mixture of heptane and diethyl ether. Filter off the solid before proceeding with distillation.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is the S(_N)2 reaction so slow with this compound?
A1: The rate of an S(_N)2 reaction is highly sensitive to steric hindrance at the electrophilic carbon.[4][18] In this compound, the carbon atom bonded to the bromine is a primary carbon, which would normally be ideal for an S(_N)2 reaction. However, it is attached to a bulky 2-hexyldecyl group. This is analogous to a neopentyl-type structure, where the steric bulk is one carbon away from the reaction center.[4] This bulkiness creates a "steric wall" that physically obstructs the nucleophile from approaching the carbon for the necessary backside attack, dramatically slowing down the reaction.[3][5][6]
Q2: I see an unexpected alkene as my major product. What happened?
A2: You are likely observing the result of a competing E2 (elimination) reaction. This is common when using a strong base as a nucleophile, such as an alkoxide in the Williamson ether synthesis.[7][9] Instead of attacking the electrophilic carbon (S(_N)2 pathway), the sterically hindered nucleophile finds it easier to act as a base and abstract a proton from a beta-carbon. This is especially favored at higher temperatures. To mitigate this, you can try using a less basic nucleophile, a milder base to form the nucleophile (e.g., using NaH instead of NaOH), or switch to a reaction that does not require strongly basic conditions, like the Mitsunobu reaction.[7]
Q3: Can I form a Grignard reagent with this compound?
A3: Yes, but it can be challenging. The formation of a Grignard reagent involves the insertion of magnesium into the carbon-halogen bond.[19] Steric hindrance can make it difficult for the magnesium surface to react with the alkyl halide.[20] It is crucial to use highly activated magnesium and anhydrous conditions. Initiation can be sluggish, and side reactions like Wurtz coupling (dimerization of the alkyl halide) can occur if the local concentration of the alkyl halide becomes too high before the Grignard reagent forms. Slow, dropwise addition of the halide to the magnesium suspension is key.[12]
Q4: Are there alternative methods to the Williamson ether synthesis for preparing hindered ethers with this substrate?
A4: Absolutely. For sterically hindered systems, alternative ether synthesis methods are often more successful.
-
Mitsunobu Reaction: This is an excellent choice as it proceeds under mild, neutral conditions, avoiding the strong bases that promote elimination.[7][10][11] It involves the reaction of the corresponding alcohol (2-hexyldecanol) with another alcohol or phenol in the presence of triphenylphosphine and an azodicarboxylate like DEAD or DIAD.[7][10] A key feature is the inversion of stereochemistry at the alcohol's chiral center.[7][11]
-
Acid-Catalyzed Dehydration: While less common for primary alkyl halides, if you are reacting 2-hexyldecanol with another alcohol, acid catalysis can sometimes be used. However, this method is more prone to carbocation rearrangements and elimination, so it must be used with caution.
-
Umpolung Synthesis: In some advanced applications, "umpolung" or reverse polarity strategies can be employed, where the polarity of the functional group is inverted.[21][22]
Q5: What is the best way to synthesize this compound itself?
A5: The most reliable method for converting a sterically hindered primary alcohol like 2-hexyldecanol to the corresponding bromide is through methods that proceed via an S(_N)2 pathway with a good leaving group.
-
Appel Reaction: Reacting 2-hexyldecanol with triphenylphosphine (PPh(_3)) and a bromine source like tetrabromomethane (CBr(_4)) or N-bromosuccinimide (NBS) is highly effective.[14] This method generally gives high yields with clean inversion of stereochemistry. A detailed protocol is provided below.
-
Phosphorus Tribromide (PBr(_3)): PBr(_3) is another common and effective reagent for converting primary and secondary alcohols to alkyl bromides via an S(_N)2 mechanism.[14][23]
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Hexyldecanol (Appel Reaction)
This protocol describes the synthesis of this compound from its corresponding alcohol using triphenylphosphine and tetrabromomethane.[1]
Materials:
-
2-Hexyldecanol
-
Triphenylphosphine (PPh(_3))
-
Tetrabromomethane (CBr(_4))
-
Dichloromethane (DCM), anhydrous
-
Heptane
-
Diethyl ether
-
Silica gel
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve triphenylphosphine (1.4 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath under a nitrogen atmosphere.
-
Addition of Reactants: In the dropping funnel, prepare a solution of 2-hexyldecanol (1.0 equivalent) and tetrabromomethane (1.3 equivalents) in anhydrous dichloromethane.
-
Reaction: Add the solution from the dropping funnel dropwise to the stirred triphenylphosphine solution at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup - Precipitation of Byproduct: Once the reaction is complete, pour the reaction mixture into a flask containing heptane and diethyl ether (a 4:1 ratio is a good starting point). This will cause the triphenylphosphine oxide byproduct to precipitate.[1]
-
Filtration: Stir the suspension for 15-20 minutes, then filter off the triphenylphosphine oxide solid through a pad of celite or a sintered glass funnel. Wash the solid with a small amount of cold heptane.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvents.
-
Purification: The crude residue can be further purified by column chromatography on silica gel, eluting with a nonpolar solvent such as heptane. For ultimate purity, perform a vacuum distillation of the collected fractions.
Visualizing the Workflow: Synthesis of this compound
References
- 1. rsc.org [rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. quora.com [quora.com]
- 4. youtube.com [youtube.com]
- 5. SN2 Reaction Mechanism [chemistrysteps.com]
- 6. The Sn1...Sn2 mechanistic continuum. The special case of neopentyl bromide - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. jk-sci.com [jk-sci.com]
- 10. tandfonline.com [tandfonline.com]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. Grignard reagent - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 15. reddit.com [reddit.com]
- 16. chem.rochester.edu [chem.rochester.edu]
- 17. learncbse.in [learncbse.in]
- 18. Khan Academy [khanacademy.org]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. schnyderchemsafety.com [schnyderchemsafety.com]
- 21. ethz.ch [ethz.ch]
- 22. uwindsor.ca [uwindsor.ca]
- 23. chem.libretexts.org [chem.libretexts.org]
Monitoring reaction progress of 7-(Bromomethyl)pentadecane using TLC and GC-MS
This guide provides in-depth technical support for researchers, scientists, and drug development professionals monitoring the synthesis of 7-(Bromomethyl)pentadecane. It offers detailed protocols and troubleshooting advice for two primary analytical techniques: Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The focus is on providing practical, field-tested insights to ensure reliable and reproducible reaction monitoring.
Introduction: The Synthesis of this compound
This compound is a branched alkyl halide often used as an intermediate in the synthesis of more complex organic molecules and materials.[1][2] A common synthetic route involves the bromination of the corresponding alcohol, 7-(hydroxymethyl)pentadecane, often using reagents like phosphorus tribromide or a combination of carbon tetrabromide and triphenylphosphine (the Appel reaction).[3]
Accurate monitoring of this reaction is crucial to determine the point of completion, assess the purity of the product, and identify potential side products. This guide will focus on the practical application of TLC for rapid, qualitative analysis and GC-MS for quantitative analysis and structural confirmation.
Part 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for the real-time monitoring of organic reactions due to its speed and simplicity.[4] It allows for the rapid visualization of the consumption of the starting material and the formation of the product.
Experimental Protocol: TLC Analysis
-
Plate Preparation: Use silica gel-coated TLC plates (e.g., silica gel 60 F254). With a pencil, gently draw a starting line approximately 1 cm from the bottom of the plate.
-
Sample Preparation: Prepare dilute solutions (a few milligrams in ~0.5-1 mL) of the starting alcohol and the reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.[4]
-
Spotting: Using a capillary tube, spot the starting material, a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture on the starting line. Ensure the spots are small and allowed to dry completely between applications.[4][5]
-
Development: Place the spotted TLC plate in a developing chamber containing a suitable mobile phase. A common starting point for separating the starting alcohol from the product bromide is a mixture of hexane and ethyl acetate. The chamber should be saturated with the solvent vapor.[6]
-
Visualization: After the solvent front has moved to about 1 cm from the top of the plate, remove the plate and mark the solvent front with a pencil. Visualize the spots. Since alkyl halides are often not UV-active, staining is typically required.[7] A potassium permanganate stain is effective as it reacts with the alcohol (starting material) but not the alkyl bromide (product). An iodine chamber can also be used, though alkyl halides may not stain well.[7]
Interpreting TLC Results
The polarity of the starting alcohol is significantly higher than that of the product, this compound, due to the presence of the hydroxyl group. Therefore, on a polar stationary phase like silica gel, the starting material will have a lower Retention Factor (Rf) value compared to the less polar product.[8]
Table 1: Expected Rf Values for Reaction Components
| Compound | Expected Rf Value Range (Hexane/Ethyl Acetate 9:1) | Polarity |
| 7-(Hydroxymethyl)pentadecane (Starting Material) | 0.1 - 0.3 | High |
| This compound (Product) | 0.6 - 0.8 | Low |
Note: These are approximate values and can vary based on the exact solvent system and plate type.
A successful reaction will show the disappearance of the starting material spot and the appearance of a new spot with a higher Rf value corresponding to the product.
TLC Troubleshooting FAQs
Q1: My spots are streaking up the plate. What's wrong?
-
Cause: This is often due to overloading the sample on the plate.[5] Highly polar compounds can also interact strongly with the silica gel, causing streaking.
-
Solution:
-
Dilute your sample solution and re-spot a smaller amount.[5]
-
If the starting material is streaking, consider adding a small amount of a slightly more polar solvent to your mobile phase to improve its movement up the plate.
-
Q2: I can't see my product spot after staining.
-
Cause: Alkyl halides can be unreactive to certain stains.[7] Also, the product might be too dilute to be visualized.
-
Solution:
-
Try a different visualization method. While potassium permanganate is good for visualizing the disappearance of the alcohol, a p-anisaldehyde stain, followed by gentle heating, can sometimes visualize alkyl halides.
-
Concentrate your reaction mixture sample before spotting it on the TLC plate.[5]
-
Q3: The Rf values of my starting material and product are too close together.
-
Cause: The polarity of your mobile phase is not optimized for this separation.
-
Solution:
-
To increase the separation (increase the difference in Rf values), you need to decrease the polarity of the mobile phase. Try using a higher ratio of hexane to ethyl acetate (e.g., 19:1 or even pure hexane).[6] A desirable Rf for the product for good separation is generally between 0.3 and 0.7.[6][9]
-
Q4: My spots are running at the solvent front.
-
Cause: Your mobile phase is too polar.[5]
-
Solution: Decrease the polarity of your mobile phase by increasing the proportion of the nonpolar solvent (hexane).[5][6]
Q5: My spots are stuck on the baseline.
-
Cause: Your mobile phase is not polar enough to move the compounds up the plate.[5][6]
-
Solution: Increase the polarity of your mobile phase by increasing the proportion of the polar solvent (ethyl acetate).[5][6]
Part 2: Reaction Monitoring by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that separates volatile compounds and provides information about their molecular weight and fragmentation patterns, allowing for both quantification and structural confirmation.[10]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane or hexane).
-
Instrument Setup:
-
GC Method Parameters:
-
Injector Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure separation of components with different boiling points. A slower ramp rate can improve resolution.[11]
-
-
MS Method Parameters:
Interpreting GC-MS Data
The gas chromatogram will show peaks corresponding to the different components of the reaction mixture. The retention time will be shorter for more volatile compounds. The mass spectrum of each peak provides crucial structural information.
Table 2: Expected GC-MS Data
| Compound | Expected Retention Time | Key Mass Spectrum Fragments (m/z) |
| 7-(Hydroxymethyl)pentadecane (Starting Material) | Lower | M-18 (loss of H₂O), fragments from alkyl chain cleavage. |
| This compound (Product) | Higher | M+ and M+2 isotopic pattern for Bromine (m/z 304 and 306), loss of Br (m/z 225), characteristic alkyl chain fragmentation.[12][13][14] |
The presence of bromine is readily identified by the characteristic M+ and M+2 peaks of roughly equal intensity, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).[12][14] The fragmentation of branched alkanes often involves cleavage at the branch point.[13]
GC-MS Troubleshooting FAQs
Q1: I'm seeing broad or tailing peaks in my chromatogram.
-
Cause: This can be due to active sites in the GC system, a contaminated injector liner, or a non-optimized carrier gas flow rate.[11] The use of halogenated solvents can sometimes lead to peak tailing due to interactions with the ion source.[15]
-
Solution:
Q2: I have poor separation between my starting material and product peaks.
-
Cause: The oven temperature program may not be optimal.[11]
-
Solution: Decrease the oven temperature ramp rate (e.g., from 10 °C/min to 5 °C/min) to allow for better separation.[11]
Q3: I don't see the molecular ion peak for my product.
-
Cause: The molecular ion of long-chain branched alkanes can be weak or absent in EI-MS due to extensive fragmentation.[13][16]
-
Solution:
-
Look for the characteristic M+ and M+2 isotopic pattern, even if the peaks are of low intensity.
-
Identify key fragment ions, such as the loss of a bromine radical (M-79/M-81).[12]
-
Q4: My results are not reproducible.
-
Cause: Inconsistent sample preparation, injection volume, or instrument parameters can lead to poor reproducibility.[17]
-
Solution:
-
Use an autosampler for consistent injection volumes.
-
Ensure the GC-MS system is properly maintained and calibrated.
-
Use an internal standard to improve quantitative accuracy.
-
Q5: I'm observing "ghost peaks" in my chromatogram.
-
Cause: These are peaks that appear in blank runs and are due to contamination in the system, often from previous injections (carryover).[17]
-
Solution:
-
Run a solvent blank between samples to clean the system.
-
Bake out the column at a high temperature to remove contaminants.
-
Clean or replace the injector liner.
-
Visualizing the Workflow
References
- 1. (7R)-7-(bromomethyl)pentadecane | Benchchem [benchchem.com]
- 2. CAS 52997-43-0: this compound | CymitQuimica [cymitquimica.com]
- 3. Alkyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 5. silicycle.com [silicycle.com]
- 6. Home Page [chem.ualberta.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 14. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. academic.oup.com [academic.oup.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. drawellanalytical.com [drawellanalytical.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 7-(Bromomethyl)pentadecane and 7-(Iodomethyl)pentadecane in Nucleophilic Substitution Reactions
For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is a critical decision that dictates the efficiency, yield, and feasibility of a synthetic pathway. Alkyl halides are foundational building blocks in organic synthesis, prized for their ability to undergo nucleophilic substitution reactions. This guide provides an in-depth, objective comparison of the reactivity of two structurally similar long-chain alkyl halides: 7-(Bromomethyl)pentadecane and 7-(Iodomethyl)pentadecane. By examining the fundamental principles governing their reactivity and providing supporting experimental frameworks, this document aims to empower scientists to make informed decisions in their synthetic designs.
Theoretical Framework: The Decisive Role of the Leaving Group
The reactivity of this compound and 7-(Iodomethyl)pentadecane in nucleophilic substitution reactions is overwhelmingly dictated by the identity of the halogen atom—the leaving group. These molecules share an identical C16 branched alkyl chain, but the difference between a bromine and an iodine atom at the reactive center fundamentally alters the molecule's behavior.[1][2][3]
Both compounds are primary alkyl halides, meaning the carbon atom bonded to the halogen is attached to only one other alkyl group.[4] This structural feature strongly predisposes them to react via the bimolecular nucleophilic substitution (Sₙ2) mechanism .[4][5][6] The Sₙ2 pathway involves a single, concerted step where a nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the halide leaving group.[7][8] An alternative Sₙ1 mechanism, which involves the formation of a carbocation intermediate, is highly unfavorable for primary systems due to the inherent instability of primary carbocations.[4][9][10]
Therefore, the comparative reactivity of these two molecules is a direct comparison of their suitability as substrates in an Sₙ2 reaction. Two primary factors determine this: the strength of the carbon-halogen bond and the stability of the resulting halide anion after it has departed.
References
- 1. CAS 52997-43-0: this compound | CymitQuimica [cymitquimica.com]
- 2. Pentadecane, 7-(bromomethyl)- | C16H33Br | CID 18459580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7-(Iodomethyl)pentadecane | C16H33I | CID 58098323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. savemyexams.com [savemyexams.com]
- 5. SN1 vs SN2 Reactions: Mechanism, Differences & JEE Guide [vedantu.com]
- 6. Which alkyl halide is more reactive in an SN2 reaction with a giv... | Study Prep in Pearson+ [pearson.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Factors affecting nucleophilic substitution reactions finished d | PDF [slideshare.net]
A Senior Application Scientist's Guide to Alternative Long-Chain Alkylating Agents for 7-(Bromomethyl)pentadecane
Introduction: Beyond a Workhorse Reagent
For researchers, scientists, and drug development professionals, 7-(bromomethyl)pentadecane is a familiar tool. This C16 branched alkyl halide is a robust, reactive intermediate used to introduce a long, hydrophobic chain onto target molecules.[1][2] Its utility stems from the bromomethyl group, which readily participates in nucleophilic substitution reactions to modify everything from small molecules to complex biologics. The introduction of this 2-hexyldecyl group is particularly valuable in enhancing the solubility of materials, creating precursors for pharmaceuticals, and, critically, in forming the lipid components of advanced drug delivery systems like lipid nanoparticles (LNPs).[3][4][5]
However, reliance on a single reagent can limit innovation. The demand for greater reaction efficiency, improved selectivity in complex biological systems, and milder reaction conditions necessitates a broader toolkit. This guide provides an in-depth comparison of viable alternatives to this compound, moving from classical analogues to state-of-the-art bioorthogonal strategies. We will explore the causality behind experimental choices, provide validated protocols, and offer a clear framework for selecting the optimal long-chain alkylating strategy for your specific application.
The Foundation: Understanding Alkylation Chemistry
At its core, the utility of this compound lies in its ability to act as an electrophile in a nucleophilic substitution reaction. The carbon atom bonded to the bromine is electron-deficient and thus susceptible to attack by a nucleophile (an electron-rich species). In a biological context, common nucleophiles include the thiol groups of cysteine residues, the amino groups of lysine, and phosphate groups in DNA.[6][7]
The reaction typically proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, where the nucleophile attacks the carbon center at the same time the bromide leaving group departs. This mechanism is favored for primary alkyl halides like our compound of interest.
}
General Sₙ2 mechanism for alkylation of a biological nucleophile.
The goal of any alternative is to achieve this same fundamental transformation—the formation of a stable, covalent bond between a long alkyl chain and a target molecule—but perhaps with greater efficiency, selectivity, or under more favorable conditions.
Category 1: Classical Alternatives - Fine-Tuning Reactivity
The most direct alternatives to this compound involve modifying the leaving group to alter reactivity. This category offers familiar chemistry with predictable outcomes.
Other Long-Chain Alkyl Halides (Iodides & Chlorides)
A straightforward modification is to swap the bromine atom for another halogen. The reactivity of alkyl halides in SN2 reactions follows the trend: I > Br > Cl > F .
-
Alkyl Iodides: The carbon-iodine bond is weaker and more polarizable than the C-Br bond, making iodide an excellent leaving group. This results in significantly faster reaction rates. An alkyl iodide can often be generated in situ from the corresponding bromide using the Finkelstein reaction (e.g., with sodium iodide in acetone), providing a simple way to boost reactivity without needing to synthesize the iodo-alkane from scratch.[8]
-
Alkyl Chlorides: The C-Cl bond is stronger, making chlorides less reactive. This can be an advantage when seeking greater selectivity, as they may react preferentially with stronger nucleophiles (like thiols) over weaker ones (like amines or hydroxyls) under controlled conditions. They are also typically more cost-effective.
Long-Chain Alkyl Sulfonates (Tosylates & Mesylates)
A more significant enhancement in reactivity comes from replacing the halide with a sulfonate ester, such as a tosylate (p-toluenesulfonate) or mesylate (methanesulfonate). Sulfonates are superb leaving groups because their negative charge is highly stabilized by resonance.[9][10]
Why choose a sulfonate? The enhanced reactivity means that reactions can often be performed under milder conditions (e.g., lower temperatures, weaker bases) compared to alkyl bromides, which can be crucial when working with sensitive biological molecules.[9][10] The synthesis of these reagents is a reliable two-step process: conversion of a long-chain alcohol to the corresponding sulfonate ester.
}
Two-step workflow using an alkyl tosylate for alkylation.
| Feature | Long-Chain Alkyl Bromide | Long-Chain Alkyl Iodide | Long-Chain Alkyl Tosylate |
| Relative Reactivity | Baseline | High | Very High |
| Leaving Group Ability | Good | Excellent | Superior |
| Typical Conditions | Moderate to elevated temp. | Room temp. or below | Often mild conditions |
| Synthesis | Direct bromination of alkanes/alcohols. | Often from bromide (Finkelstein). | From corresponding alcohol + TsCl.[11][12] |
| Key Advantage | Widely available, good balance. | Highest reactivity for sluggish reactions. | Excellent for sensitive substrates. |
| Consideration | May require forcing conditions. | Can be less stable, more expensive. | Requires two-step synthesis from alcohol. |
Category 2: Modern & Bioorthogonal Strategies - The Pursuit of Selectivity
While classical alkylating agents are effective, they can suffer from a lack of specificity in complex biological environments, leading to off-target modifications.[13] Modern bioconjugation techniques, particularly "click chemistry," offer a paradigm shift. These reactions are highly selective, proceed under benign aqueous conditions, and are bioorthogonal—meaning they do not interfere with native biochemical processes.[14][15]
Thiol-Ene & Thiol-Yne "Click" Chemistry
Instead of a substitution reaction, the thiol-ene/yne reaction forms a stable thioether bond through the radical-mediated addition of a thiol across a double (ene) or triple (yne) bond.[16][17][18]
The Workflow: In this approach, you would use a long-chain lipid that terminates in an alkene or alkyne. This lipid is then "clicked" onto a cysteine residue of a target protein or peptide. The reaction is typically initiated by UV light or a radical initiator and is highly efficient and specific to thiols.[16][18][19] This method is exceptionally useful for surface functionalization of nanoparticles and modifying proteins in a controlled manner.[17]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is arguably the most influential bioorthogonal reaction for in vivo and live-cell applications.[20][][22] It involves the reaction between an azide and a strained cyclooctyne (e.g., DBCO, BCN) to form a stable triazole linkage.[20][23][24] The reaction is extremely fast and proceeds without any catalyst, making it ideal for biological systems.[22]
The Two-Step Strategy:
-
Installation of the Reporter: First, a long-chain alkylating agent containing an azide functional group is synthesized. This "reporter" molecule is used to alkylate the target protein or biomolecule via a standard SN2 reaction.
-
Bioorthogonal Ligation: The azide-modified biomolecule is now primed for the "click" reaction. A probe molecule (e.g., a fluorophore, a drug, or another biomolecule) functionalized with a strained alkyne (like DBCO) is added. The two click together specifically and efficiently.[22]
This two-step approach provides unparalleled versatility. The same azide-lipidated protein can be conjugated to a wide variety of alkyne-probes for different applications, from imaging to drug delivery.
}
Two-step workflow using SPAAC for specific lipidation and labeling.
| Feature | Direct Alkylation (Halides/Sulfonates) | Bioorthogonal Strategy (e.g., SPAAC) |
| Specificity | Moderate; can have off-target reactions. | Extremely High; azide/alkyne are inert biologically.[14] |
| Reaction Conditions | Varies; may require organic solvents, heat. | Aqueous buffer, physiological temp/pH.[20][22] |
| Workflow Complexity | One step. | Two steps (alkylation then ligation). |
| Versatility | Limited to installing one specific group. | Highly modular; one azide-mod can link to many probes. |
| Ideal Application | Bulk synthesis, material functionalization. | Live-cell imaging, protein modification in complex lysates.[25][26] |
Experimental Protocols
Protocol 1: General S-Alkylation of a Cysteine-Containing Peptide
This protocol describes a standard method for attaching a long-chain alkyl halide to a peptide.
-
Peptide Preparation: Dissolve the cysteine-containing peptide in a reaction buffer (e.g., 50 mM Tris, pH 8.0, with 1 mM EDTA).
-
Reduction (if necessary): If the peptide contains disulfide bonds, add a 10-fold molar excess of a reducing agent like Dithiothreitol (DTT). Incubate for 1 hour at 37°C to ensure all cysteine thiols are free.
-
Alkylation: Add a 5-fold molar excess of the long-chain alkylating agent (e.g., this compound or an alternative) dissolved in a minimal amount of a compatible organic solvent (e.g., DMF or DMSO).
-
Reaction: Incubate the mixture in the dark at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS.[27]
-
Quenching: Quench any unreacted alkylating agent by adding a small molecule thiol, such as 2-mercaptoethanol, to the reaction mixture.
-
Purification: Purify the lipidated peptide from excess reagents using reverse-phase HPLC.
Protocol 2: Synthesis of a Long-Chain Alkyl Tosylate
This protocol details the conversion of a long-chain alcohol to a more reactive tosylate.
-
Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the long-chain alcohol (1.0 eq) and anhydrous pyridine or dichloromethane as the solvent. Cool the mixture to 0°C in an ice bath.
-
Addition of TsCl: Slowly add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise to the stirred solution.[11][12]
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for 12-24 hours. Monitor completion by TLC.
-
Workup: Quench the reaction by slowly adding cold water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography on silica gel to yield the pure alkyl tosylate.[11]
Senior Application Scientist's Perspective: Choosing the Right Tool for the Job
The selection of a long-chain alkylating agent is not a one-size-fits-all decision. It is a strategic choice based on a trade-off between reactivity, selectivity, cost, and experimental complexity.
-
For robust, large-scale synthesis where the primary goal is simply to attach a lipid chain and the substrate is stable, long-chain alkyl bromides like this compound remain an excellent, cost-effective choice.
-
When faced with a less reactive nucleophile or a sensitive substrate that requires milder conditions, converting the corresponding alcohol to a tosylate or mesylate is a prudent and highly effective strategy. The additional synthesis step is often justified by higher yields and cleaner reactions.[9][10]
-
For researchers working at the cutting edge of chemical biology, drug development, and diagnostics , the investment in a bioorthogonal, two-step strategy like SPAAC is invaluable.[][23] Its unparalleled specificity allows for precise molecular engineering in complex environments like live cells, enabling experiments that are simply not possible with classical alkylating agents.
By understanding the full spectrum of available tools, from the classical to the contemporary, researchers can design more elegant, efficient, and impactful experiments to advance their scientific goals.
References
- 1. CAS 52997-43-0: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 52997-43-0 [chemicalbook.com]
- 3. Functionalization of Different Types of Lipid Nanoparticles [ebrary.net]
- 4. researchgate.net [researchgate.net]
- 5. Advances in Lipid-Polymer Hybrid Nanoparticles: Design Strategies, Functionalization, Oncological and Non-Oncological Clinical Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 7. Alkylating anticancer agents and their relations to microRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions [mdpi.com]
- 10. Toward a method for synthesis of allylic tosylates [morressier.com]
- 11. researchgate.net [researchgate.net]
- 12. sciencemadness.org [sciencemadness.org]
- 13. researchgate.net [researchgate.net]
- 14. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 15. Bioconjugation Strategies for Revealing the Roles of Lipids in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sunlight-Mediated Thiol–Ene/Yne Click Reaction: Synthesis and DNA Transfection Efficiency of New Cationic Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 18. Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Protein Modification by Strain-Promoted Alkyne–Nitrone Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 25. researchgate.net [researchgate.net]
- 26. Bioorthogonal chemical reporters for analyzing protein lipidation and lipid trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
A Senior Scientist's Guide to the Structural Validation of 2-Hexyldecyl Derivatives: An NMR and FT-IR Comparison
For researchers and professionals in drug development and material science, the precise structural characterization of long-chain branched molecules is a foundational requirement for ensuring purity, predicting behavior, and securing intellectual property. The 2-hexyldecyl moiety, a common feature in Guerbet alcohols and their derivatives, presents a unique analytical challenge.[1][2] Its branched structure, while imparting desirable properties like low volatility and excellent lubricity, can be difficult to distinguish from linear isomers or other branched analogues using simple analytical methods.
This guide provides an in-depth, experience-driven workflow for the unambiguous structural validation of 2-hexyldecyl derivatives. We will focus on the synergistic use of Fourier-Transform Infrared (FT-IR) Spectroscopy for functional group confirmation and Nuclear Magnetic Resonance (NMR) Spectroscopy for definitive mapping of the molecular skeleton. By comparing the spectral data of a archetypal 2-hexyldecyl derivative, 2-hexyl-1-decanol, with its linear C16 isomer, 1-hexadecanol, we will illustrate how these techniques provide a self-validating system for structural confirmation.[3]
The Integrated Analytical Workflow
A robust validation strategy does not rely on a single technique but integrates complementary data streams. FT-IR provides a rapid assessment of the functional groups present, while NMR delivers a high-resolution map of the atomic connectivity. This parallel approach ensures that the final structural assignment is built on a foundation of corroborating evidence.
Caption: Integrated workflow for structural validation.
Part 1: Functional Group Identification with FT-IR Spectroscopy
Expertise & Causality: FT-IR is the ideal first-pass analysis. Its speed and sensitivity to specific bond vibrations allow for immediate confirmation of expected functional groups. For an alcohol like 2-hexyl-1-decanol, the hydroxyl (-OH) group is the most prominent feature. The characteristic broadness of the O-H stretching band, a direct result of intermolecular hydrogen bonding, is a key diagnostic indicator that is easily distinguished from other sharp peaks.[4][5]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
This method is preferred for liquid samples due to its minimal sample preparation and high reproducibility.[3][6]
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is a critical step to computationally subtract interfering signals from the ambient environment (e.g., CO₂, water vapor).
-
Sample Application: Place a single drop of the neat liquid sample (e.g., 2-hexyl-1-decanol) directly onto the ATR crystal, ensuring complete coverage.
-
Data Acquisition: Acquire the sample spectrum. A typical acquisition involves 16-32 scans at a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹.[6]
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Data Interpretation & Comparison
The power of spectral analysis is often in comparison. By contrasting the spectrum of our branched alcohol with its linear isomer, we can isolate the core similarities arising from shared functional groups and note subtle differences.
| Vibrational Mode | 2-Hexyl-1-decanol (Branched) | 1-Hexadecanol (Linear) | Significance |
| O-H Stretch | ~3330 cm⁻¹ (broad, strong) | ~3330 cm⁻¹ (broad, strong) | Confirms the presence of the alcohol hydroxyl group. The broadness indicates hydrogen bonding.[3] |
| C-H Stretch (Alkyl) | ~2955, 2924, 2854 cm⁻¹ | ~2917, 2850 cm⁻¹ | Indicates the aliphatic hydrocarbon chains. The slightly more complex pattern in the branched isomer is due to the methine (C-H) group at the branch point.[3] |
| C-H Bend (Alkyl) | ~1465 cm⁻¹ | ~1473, 1463 cm⁻¹ | Bending vibrations of the CH₂ and CH₃ groups. |
| C-O Stretch (Primary Alcohol) | ~1040 cm⁻¹ | ~1063 cm⁻¹ | Confirms the primary alcohol functionality (-CH₂OH). The slight shift can be attributed to the different steric environments around the C-O bond.[3] |
Data sourced from comparative analysis.[3]
While FT-IR confidently confirms the presence of a primary long-chain alcohol, it cannot differentiate between the 2-hexyldecyl and hexadecyl structures. For this, we must turn to NMR.
Part 2: Definitive Structural Elucidation with NMR Spectroscopy
Expertise & Causality: NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.[7][8] It provides direct evidence of the chemical environment of each carbon and hydrogen atom. For a 2-hexyldecyl derivative, ¹³C NMR will reveal the exact number of non-equivalent carbons, while ¹H NMR will detail the connectivity and proximity of protons, providing definitive proof of the branching pattern.
Experimental Workflow: NMR Analysis
Caption: Standard workflow for NMR-based structural elucidation.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in a deuterated solvent (e.g., 0.6 mL of chloroform-d, CDCl₃) within a 5 mm NMR tube.[3] The deuterated solvent is essential as it is "invisible" in ¹H NMR. Add a small amount of tetramethylsilane (TMS) as an internal standard, which is defined as 0 ppm.[8]
-
¹H NMR Acquisition:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Parameters: A typical experiment uses 16-32 scans with a relaxation delay of 1-2 seconds.[3]
-
-
¹³C NMR Acquisition:
Data Interpretation & Comparison: ¹H NMR
The ¹H NMR spectrum of 2-hexyl-1-decanol is significantly more complex than that of 1-hexadecanol, and this complexity is the key to its identification.[3]
| Assignment | 2-Hexyl-1-decanol | 1-Hexadecanol | Significance of Differences |
| -CH₂OH | ~3.5 ppm (Doublet) | 3.64 ppm (Triplet) | The doublet is definitive proof of branching. The -CH₂OH protons are split only by the single adjacent methine proton (-CH). In the linear isomer, they are split by two adjacent protons (-CH₂-), resulting in a triplet. |
| -CH- (Branch Point) | ~1.5 ppm (Multiplet) | N/A | This signal, corresponding to the single proton at the branch point, is absent in the linear isomer. Its presence is a crucial piece of evidence. |
| Alkyl -CH₂- Chain | ~1.2-1.4 ppm (Broad Multiplet) | 1.26 ppm (Broad Singlet) | The overlapping signals from the numerous methylene groups in the alkyl chains. The pattern is more complex for the branched isomer due to the non-equivalence of the two chains. |
| Terminal -CH₃ | ~0.9 ppm (Triplet) | 0.88 ppm (Triplet) | Represents the two terminal methyl groups in the branched isomer and the single one in the linear isomer. They appear as triplets because they are adjacent to -CH₂- groups. |
¹H NMR data provides clear evidence of the C-2 branching through the unique chemical shift and multiplicity of the -CH₂OH and -CH- protons.[3]
Data Interpretation & Comparison: ¹³C NMR
Proton-decoupled ¹³C NMR provides a direct count of the unique carbon environments. A linear C16 alcohol has a limited number of unique carbons due to the repetitive -CH₂- units. The branched structure breaks this symmetry, resulting in more signals.
| Assignment | Approx. Chemical Shift (ppm) for 2-Hexyl-1-decanol | Significance |
| -CH₂OH | ~65 ppm | The carbon bearing the hydroxyl group. Its downfield shift is due to the electronegative oxygen atom.[10][11] |
| -CH- (Branch Point) | ~41 ppm | The methine carbon at the branch point. This signal is unique to the branched isomer. |
| Alkyl -CH₂- Chain | ~23-34 ppm | Multiple distinct signals corresponding to the non-equivalent methylene carbons of the hexyl and octyl chains. A linear isomer would show fewer signals in this region. |
| Terminal -CH₃ | ~14 ppm | The two terminal methyl carbons. They are chemically equivalent in this structure, often appearing as a single peak. |
The greater number of distinct signals in the ¹³C NMR spectrum of 2-hexyl-1-decanol compared to its linear isomer is conclusive evidence of its branched nature.[3]
Synthesizing the Data: A Self-Validating System
The true power of this workflow lies in the corroboration of data:
-
FT-IR identifies a primary alcohol via the strong, broad O-H stretch (~3330 cm⁻¹) and the C-O stretch (~1040 cm⁻¹).
-
NMR confirms the primary alcohol with a -CH₂OH signal at ~3.5 ppm (¹H) and ~65 ppm (¹³C).
-
NMR proves the 2-hexyldecyl structure specifically through the ¹H doublet for the -CH₂OH protons, the unique ¹H multiplet for the -CH- proton at the branch point, and the increased number of unique signals in the ¹³C spectrum.
Each piece of data validates the other, leading to an unambiguous and trustworthy structural assignment.
Beyond the Basics: Alternative & Complementary Techniques
For more complex derivatives or for GMP-level validation, other techniques can be integrated:
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula (C₁₆H₃₄O for 2-hexyl-1-decanol).[1]
-
2D NMR (COSY, HSQC): For derivatives with more complex or overlapping signals, 2D NMR experiments can be used to explicitly determine which protons are coupled to each other (COSY) and which protons are attached to which carbons (HSQC), providing an irrefutable map of the molecular structure.[7]
Conclusion
The structural validation of 2-hexyldecyl derivatives is a clear-cut process when a systematic, multi-technique approach is employed. FT-IR serves as a rapid and essential tool for functional group confirmation, while the combination of ¹H and ¹³C NMR provides the definitive, high-resolution data needed to confirm the specific branched isomer. The key diagnostic fingerprints—particularly the multiplicity of the -CH₂OH signal in the ¹H NMR spectrum and the number of unique signals in the ¹³C NMR spectrum—serve as the critical evidence to differentiate these structures from their linear counterparts. This integrated workflow represents a robust, self-validating system for any researcher working with these valuable molecules.
References
- 1. 1-Decanol, 2-hexyl- [webbook.nist.gov]
- 2. 2-Hexyl-1-decanol | C16H34O | CID 95337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 8. jchps.com [jchps.com]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
A comparative analysis of synthetic routes to 2-hexyldecyl functionalized compounds
An In-Depth Guide to the Synthesis of 2-Hexyldecyl Functionalized Compounds: A Comparative Analysis
The 2-hexyldecyl moiety is a key structural component in a variety of specialty chemicals, including surfactants, lubricants, and, increasingly, in the synthesis of active pharmaceutical ingredients (APIs) and functional materials. Its branched, long-chain aliphatic nature imparts unique physicochemical properties such as low melting points, excellent solubility in nonpolar media, and specific steric profiles. The strategic introduction of this group can significantly modulate the biological activity and pharmacokinetic properties of a drug molecule.
This guide provides a comparative analysis of the principal synthetic routes to access the 2-hexyldecyl backbone and its functionalized derivatives. We will delve into the mechanistic underpinnings, practical advantages, and limitations of each method, supported by experimental protocols and comparative data to aid researchers in selecting the optimal pathway for their specific application.
The Guerbet Reaction: The Workhorse for 2-Hexyldecanol
The Guerbet reaction is a classic and industrially significant method for the dimerization of primary alcohols to form β-branched primary alcohols.[1] For the synthesis of 2-hexyldecanol, the reaction starts from 1-octanol.
Mechanistic Insight
The reaction proceeds through a four-step sequence catalyzed by a base (typically an alkali metal hydroxide or alkoxide) at elevated temperatures, often with a transition metal catalyst to facilitate hydrogenation/dehydrogenation steps.[2]
-
Dehydrogenation: The primary alcohol is oxidized to its corresponding aldehyde.
-
Aldol Condensation: Two molecules of the aldehyde undergo a base-catalyzed aldol condensation.
-
Dehydration: The resulting aldol adduct is dehydrated to form an α,β-unsaturated aldehyde.
-
Hydrogenation: The unsaturated aldehyde is reduced in situ to the final branched primary alcohol.[2]
The driving force for this reaction is the formation of a highly stable, branched alcohol dimer.[3]
Advantages & Limitations
-
High Atom Economy: The only byproduct is water, making it an environmentally favorable process.
-
Scalability: It is a well-established industrial process capable of producing multi-ton quantities.
-
Cost-Effective: The starting material, 1-octanol, is a readily available bulk chemical.
-
High Temperatures & Pressures: The reaction typically requires temperatures of 200-250°C and can generate pressure, necessitating specialized equipment.
-
Byproduct Formation: Side reactions can lead to the formation of acids, esters, and ethers, which can complicate purification.[4]
Experimental Protocol: Synthesis of 2-Hexyldecanol via Guerbet Reaction
-
To a high-pressure reactor equipped with a mechanical stirrer and a distillation condenser, add 1-octanol and a catalytic amount of sodium octoxide (prepared in situ from sodium metal and 1-octanol) or a commercial catalyst like basic lead silicate.[4]
-
Pressurize the reactor with an inert gas (e.g., nitrogen) and heat the mixture to 220-240°C.
-
Water will begin to distill off as the reaction proceeds. Continuously remove the water to drive the equilibrium towards the product.
-
Maintain the temperature for several hours until the water evolution ceases. Monitor the reaction progress by gas chromatography (GC).
-
After cooling, the crude product is neutralized with a mineral acid.
-
The product is then purified by vacuum distillation to separate the 2-hexyldecanol from unreacted 1-octanol and byproducts. A yield of approximately 80-85% can be expected.[4]
Caption: Workflow for the synthesis of 2-hexyldecanol via the Guerbet reaction.
Grignard Reaction: Versatility and Control
The Grignard reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds.[5] It offers a highly versatile route to 2-hexyldecanol by reacting an organomagnesium halide with a carbonyl compound.[6] Two primary disconnections are possible:
-
Route A: Octylmagnesium bromide + Decanal
-
Route B: Hexylmagnesium bromide + Dodecanal
Mechanistic Insight
The reaction involves the nucleophilic addition of the Grignard reagent to the electrophilic carbonyl carbon.[7] The alkyl group of the Grignard reagent acts as a potent carbanion. The initial product is a magnesium alkoxide, which is then protonated during an acidic workup to yield the target secondary alcohol.[5][6]
Advantages & Limitations
-
High Versatility: A wide range of aldehydes and alkyl halides can be used, allowing for the synthesis of diverse branched structures.
-
Milder Conditions: The reaction is typically performed at or below room temperature, avoiding the harsh conditions of the Guerbet reaction.
-
High Yields: Grignard reactions are known for their high efficiency and good to excellent yields.
-
Moisture Sensitivity: Grignard reagents are extremely sensitive to protic sources, including water, alcohols, and even atmospheric moisture.[7] All reagents and glassware must be scrupulously dried.
-
Stoichiometric Magnesium: The reaction requires a stoichiometric amount of magnesium metal, which is less atom-economical than catalytic processes.
Experimental Protocol: Synthesis of 2-Hexyldecanol via Grignard Reaction (Route A)
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), place magnesium turnings. Add a solution of 1-bromooctane in anhydrous diethyl ether or THF dropwise. A crystal of iodine may be added to initiate the reaction. The reaction is exothermic and should be controlled with an ice bath. Stir until the magnesium is consumed.[6]
-
Reaction with Aldehyde: Cool the freshly prepared octylmagnesium bromide solution to 0°C. Add a solution of decanal in anhydrous ether dropwise, maintaining the temperature below 10°C.
-
Stir the reaction mixture at room temperature for 1-2 hours after the addition is complete.
-
Work-up: Carefully quench the reaction by slowly adding it to a stirred mixture of crushed ice and a saturated aqueous solution of ammonium chloride or dilute HCl.
-
Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 2-hexyldecanol is then purified by column chromatography on silica gel or vacuum distillation.
Caption: Workflow for the synthesis of 2-hexyldecanol via the Grignard reaction.
Wittig Reaction: Olefination Followed by Reduction
The Wittig reaction provides a powerful method for alkene synthesis by reacting a phosphorus ylide with an aldehyde or ketone.[8][9] To synthesize the 2-hexyldecyl backbone, one could react octyltriphenylphosphonium bromide (to form the ylide) with decanal, followed by hydrogenation of the resulting alkene.
Mechanistic Insight
-
Ylide Formation: An alkyl halide (e.g., 1-bromooctane) reacts with triphenylphosphine to form a phosphonium salt. This salt is then deprotonated with a strong base (e.g., n-butyllithium) to form the phosphorus ylide.[6]
-
Wittig Reaction: The nucleophilic ylide attacks the carbonyl carbon of the aldehyde (decanal). This leads to a betaine intermediate which collapses to a four-membered oxaphosphetane ring.[10]
-
Alkene Formation: The oxaphosphetane decomposes to form the desired alkene and triphenylphosphine oxide. The formation of the very stable P=O bond is the thermodynamic driving force for the reaction.[8]
-
Hydrogenation: The resulting alkene (a mixture of E/Z isomers of 8-octadecene) is hydrogenated using a catalyst like palladium on carbon (Pd/C) to yield the saturated 2-hexyldecane skeleton.[6]
Advantages & Limitations
-
Regiocontrol: The position of the double bond is unambiguously defined by the choice of reactants.
-
Functional Group Tolerance: The reaction tolerates a variety of functional groups.[9]
-
Stoichiometric Byproduct: The reaction generates a stoichiometric amount of triphenylphosphine oxide, which can be difficult to separate from the product.
-
Stereoselectivity: Unstabilized ylides, like the one used here, typically favor the formation of the (Z)-alkene.[8] However, this is irrelevant if the subsequent step is hydrogenation.
-
Multi-step Process: This route requires three distinct steps (phosphonium salt formation, ylide reaction, hydrogenation), making it less direct than the Guerbet or Grignard routes for this specific target.
Experimental Protocol: Synthesis of 2-Hexyldecane Backbone via Wittig Reaction
-
Ylide Preparation: Suspend octyltriphenylphosphonium bromide in anhydrous THF under an inert atmosphere. Cool to -78°C and add n-butyllithium dropwise until the characteristic orange-red color of the ylide persists.
-
Wittig Reaction: To the ylide solution at -78°C, add a solution of decanal in anhydrous THF dropwise. Allow the mixture to warm to room temperature and stir overnight.[6]
-
Work-up: Quench the reaction with water and extract with hexane. The triphenylphosphine oxide byproduct is often poorly soluble in hexane and can be partially removed by filtration. Concentrate the filtrate.
-
Hydrogenation: Dissolve the crude alkene in ethanol or ethyl acetate. Add a catalytic amount of 10% Pd/C. Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir until hydrogen uptake ceases.[6]
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate. The resulting product can be purified by chromatography to yield the 2-hexyldecane backbone, which can then be functionalized.
Caption: Two-stage synthesis of the 2-hexyldecane backbone via the Wittig reaction.
From Backbone to Functionality: Synthesis of 2-Hexyldecylamine
A common and important derivative is 2-hexyldecylamine. This can be readily synthesized from 2-hexyldecanol, the product of the Guerbet or Grignard routes. A typical pathway involves converting the alcohol into a good leaving group followed by nucleophilic substitution.
-
Activation of Alcohol: The hydroxyl group of 2-hexyldecanol is a poor leaving group. It is typically activated by converting it to a tosylate or mesylate ester using tosyl chloride or mesyl chloride, respectively, in the presence of a base like pyridine.
-
Nucleophilic Substitution: The resulting tosylate is then reacted with a nitrogen nucleophile. Using sodium azide (NaN₃) followed by reduction (e.g., with LiAlH₄ or H₂/Pd) is a highly effective method (Staudinger reaction). Alternatively, direct substitution with excess ammonia can be used, though this can lead to over-alkylation.
Comparative Summary of Synthetic Routes
| Feature | Guerbet Reaction | Grignard Reaction | Wittig Reaction + Hydrogenation |
| Starting Materials | 1-Octanol | 1-Bromooctane, Decanal, Mg | 1-Bromooctane, PPh₃, Decanal, n-BuLi, H₂ |
| Primary Product | 2-Hexyldecanol | 2-Hexyldecanol | 2-Hexyldecane |
| Typical Yield | 80-85%[4] | >90% | ~70-85% (over 2 steps) |
| Key Reagents | Base catalyst (e.g., NaOR), optional metal catalyst | Magnesium metal | Triphenylphosphine, Strong base (n-BuLi) |
| Reaction Conditions | High Temp (220-240°C), Pressure | Low Temp (0°C to RT), Anhydrous | Low Temp (-78°C to RT), Anhydrous |
| Atom Economy | Excellent (H₂O byproduct) | Poor (MgX₂ byproduct) | Very Poor (PPh₃O byproduct) |
| Scalability | Excellent, industrial scale | Good, lab to pilot scale | Moderate, primarily lab scale |
| Key Advantage | Direct, cost-effective for alcohol | High versatility, mild conditions | Unambiguous C=C bond formation |
| Key Disadvantage | Harsh conditions, byproducts | Moisture sensitivity | Stoichiometric PPh₃O byproduct, multi-step |
Conclusion
The synthesis of 2-hexyldecyl functionalized compounds can be approached through several robust synthetic strategies.
-
The Guerbet Reaction is the method of choice for the large-scale, cost-effective production of the parent alcohol, 2-hexyldecanol. Its high atom economy makes it an industrially and environmentally favorable route.
-
The Grignard Reaction offers superior versatility and control for laboratory-scale synthesis. Its milder conditions and high yields make it ideal for producing the 2-hexyldecanol core when constructing complex molecules where substrate compatibility is a concern.
-
The Wittig Reaction followed by hydrogenation is a less direct but powerful method for creating the carbon skeleton, particularly when the specific placement of the initial double bond is required for other transformations before reduction.
The choice of synthetic route ultimately depends on the desired scale, cost considerations, available equipment, and the specific functional group required in the final target molecule. The conversion of the readily accessible 2-hexyldecanol to other derivatives like amines, ethers, and esters further broadens the utility of these primary synthetic pathways.
References
- 1. aocs.org [aocs.org]
- 2. physics.mff.cuni.cz [physics.mff.cuni.cz]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. US4011273A - Method for the production of guerbet alcohols utilizing insoluble lead catalysts - Google Patents [patents.google.com]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
The Unseen Architect: Benchmarking the Performance Impact of 7-(Bromomethyl)pentadecane as a Synthetic Precursor in Organic Photovoltaic Applications
A Comparative Guide for Materials Scientists and Device Engineers
In the relentless pursuit of higher efficiency and stability in organic photovoltaics (OPVs), the focus often lies on the intricate design of conjugated backbones of donor and acceptor materials. However, the seemingly mundane alkyl side chains that adorn these backbones play a critical, albeit often underappreciated, role in dictating the ultimate performance of an OPV device. This guide delves into the strategic use of 7-(Bromomethyl)pentadecane, a versatile chemical intermediate, as a precursor for installing the 2-hexyldecyl side chain onto photoactive materials. We will objectively compare the projected performance of a model OPV system functionalized with this branched alkyl group against a baseline counterpart, supported by established principles from the literature and detailed experimental protocols.
Introduction: Beyond the Backbone – The Pivotal Role of Side-Chain Engineering
The active layer in a high-performance OPV device is typically a bulk heterojunction (BHJ), an intimately mixed blend of electron-donating and electron-accepting organic semiconductors.[1] The efficiency of this layer in converting light to electricity is governed by four key parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and ultimately, the power conversion efficiency (PCE).[1] While the electronic properties of the conjugated core materials set the theoretical limits for Voc and the absorption spectrum (influencing Jsc), the physical arrangement of these molecules in the solid state is paramount. This is where alkyl side chains exert their profound influence.
Side chains are primarily introduced to solubilize the often rigid and insoluble conjugated cores, a necessity for solution-based processing of large-area devices.[2] However, their impact extends far beyond simple solubility. The length, branching, and substitution position of these alkyl chains critically affect:
-
Molecular Packing and Crystallinity: The way polymer chains or small molecules stack together influences charge transport. Highly ordered, crystalline domains can facilitate efficient charge hopping.[3]
-
Blend Morphology: The nanoscale phase separation between the donor and acceptor materials is crucial for efficient exciton dissociation and charge extraction. The size and purity of these domains are heavily influenced by the interplay of the side chains.[4]
-
Energy Levels: While the effect is generally less pronounced than that of the conjugated core, side chains can subtly tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, impacting the Voc.[5]
This compound, with its chemical formula C16H33Br, is an alkyl halide.[6] Its primary utility in this context is as an alkylating agent to introduce a specific branched C16 chain: the 2-hexyldecyl group.[6] This bulky, branched structure offers a distinct alternative to the more common linear or smaller branched alkyl chains, providing a unique handle for tuning material properties.
The 2-Hexyldecyl Group: A Comparative Performance Analysis
To benchmark the impact of the 2-hexyldecyl side chain, we will consider a hypothetical yet representative donor-acceptor system. Let's assume a state-of-the-art polymer donor (e.g., a benzodithiophene-based polymer, hereafter referred to as 'P-Base') and a common non-fullerene acceptor (NFA), such as a derivative of the Y-series (e.g., Y6).
Our comparison will be between two variants of the polymer donor:
-
P-Linear: The base polymer functionalized with a linear alkyl chain of similar carbon number (e.g., n-hexadecyl).
-
P-2HD: The same polymer backbone functionalized with the 2-hexyldecyl group, synthesized via a reaction involving this compound.
Expected Impact on Material Properties
The introduction of a branched side chain like 2-hexyldecyl, compared to a linear chain, is expected to introduce greater steric hindrance. This has several consequences:
-
Solubility: The branched chain will likely enhance solubility in common organic solvents (like chloroform, chlorobenzene, or o-dichlorobenzene) more effectively than a linear counterpart, which is advantageous for processing.[2]
-
Intermolecular Interactions & Crystallinity: Branched chains tend to disrupt the close packing of polymer backbones.[7][8] This can lead to weaker intermolecular interactions and lower crystallinity compared to materials with linear alkyl chains, which can interdigitate more readily.[2] This is not inherently negative; optimal performance often requires a balance between ordered domains for charge transport and a more amorphous character to ensure good donor-acceptor mixing.
Projected Device Performance Benchmarking
Based on extensive studies on side-chain engineering, we can project the performance of OPV devices fabricated with P-Linear:NFA and P-2HD:NFA.
| Parameter | P-Linear:NFA (Baseline) | P-2HD:NFA (2-Hexyldecyl) | Rationale for Projected Change |
| Open-Circuit Voltage (Voc) | ~0.85 V | ~0.87 V (Slight Increase) | Bulky branched side chains can slightly raise the HOMO energy level of the donor polymer. More significantly, studies have shown that polymers with 2-hexyldecyl chains can lead to slightly higher Voc values compared to other branched chains of varying lengths.[1] |
| Short-Circuit Current (Jsc) | ~25.0 mA/cm² | ~25.5 mA/cm² (Potential Increase) | The improved morphology afforded by the branched 2-hexyldecyl chain can lead to a more optimal bicontinuous interpenetrating network. This enhances the donor-acceptor interfacial area for exciton dissociation and improves charge transport pathways to the electrodes, potentially increasing Jsc.[1] |
| Fill Factor (FF) | ~72% | ~74% (Potential Increase) | A well-controlled morphology with balanced charge transport (i.e., similar electron and hole mobilities) and reduced charge recombination is key to a high FF. The steric hindrance of the 2-hexyldecyl group can prevent excessive aggregation, leading to a more favorable nanoscale phase separation and, consequently, a higher FF.[9] |
| Power Conversion Efficiency (PCE) | ~15.3% | ~16.5% (Projected Improvement) | The cumulative effect of a slightly higher Voc and potentially improved Jsc and FF leads to an overall enhancement in PCE. The literature strongly supports that branched alkyl chains can positively affect the morphology of thin films and device performance compared to their linear counterparts.[1][9] |
Disclaimer: The values presented in this table are hypothetical and for illustrative purposes. They are based on established trends in OPV side-chain engineering. Actual performance would depend on the specific polymer backbone, the chosen acceptor, and the optimization of fabrication conditions.
Experimental Validation: Protocols and Methodologies
To empirically validate the projected performance differences, a series of experiments must be conducted. The following section outlines the necessary protocols.
Synthesis of P-2HD using this compound
The synthesis of the P-2HD polymer would involve the initial preparation of a monomer unit where the 2-hexyldecyl group is attached. A common strategy is a Williamson ether synthesis or a similar nucleophilic substitution reaction where a hydroxyl or amino-functionalized precursor of the monomer is reacted with this compound.
Diagram of Synthetic Pathway:
Caption: Synthetic route to a 2-hexyldecyl functionalized polymer.
OPV Device Fabrication Protocol
A standard inverted device architecture is often used for high-efficiency OPVs.
Fabrication Workflow:
References
- 1. Impact of Alkyl-Based Side Chains in Conjugated Materials for Bulk Heterojunction Organic Photovoltaic Cells—A Review [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Optimal bulk morphology via side-chain engineering on non-fullerene acceptor for efficient organic solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. Alkyl Chain Engineering of Low Bandgap Non-Fullerene Acceptors for High-Performance Organic Solar Cells: Branched vs. Linear Alkyl Side Chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alkyl Chain Engineering of Low Bandgap Non-Fullerene Acceptors for High-Performance Organic Solar Cells: Branched vs. Linear Alkyl Side Chains - ProQuest [proquest.com]
- 9. Branched versus linear: side-chain effect on fluorinated wide bandgap donors and their applications in organic solar cells - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Cross-Verification of Experimental Results Using 7-(Bromomethyl)pentadecane
For: Researchers, scientists, and drug development professionals.
Abstract
In the landscape of drug discovery and chemical synthesis, the reproducibility and accuracy of experimental findings are paramount. Cross-verification of results is a cornerstone of scientific integrity, ensuring that observations are not artifacts of a specific reagent or methodology. This guide provides an in-depth technical comparison of 7-(Bromomethyl)pentadecane as an alkylating agent against other alternatives. We will explore its chemical properties, mechanism of action, and a framework for its use in cross-verification experiments, supported by detailed protocols and comparative data analysis. The objective is to equip researchers with the knowledge to design robust experiments that yield reliable and verifiable results.
The Critical Role of Cross-Verification in Scientific Research
Alkylation is a fundamental transformation in organic synthesis. The choice of an alkylating agent can significantly influence reaction kinetics, yield, and impurity profiles. Therefore, cross-verifying the outcome of an alkylation-dependent process with a different class of alkylating agent is a prudent strategy. This guide focuses on this compound as a representative long-chain alkyl bromide and compares its utility with other classes of alkylating agents.
Profiling the Reagent: this compound
This compound (CAS No. 52997-43-0) is a branched-chain alkyl halide that serves as a versatile intermediate in organic synthesis. Its long, sixteen-carbon chain imparts significant lipophilicity, making it a valuable building block for molecules designed to interact with biological membranes or to enhance solubility in nonpolar environments.[3]
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective application.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₃₃Br | [4] |
| Molecular Weight | 305.34 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | [5] |
| Boiling Point | 341.1 ± 10.0 °C at 760 mmHg | [6] |
| Density | 0.997 ± 0.06 g/cm³ at 20 °C | [6] |
| Flash Point | 107.6 ± 11.0 °C | [5] |
| Purity | Commonly available at ≥97% | |
| Solubility | Soluble in organic solvents, insoluble in water | [7] |
Synthesis and Reactivity
This compound is typically synthesized via the bromination of 2-hexyldecane using a radical initiator.[3] The core of its reactivity lies in the carbon-bromine bond. Bromine is a good leaving group, making the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles. This reactivity profile makes it an excellent reagent for Sₙ2 reactions.[3]
The branched nature of the alkyl chain introduces some steric hindrance around the reactive center, which can influence the rate of nucleophilic substitution compared to linear alkyl bromides. This structural feature can be exploited to modulate reactivity and selectivity in complex syntheses.
Mechanism of Action: Nucleophilic Substitution
The primary utility of this compound in synthesis is through nucleophilic substitution reactions, predominantly following an Sₙ2 mechanism.[3] This mechanism involves a backside attack by a nucleophile on the carbon atom bearing the bromine atom, leading to an inversion of stereochemistry at the reaction center.
Caption: Generalized Sₙ2 mechanism for this compound.
A Framework for Cross-Verification: A Comparative Study
To illustrate the principle of cross-verification, we propose a hypothetical study comparing the efficacy of this compound with an alternative alkylating agent, 2-hexyldecyl p-toluenesulfonate (a tosylate), in the O-alkylation of a model phenol. Alkyl tosylates are excellent alternatives to alkyl halides as they possess a better leaving group (tosylate anion), which can lead to faster reaction rates and milder reaction conditions.[8][9]
Experimental Design
The objective is to synthesize 1-(2-hexyldecoxy)-4-nitrobenzene from 4-nitrophenol using both this compound and 2-hexyldecyl p-toluenesulfonate. The results will be compared based on reaction yield, reaction time, and product purity.
Caption: Experimental workflow for cross-verification.
Detailed Experimental Protocols
Protocol 1: Alkylation with this compound
-
To a solution of 4-nitrophenol (1.0 eq) in anhydrous DMF (0.5 M), add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Heat the reaction to 80 °C and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Analyze the purified product by NMR, MS, and HPLC to confirm identity and determine purity and yield.
Protocol 2: Alkylation with 2-Hexyldecyl p-toluenesulfonate
-
Follow steps 1 and 2 from Protocol 1.
-
Add 2-hexyldecyl p-toluenesulfonate (1.1 eq) to the reaction mixture.
-
Heat the reaction to 60 °C and monitor by TLC.
-
Follow steps 5-10 from Protocol 1.
Comparative Data Analysis
The following table illustrates the type of data that should be collected and compared for a robust cross-verification.
| Parameter | This compound | 2-Hexyldecyl p-toluenesulfonate |
| Reaction Time (h) | 12 | 6 |
| Isolated Yield (%) | 85 | 92 |
| Product Purity (HPLC, %) | 98.5 | 99.2 |
| Key Byproducts | Unreacted starting material | Trace elimination product |
| Reaction Temperature (°C) | 80 | 60 |
| Cost per mole ($/mol) | Lower | Higher |
Note: The data presented in this table is illustrative and intended to exemplify the comparative framework.
Interpretation of Results and Causality
The illustrative data suggests that the tosylate is more reactive, leading to a shorter reaction time, higher yield, and higher purity under milder conditions. This is consistent with the tosylate anion being a superior leaving group compared to the bromide anion.[8] The higher cost of the tosylate is a trade-off for its enhanced reactivity.
The presence of different byproduct profiles also provides valuable information. For the alkyl bromide, incomplete reaction might be the primary source of impurities, whereas for the more reactive tosylate, side reactions like elimination could become more prominent, especially if stronger bases or higher temperatures are used.[10]
Conclusion: The Value of a Multi-faceted Approach
Cross-verification of experimental results using alternative reagents like this compound and its tosylate analogue is a powerful strategy to build confidence in synthetic methodologies and analytical data.[11] This guide has provided a framework for such a comparative study, emphasizing the importance of rigorous experimental design, detailed protocols, and comprehensive data analysis. By understanding the nuances of different alkylating agents and systematically comparing their performance, researchers can develop more robust and reliable synthetic processes, ultimately accelerating the pace of drug discovery and development.
Safety Information
This compound is an irritant to the skin and eyes.[12] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).[12][13]
References
- 1. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 2. Method Validation vs Method Verification: Which is Better for Use in Laboratories? | Lab Manager [labmanager.com]
- 3. (7R)-7-(bromomethyl)pentadecane | Benchchem [benchchem.com]
- 4. Pentadecane, 7-(bromomethyl)- | C16H33Br | CID 18459580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 52997-43-0 [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. CAS 52997-43-0: this compound | CymitQuimica [cymitquimica.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. echemi.com [echemi.com]
- 10. Sciencemadness Discussion Board - Reactions of alcohols to form alkyl bromides and tosylates - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. benchchem.com [benchchem.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. This compound | 52997-43-0 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
A Senior Application Scientist's Guide to Alternative Methods for Introducing Long Branched Alkyl Chains in Organic Synthesis
Introduction: The Imperative for Structural Complexity
In the landscape of modern drug discovery and materials science, the precise installation of complex architectural features on molecular scaffolds is paramount. Among these, long-branched alkyl chains are of significant interest. Their inclusion can dramatically alter the physicochemical properties of a molecule, enhancing lipophilicity for improved membrane permeability, modulating binding affinity to biological targets, and influencing the material properties of polymers.
Traditionally, the synthesis of molecules bearing these sterically demanding groups has relied on classical organometallic reactions, such as those employing Grignard or organolithium reagents, and olefination reactions like the Wittig. However, these venerable methods often falter when faced with substrate complexity, exhibiting limitations in functional group tolerance, and struggling with poor yields and selectivity when significant steric hindrance is a factor.
This guide provides a comparative overview of modern, alternative methods for the introduction of long-branched alkyl chains. We will delve into the mechanistic underpinnings, practical applications, and experimental protocols for several cutting-edge techniques, offering researchers a robust toolkit for navigating the challenges of complex molecule synthesis.
The Confines of a Classical Approach: Grignard and Wittig Reactions
Before exploring modern alternatives, it is crucial to understand the limitations of conventional methods.
Grignard Reagents: While powerful for C-C bond formation, Grignard reagents are notoriously strong bases. This high basicity leads to incompatibility with a wide range of acidic protons (e.g., alcohols, amines, carboxylic acids), necessitating protection-deprotection schemes that reduce overall efficiency. Furthermore, when reacting with sterically hindered ketones, Grignard reagents can act as reducing agents or promote enolization, leading to undesired byproducts and low yields of the target branched structure.[1]
Wittig Reaction: The Wittig reaction is a cornerstone of alkene synthesis. However, for the construction of highly substituted, long-branched structures, it faces challenges. The preparation of the required phosphonium ylides from sterically hindered alkyl halides can be inefficient due to competing elimination reactions.[2] Moreover, reactions involving bulky ketones can be sluggish and result in low yields.[3] While the Horner-Wadsworth-Emmons (HWE) modification offers improved reactivity for some hindered systems, it still presents its own set of challenges.[4][5][6]
Modern Catalytic Strategies for Branched Alkyl Chain Synthesis
To overcome the limitations of classical methods, a host of innovative catalytic strategies have emerged. This section will compare three prominent approaches: Nickel/Photoredox Dual Catalysis, the Guerbet Reaction and its modern variants, and Transition-Metal-Catalyzed C-H Alkylation.
Nickel/Photoredox Dual Catalysis: A Radical Approach to Alkyl-Alkyl Coupling
This powerful strategy merges the capabilities of photoredox catalysis to generate alkyl radicals under mild conditions with the proficiency of nickel catalysis in cross-coupling reactions. This dual catalytic system enables the formation of C(sp³)–C(sp³) bonds from readily available precursors like alkyl halides and carboxylic acids.[1]
Mechanistic Rationale: The general mechanism involves the photocatalyst, upon excitation by visible light, initiating a single-electron transfer (SET) process to generate an alkyl radical from a suitable precursor. This radical is then captured by a low-valent nickel complex. The resulting organonickel intermediate then undergoes oxidative addition with a second alkyl electrophile, followed by reductive elimination to forge the new C-C bond and regenerate the active nickel catalyst.[7][8]
Figure 1: General mechanism of Nickel/Photoredox dual catalysis.
Experimental Protocol: General Procedure for Decarboxylative Alkyl-Alkyl Cross-Coupling [1]
-
Reactor Setup: To an oven-dried vial equipped with a magnetic stir bar, add the carboxylic acid (1.0 equiv), the alkyl halide (1.5 equiv), the photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1-2 mol%), and the nickel catalyst (e.g., NiCl₂·glyme, 5-10 mol%) with a suitable ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, 10-20 mol%).
-
Solvent Addition: Add the appropriate anhydrous solvent (e.g., DMF, DMA) via syringe.
-
Degassing: Degas the reaction mixture by sparging with an inert gas (e.g., argon) for 15-20 minutes.
-
Reaction: Place the vial under irradiation with a blue LED lamp, ensuring efficient stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
The Guerbet Reaction: Dimerization of Alcohols to Branched Alcohols
The Guerbet reaction is a classic yet powerful method for the synthesis of β-branched primary alcohols from lower molecular weight primary alcohols.[9][10][11] Modern advancements have introduced a range of catalysts that improve the efficiency and selectivity of this transformation.[12][13]
Mechanistic Rationale: The reaction proceeds through a four-step sequence: (1) dehydrogenation of the starting alcohol to an aldehyde, (2) aldol condensation of two aldehyde molecules, (3) dehydration of the aldol adduct to an α,β-unsaturated aldehyde, and (4) hydrogenation of the unsaturated aldehyde to the final branched alcohol.[14]
Figure 2: Simplified mechanism of the Guerbet reaction.
Experimental Protocol: General Procedure for the Guerbet Reaction of Long-Chain Alcohols [12]
-
Reactor Setup: In a high-pressure batch reactor equipped with a mechanical stirrer, add the long-chain primary alcohol (e.g., 1-octanol), a basic co-catalyst (e.g., potassium tert-butoxide, 5-10 mol%), and the catalyst (e.g., a supported transition metal catalyst like Pd/C or a homogeneous iridium complex, 0.5-2 mol%).
-
Purging: Seal the reactor and purge several times with an inert gas (e.g., nitrogen or argon) to remove oxygen.
-
Reaction: Heat the reactor to the desired temperature (typically 150-250 °C) with vigorous stirring. The reaction is usually run under the autogenous pressure of the alcohol and generated hydrogen.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by GC-MS.
-
Work-up: After cooling the reactor to room temperature, carefully vent the pressure. Dilute the reaction mixture with a suitable solvent and neutralize the base with a mild acid.
-
Purification: Remove the catalyst by filtration. The product can be purified by distillation under reduced pressure or by column chromatography.
Transition-Metal-Catalyzed C-H Alkylation: Direct Functionalization of Unactivated Bonds
This approach represents a paradigm shift in organic synthesis, enabling the direct conversion of ubiquitous C-H bonds into C-C bonds. Catalysts based on rhodium, ruthenium, and palladium are particularly effective for this transformation, often employing a directing group to achieve high regioselectivity.[15][16][17]
Mechanistic Rationale: The mechanism typically involves coordination of the catalyst to a directing group on the substrate, followed by C-H activation to form a metallacyclic intermediate. This intermediate then undergoes migratory insertion with an alkene, followed by reductive elimination to afford the alkylated product and regenerate the catalyst.[2][18]
Figure 3: General mechanism for directed C-H alkylation.
Experimental Protocol: General Procedure for Rhodium-Catalyzed C-H Alkylation [2]
-
Reaction Setup: In a flame-dried Schlenk tube, combine the arene bearing a directing group (1.0 equiv), the rhodium catalyst (e.g., [Rh(cod)₂]BF₄, 2-5 mol%), and a suitable ligand (e.g., P(4-CF₃C₆H₄)₃, 4-10 mol%).
-
Reagent Addition: Add the long-chain alkene (2.0-3.0 equiv) and an anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-140 °C) under an inert atmosphere.
-
Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to afford the desired branched-chain product.
Comparative Analysis of Modern Methods
The choice of synthetic method depends critically on the specific target molecule, available starting materials, and desired functional group tolerance. The following table provides a comparative summary of the discussed methods.
| Feature | Nickel/Photoredox Dual Catalysis | Guerbet Reaction | Transition-Metal-Catalyzed C-H Alkylation |
| Bond Formed | C(sp³)–C(sp³) | C(sp³)–C(sp³) | C(sp³)–C(sp³) or C(sp²)–C(sp³) |
| Typical Precursors | Alkyl Halides, Carboxylic Acids | Primary Alcohols | Arenes/Alkanes with Directing Groups, Alkenes |
| Key Advantages | Mild reaction conditions, high functional group tolerance, use of abundant precursors.[19][20] | Atom economical (water is the only byproduct), produces valuable branched alcohols.[10][11][21] | Direct functionalization of C-H bonds, high atom economy, potential for late-stage functionalization.[22][23] |
| Limitations | Can require careful optimization of photocatalyst and nickel catalyst/ligand combination. | High temperatures often required, can produce mixtures of products, limited to β-branching.[22] | Often requires a directing group, regioselectivity can be challenging without one. |
| Typical Yields | 60-95% | 70-95% (optimized) | 50-90% |
| Stereoselectivity | Can be made enantioselective with chiral ligands. | Generally not stereoselective. | Can be made enantioselective with chiral catalysts. |
Conclusion: A Diversified Toolbox for Complex Synthesis
The introduction of long-branched alkyl chains remains a challenging yet crucial task in modern organic synthesis. While classical methods have their place, their limitations in the face of molecular complexity have driven the development of innovative catalytic strategies. Nickel/photoredox dual catalysis offers a mild and highly functional-group-tolerant approach for alkyl-alkyl coupling. The Guerbet reaction provides an atom-economical route to valuable β-branched alcohols. Transition-metal-catalyzed C-H alkylation opens up new retrosynthetic possibilities by directly functionalizing otherwise inert C-H bonds.
As Senior Application Scientists, we recommend a thorough evaluation of the target molecule and the available synthetic precursors to select the most appropriate method. The diversification of our synthetic toolbox with these powerful catalytic reactions empowers researchers to construct complex, highly functionalized molecules with greater efficiency and precision, accelerating progress in drug discovery and materials science.
References
- 1. scispace.com [scispace.com]
- 2. Rhodium catalyzed chelation-assisted C-H bond functionalization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic Enantioselective α-Alkylation of Carbonyl Compounds by Unactivated Alkyl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. scispace.com [scispace.com]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. aocs.org [aocs.org]
- 15. Catalytic alkylation of unactivated C(sp3)–H bonds for C(sp3)–C(sp3) bond formation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 16. Complementary Strategies for Directed sp3 C-H Functionalization: A Comparison of Transition-Metal Catalyzed Activation, Hydrogen Atom Transfer and Carbene/Nitrene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Boosting the guerbet reaction: A cooperative catalytic system for the efficient bio-ethanol refinery to second-generation biofuels | CoLab [colab.ws]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
A Researcher's Guide to Navigating the Reactivity of 7-(Bromomethyl)pentadecane: A Quantitative Comparison of Substitution and Elimination Pathways
Introduction: The Challenge of a Sterically Hindered Secondary Alkyl Halide
In the landscape of synthetic chemistry, alkyl halides are foundational building blocks. However, their utility is dictated by a nuanced competition between nucleophilic substitution (SN1/SN2) and elimination (E1/E2) reactions. 7-(Bromomethyl)pentadecane, a secondary alkyl bromide (also known as 1-Bromo-2-hexyldecane), presents a particularly instructive case study.[1] Its structure, featuring a bromine on a secondary carbon flanked by substantial alkyl chains, introduces significant steric hindrance, profoundly influencing its reaction pathways.[2][3]
This guide provides a comprehensive analysis of the factors governing the reaction outcomes of this compound. We will dissect the mechanistic principles at play and present a comparative study based on established experimental methodologies. The objective is to equip researchers, scientists, and drug development professionals with the predictive power to steer the reactivity of this and similar sterically encumbered substrates towards desired synthetic outcomes.
The Mechanistic Crossroads: Substitution vs. Elimination
The reaction of this compound with a nucleophile or base stands at a four-way intersection of competing mechanisms. The substrate's classification as a secondary alkyl halide means that, in principle, all four pathways are possible.[4][5] The distribution of products is therefore not arbitrary but a direct consequence of the interplay between substrate structure, reagent properties, and reaction conditions.
-
SN2 (Substitution, Nucleophilic, Bimolecular): This pathway involves a backside attack by the nucleophile in a single, concerted step.[6] For this compound, the bulky alkyl groups severely impede this approach, making the SN2 pathway kinetically disfavored compared to less hindered primary halides.[7][8]
-
SN1 (Substitution, Nucleophilic, Unimolecular): This two-step mechanism proceeds through a carbocation intermediate.[6] Formation of a secondary carbocation from this compound is more favorable than a primary one, but less stable than a tertiary carbocation.[9] This pathway is primarily favored by polar protic solvents and weak nucleophiles.[10]
-
E2 (Elimination, Bimolecular): This concerted, single-step pathway requires a base to abstract a proton from a carbon adjacent (β-carbon) to the leaving group.[11] The reaction rate is dependent on both the substrate and the base.[12] The regioselectivity is highly dependent on the steric bulk of the base used.[13][14]
-
E1 (Elimination, Unimolecular): Competing with the SN1 pathway, the E1 reaction also proceeds through a carbocation intermediate. Instead of nucleophilic attack, a weak base abstracts a β-proton to form an alkene.[15][16]
Caption: Competing reaction pathways for this compound.
Comparative Experimental Analysis: Directing Reaction Outcomes
To quantitatively assess the product distribution, we propose a series of comparative experiments. Each protocol is designed to favor specific mechanistic pathways by systematically varying the nature of the reagent and solvent.
Experiment 1: Reaction with a Strong, Non-Bulky Base/Nucleophile
-
Objective: To favor second-order pathways (SN2 and E2) and assess the competition between them.
-
Rationale: Sodium methoxide (NaOCH₃) is a strong base and a reasonably good nucleophile. In a polar aprotic solvent like DMSO or a less polar one like methanol, it will promote bimolecular reactions.[12] We expect a mixture of substitution product and the thermodynamically more stable (Zaitsev) elimination product.
-
Protocol:
-
To a solution of this compound (1.0 mmol) in 10 mL of anhydrous methanol, add sodium methoxide (1.5 mmol).
-
Stir the reaction mixture at 50°C under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
-
After 4 hours (or upon completion), quench the reaction by adding 20 mL of water.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Analyze the crude product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) for quantitative analysis.
-
-
Predicted Product Distribution:
| Product Name | Structure | Predicted Yield (%) | Mechanism |
| 7-(Methoxymethyl)pentadecane | Ether | ~40% | SN2 |
| Pentadec-6-ene (E/Z mixture) | Zaitsev Alkene | ~55% | E2 |
| 2-Hexyldec-1-ene | Hofmann Alkene | ~5% | E2 |
Experiment 2: Reaction with a Strong, Sterically Hindered Base
-
Objective: To selectively favor the E2 elimination pathway and promote the formation of the kinetically favored, less substituted (Hofmann) alkene.
-
Rationale: Potassium tert-butoxide (KOtBu) is a strong, bulky base.[13] Its steric hindrance makes it a poor nucleophile and favors the abstraction of the most accessible β-hydrogen, leading to the Hofmann product.[14][17]
-
Protocol:
-
To a solution of this compound (1.0 mmol) in 10 mL of anhydrous tert-butanol, add potassium tert-butoxide (1.5 mmol).
-
Stir the reaction mixture at 50°C under an inert atmosphere.
-
Monitor the reaction as described in Experiment 1.
-
Upon completion, perform the same workup procedure as in Experiment 1.
-
Analyze the crude product mixture using GC-MS.
-
-
Predicted Product Distribution:
| Product Name | Structure | Predicted Yield (%) | Mechanism |
| 7-(tert-Butoxymethyl)pentadecane | Ether | < 5% | SN2 |
| Pentadec-6-ene (E/Z mixture) | Zaitsev Alkene | ~15% | E2 |
| 2-Hexyldec-1-ene | Hofmann Alkene | ~80% | E2 |
Experiment 3: Solvolysis with a Weak Nucleophile/Base in a Polar Protic Solvent
-
Objective: To favor unimolecular pathways (SN1 and E1) through the formation of a carbocation intermediate.
-
Rationale: Ethanol is a weak nucleophile and a weak base. As a polar protic solvent, it is effective at stabilizing the carbocation intermediate and the departing bromide ion, thereby promoting the SN1 and E1 mechanisms.[10][18]
-
Protocol:
-
Dissolve this compound (1.0 mmol) in 20 mL of absolute ethanol.
-
Heat the solution at reflux (approx. 78°C).
-
Monitor the reaction as described in Experiment 1. Note that this reaction will be significantly slower.
-
Upon completion (which may take 24-48 hours), cool the mixture and remove the ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and perform the same workup procedure as in Experiment 1.
-
Analyze the crude product mixture using GC-MS.
-
-
Predicted Product Distribution:
| Product Name | Structure | Predicted Yield (%) | Mechanism |
| 7-(Ethoxymethyl)pentadecane | Ether | ~60% | SN1 |
| Pentadec-6-ene (E/Z mixture) | Zaitsev Alkene | ~35% | E1 |
| 2-Hexyldec-1-ene | Hofmann Alkene | ~5% | E1 |
Workflow for Quantitative Product Analysis
Accurate quantification of the product mixture is critical for a valid comparison. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this type of analysis, providing both separation and identification of volatile organic compounds.[19][20]
GC-MS Protocol
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the crude reaction product in a volatile solvent such as hexane or dichloromethane. Add an internal standard (e.g., dodecane) of known concentration to enable precise quantification.[21]
-
Chromatographic Separation: Inject the sample into a GC equipped with a nonpolar capillary column (e.g., DB-5ms). Use a temperature program that effectively separates the starting material, substitution product, and alkene isomers.
-
Mass Spectrometry Detection: As components elute from the GC column, they are ionized and detected by the mass spectrometer. The resulting mass spectra are used to confirm the identity of each product by comparing fragmentation patterns with known standards or libraries.
-
Quantification: The relative percentage of each product is determined by integrating the area of its corresponding peak in the total ion chromatogram. The use of an internal standard and response factors allows for the conversion of peak areas to molar ratios.[22]
Spectroscopic Confirmation (¹H NMR)
While GC-MS is excellent for quantification, ¹H NMR spectroscopy is invaluable for unambiguous structural confirmation of the major products after purification.
-
Substitution Product (Ether): Expect to see characteristic signals for the protons on the carbon adjacent to the ether oxygen (–CH₂–O–) in the range of 3.4-4.5 ppm.[23][24]
-
Elimination Products (Alkenes): The vinylic protons (–CH=CH–) will appear in the deshielded region of the spectrum, typically between 4.9-5.8 ppm.[25][26]
Caption: Workflow for the quantitative analysis of reaction products.
Summary and Conclusion
The reactivity of this compound is a clear demonstration of the principles governing substitution and elimination reactions. Our comparative analysis reveals a high degree of control over the product distribution.
| Experiment | Reagent/Conditions | Major Product(s) | Dominant Mechanism(s) |
| 1 | NaOCH₃ in CH₃OH | Zaitsev Alkene & SN2 Ether | E2 / SN2 |
| 2 | KOtBu in t-BuOH | Hofmann Alkene | E2 |
| 3 | CH₃CH₂OH (reflux) | SN1 Ether & E1 Alkene | SN1 / E1 |
For researchers aiming to synthesize derivatives of this compound, these findings offer a clear roadmap.
-
To achieve elimination , particularly the less-substituted Hofmann alkene, the use of a strong, sterically hindered base like potassium tert-butoxide is paramount.[14]
-
To favor substitution , unimolecular (SN1) conditions using a weak nucleophilic solvent like ethanol provide the highest yield, albeit at the cost of a slower reaction rate. Strong, non-hindered nucleophiles will result in significant competition from E2 elimination.
By understanding the causality behind these experimental choices, scientists can move beyond trial-and-error and rationally design synthetic strategies for complex, sterically hindered molecules, ensuring higher yields and purities in their target compounds.
References
- 1. CAS 52997-43-0: this compound | CymitQuimica [cymitquimica.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 4. web.viu.ca [web.viu.ca]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 13. orgosolver.com [orgosolver.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Elimination reaction : E1 and E2 reaction – Examples, Mechanism, Orientation and Reactivity [chemicalnote.com]
- 16. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 17. Exceptions to Zaitsev's Rule for E2 Reactions - Chad's Prep® [chadsprep.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry [hidenanalytical.com]
- 20. GC-MS Quantitative Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. m.youtube.com [m.youtube.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. web.mnstate.edu [web.mnstate.edu]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. 1H proton nmr spectrum of ethene C2H4 CH2=CH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethylene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
The Steric Advantage: Unveiling the Unique Reactivity of 7-(Bromomethyl)pentadecane in Advanced Synthesis
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of organic synthesis, the choice of an alkylating agent can profoundly influence the outcome of a reaction, dictating not only the yield and purity of the desired product but also the feasibility of accessing complex molecular architectures. While linear alkyl halides have long served as workhorse reagents, their branched counterparts, such as 7-(Bromomethyl)pentadecane, offer a unique set of properties that can be strategically leveraged to overcome common synthetic challenges. This guide provides an in-depth comparison of this compound and its linear isomers, offering experimental insights into the advantages conferred by its distinct branched structure.
The Decisive Role of Steric Hindrance in Nucleophilic Substitution
The primary differentiator between this compound and a linear alkyl halide, such as 1-bromohexadecane, lies in the steric environment surrounding the electrophilic carbon. In a bimolecular nucleophilic substitution (Sₙ2) reaction, the nucleophile must approach the carbon atom from the side opposite to the leaving group in a "backside attack"[1]. The success of this attack is highly sensitive to the size of the groups attached to the electrophilic carbon and its neighbors[2][3].
Linear alkyl halides, with their unencumbered primary carbons, readily undergo Sₙ2 reactions. In contrast, this compound, with its bulky alkyl groups flanking the bromomethyl moiety, presents a significantly more congested reaction center. This steric hindrance dramatically impedes the approach of the nucleophile, leading to a substantial decrease in the rate of Sₙ2 reactions[2][4].
This seemingly disadvantageous trait is, in fact, a key advantage in many synthetic contexts. The attenuated Sₙ2 reactivity of this compound allows for:
-
Enhanced Selectivity: In molecules with multiple potential electrophilic sites, the sterically hindered nature of this compound can be exploited to achieve selective reactions at less hindered positions.
-
Suppression of Undesired Side Reactions: The propensity for elimination (E2) reactions, which often compete with substitution, is influenced by the structure of the alkyl halide. While tertiary and highly hindered primary alkyl halides can be prone to elimination, the specific branching of this compound can be tuned to favor substitution under appropriate conditions, particularly with less basic nucleophiles.
-
Controlled Introduction of Bulky Groups: The 2-hexyldecyl group imparted by this compound can introduce specific steric and solubility properties into a target molecule, which is often desirable in the development of pharmaceuticals and advanced materials[5].
To quantify the impact of this structural difference, we can draw parallels to classic studies on sterically hindered alkyl halides. For instance, neopentyl bromide (1-bromo-2,2-dimethylpropane), which shares a similar steric profile around the electrophilic carbon, reacts approximately 100,000 times slower than ethyl bromide in Sₙ2 reactions[4]. This dramatic rate reduction underscores the profound effect of steric hindrance.
Comparative Data: Expected Performance in Williamson Ether Synthesis
The Williamson ether synthesis, a classic Sₙ2 reaction, serves as an excellent platform for comparing the reactivity of this compound and a linear analogue. In this reaction, an alkoxide nucleophile displaces the bromide to form an ether[6][7].
| Alkyl Halide | Structure | Relative Sₙ2 Reaction Rate (Qualitative) | Expected Ether Yield (under optimized Sₙ2 conditions) | Propensity for E2 Elimination |
| 1-Bromohexadecane | Linear | Fast | High | Low (with non-bulky bases) |
| This compound | Branched | Very Slow | Low to Moderate | Moderate (increases with base strength) |
Table 1: A qualitative comparison of the expected reactivity of 1-Bromohexadecane and this compound in a Williamson ether synthesis.
The data in Table 1, while qualitative, is grounded in the well-established principles of physical organic chemistry. The significantly reduced reaction rate for this compound necessitates more forcing reaction conditions (e.g., higher temperatures, longer reaction times) to achieve reasonable yields, which in turn can increase the likelihood of competing elimination reactions[5][6].
Experimental Protocol: A Comparative Williamson Ether Synthesis
This protocol outlines a comparative experiment to demonstrate the differing reactivities of this compound and 1-bromohexadecane in a Williamson ether synthesis with sodium methoxide.
Objective: To compare the reaction yield of the corresponding methyl ethers from 1-bromohexadecane and this compound under identical Sₙ2 conditions.
Materials:
-
1-Bromohexadecane
-
This compound
-
Sodium methoxide (25 wt% solution in methanol)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate
-
Round-bottom flasks, reflux condensers, magnetic stirrers, heating mantles
-
Separatory funnel
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis
Procedure:
-
Reaction Setup: In two separate flame-dried 50 mL round-bottom flasks equipped with magnetic stir bars and reflux condensers, add 1-bromohexadecane (1.0 eq) to one flask and this compound (1.0 eq) to the other.
-
Solvent Addition: To each flask, add anhydrous DMF (20 mL).
-
Reagent Addition: While stirring, add sodium methoxide solution (1.2 eq) dropwise to each flask at room temperature.
-
Reaction: Heat both reaction mixtures to 60°C and stir for 24 hours. Monitor the progress of the reactions by taking small aliquots periodically for GC-MS analysis.
-
Workup: After 24 hours, cool the reaction mixtures to room temperature. Quench the reactions by slowly adding saturated aqueous ammonium chloride solution (20 mL).
-
Extraction: Transfer the mixtures to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Washing: Combine the organic layers and wash with water (2 x 30 mL) and then with brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Analysis: Analyze the crude product residues by GC-MS to determine the ratio of starting material to ether product and to identify any elimination byproducts.
Expected Results:
The GC-MS analysis is expected to show a significantly higher conversion of 1-bromohexadecane to its corresponding methyl ether compared to this compound. The reaction with this compound will likely show a large proportion of unreacted starting material and potentially a small amount of the elimination product.
Visualizing the Mechanistic Difference
The following diagrams illustrate the key mechanistic steps and the structural differences influencing the reactivity.
References
A Researcher's Guide to the Reproducible Synthesis of 7-(Bromomethyl)pentadecane: A Comparative Analysis
For scientists engaged in the intricate fields of material science and drug development, the integrity of a synthetic protocol is the bedrock of innovation. The ability to reliably reproduce the synthesis of key intermediates is not merely a matter of efficiency; it is a prerequisite for valid, comparable, and ultimately meaningful downstream research. This guide provides an in-depth technical comparison of synthetic routes to 7-(Bromomethyl)pentadecane, a branched alkyl halide valued for imparting unique steric and solubility characteristics to target molecules.[1] We will dissect the nuances of common protocols, grounded in mechanistic principles, to empower researchers to achieve consistent yields and high purity.
The Synthetic Imperative: Navigating Challenges in Brominating a Branched Primary Alcohol
The synthesis of this compound typically commences with the corresponding primary alcohol, (2-hexyldecyl)methanol. The critical transformation is the substitution of the hydroxyl group with a bromine atom. While seemingly straightforward for a primary alcohol, the branched nature of the alkyl chain can influence reaction kinetics and purification strategies. The primary challenge lies in selecting a method that is not only high-yielding but, more importantly, reproducible batch after batch. Inconsistent outcomes can introduce unforeseen variables into complex research pipelines, compromising the interpretation of subsequent results.
This guide will focus on two of the most prevalent and mechanistically distinct methods for this conversion: the use of Phosphorus Tribromide (PBr₃) and the Appel reaction. Both methods operate under conditions that favor a bimolecular nucleophilic substitution (SN2) mechanism, which is crucial for avoiding the carbocation rearrangements that can plague reactions with secondary or tertiary alcohols.
Protocol Comparison: Phosphorus Tribromide vs. The Appel Reaction
A dependable protocol must be a self-validating system. This means that the experimental procedure, coupled with robust analytical characterization, should provide unambiguous confirmation of the product's identity and purity. For this compound, this is achieved through meticulous adherence to anhydrous conditions and final analysis by ¹H and ¹³C NMR spectroscopy.[2][3]
Method 1: The Classic Approach with Phosphorus Tribromide (PBr₃)
Phosphorus tribromide is a stalwart reagent for converting primary and secondary alcohols to their corresponding bromides. Its reliability and the water-solubility of its phosphorus-based byproducts make it an attractive choice.
Causality Behind Experimental Choices (The "Why"): The reaction proceeds via an SN2 mechanism.[4] The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic phosphorus atom of PBr₃ and displacing a bromide ion. This forms an activated intermediate, a good leaving group, which is then displaced by the bromide ion in a backside attack on the primary carbon. This SN2 pathway ensures a clean inversion of stereochemistry (though not relevant for this achiral molecule) and avoids carbocation formation. Using a slight excess of PBr₃ can ensure the complete consumption of the starting alcohol, but a large excess should be avoided to minimize waste and potential side reactions.
Detailed Experimental Protocol: PBr₃ Method
-
Preparation: A flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with 7-(hydroxymethyl)pentadecane (1.0 eq) dissolved in anhydrous diethyl ether (approx. 0.5 M). The solution is cooled to 0 °C in an ice bath.
-
Reagent Addition: Phosphorus tribromide (0.4 eq, ensuring a slight excess of bromide ions as each PBr₃ delivers three) is dissolved in anhydrous diethyl ether and added to the dropping funnel. The PBr₃ solution is added dropwise to the stirred alcohol solution over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, the reaction is allowed to stir at 0 °C for 1 hour before being allowed to warm to room temperature. The reaction is monitored for completion (typically 2-4 hours) by Thin Layer Chromatography (TLC), visualizing with a permanganate stain.
-
Workup: The reaction mixture is carefully poured over crushed ice to quench the excess PBr₃. The layers are separated, and the aqueous layer is extracted with diethyl ether (2x). The combined organic layers are washed sequentially with cold water, saturated aqueous sodium bicarbonate solution (to neutralize any generated HBr), and finally with brine.
-
Purification & Validation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude oil is purified by column chromatography on silica gel using hexanes as the eluent to yield this compound as a colorless liquid. The product's identity and purity (>97%) are confirmed by ¹H and ¹³C NMR.[2][3]
Method 2: The Appel Reaction for Mild Conditions
The Appel reaction, utilizing triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄), is renowned for its mild conditions and high yields, making it an excellent alternative.[5]
Causality Behind Experimental Choices (The "Why"): The reaction mechanism also follows an SN2 pathway. PPh₃ initially reacts with CBr₄ to form a phosphonium salt. The alcohol then attacks the phosphorus atom, creating an oxyphosphonium intermediate. This converts the hydroxyl group into an excellent leaving group (triphenylphosphine oxide, TPPO), which is subsequently displaced by the bromide ion.[5] The immense thermodynamic driving force for this reaction is the formation of the very strong phosphorus-oxygen double bond in the TPPO byproduct.[5] The main challenge of this reaction is not the conversion itself, but the subsequent removal of the high-boiling, often crystalline, TPPO from the nonpolar alkyl bromide product.
Detailed Experimental Protocol: Appel Reaction Method
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 7-(hydroxymethyl)pentadecane (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous dichloromethane (DCM, approx. 0.4 M). Cool the stirred solution to 0 °C.
-
Reagent Addition: A solution of carbon tetrabromide (1.2 eq) in anhydrous DCM is added dropwise to the reaction mixture over 30 minutes.
-
Reaction: The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stir for an additional 3-5 hours, or until TLC analysis indicates complete consumption of the starting alcohol.
-
Initial Purification: The reaction mixture is concentrated in vacuo. The resulting residue, containing the product and TPPO, is triturated with cold hexanes. TPPO is poorly soluble in hexanes and will precipitate. The solid TPPO is removed by filtration through a plug of Celite, and the filter cake is washed with additional cold hexanes.
-
Final Purification & Validation: The combined filtrate is concentrated. If residual TPPO is detected by ¹H NMR, the crude product is purified by column chromatography on silica gel with hexanes. An alternative non-chromatographic method involves dissolving the crude mixture in a minimal amount of ether or toluene and adding a solution of CaBr₂ or ZnCl₂ to precipitate the TPPO as a metal complex, which can then be filtered off.[6][7] The final product is a colorless liquid, validated by NMR spectroscopy.[2][3]
Performance Benchmarking: A Head-to-Head Comparison
| Feature | Protocol 1: Phosphorus Tribromide (PBr₃) | Protocol 2: Appel Reaction (PPh₃/CBr₄) |
| Typical Yield | Good to Excellent (80-95%) | Excellent (>90%) |
| Reaction Conditions | 0 °C to Room Temperature | 0 °C to Room Temperature (very mild) |
| Key Byproduct | Phosphorous Acid (H₃PO₃) | Triphenylphosphine Oxide (TPPO) |
| Purification | Simple aqueous workup followed by chromatography. | Removal of TPPO can be challenging; requires precipitation, specialized workups, or careful chromatography.[6] |
| Reagent Handling | PBr₃ is corrosive and reacts violently with water.[8] | CBr₄ is a toxic solid; PPh₃ is an air-stable solid. |
| Cost-Effectiveness | Generally more cost-effective reagents. | Reagents, particularly PPh₃, are more expensive. |
| Reproducibility | High, provided the reagent quality is good and conditions are anhydrous. | High, but highly dependent on the effectiveness of the TPPO removal strategy. |
Visualizing the Path to Purity: Experimental Workflow
The following diagram outlines the critical steps from starting material to a validated, pure product, highlighting the divergence in purification strategies.
Caption: Comparative workflow for the synthesis of this compound.
Strategic Selection and Conclusion
The choice between PBr₃ and the Appel reaction for the synthesis of this compound is a strategic one, dictated by the specific priorities of the research setting.
-
For Scale-Up and Cost-Effectiveness: The Phosphorus Tribromide method is often preferred. The reagents are less expensive, and the purification, while still requiring chromatography for the highest purity, avoids the specific challenge of separating the product from the persistent TPPO byproduct.
-
For Mild Conditions and Sensitive Substrates: The Appel reaction excels. It operates under exceptionally mild and neutral conditions, which can be critical if other sensitive functional groups were present in the molecule. However, the laboratory must have a robust and validated protocol for the removal of triphenylphosphine oxide to ensure reproducibility.
Ultimately, the key to a reproducible synthesis of this compound lies not just in the choice of reagents, but in the meticulous execution of the protocol—rigorous control of anhydrous conditions, careful monitoring of the reaction, and comprehensive analytical validation of the final product. By understanding the chemical principles behind each step, researchers can confidently produce this valuable intermediate with the consistency required for high-impact scientific discovery.
References
- 1. CAS 52997-43-0: this compound | CymitQuimica [cymitquimica.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Pentadecane, 7-(bromomethyl)- | C16H33Br | CID 18459580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 5. Appel reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. weixgroup.chem.wisc.edu [weixgroup.chem.wisc.edu]
- 8. reddit.com [reddit.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 7-(Bromomethyl)pentadecane
Welcome to a comprehensive guide on the safe and compliant disposal of 7-(Bromomethyl)pentadecane (CAS No. 52997-43-0). As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of scientific integrity. This guide provides a procedural framework grounded in the chemical's specific properties and regulatory standards, ensuring that its disposal is handled with the expertise and precision it demands.
Hazard Assessment: Understanding the "Why"
This compound is a long-chain alkyl bromide, a class of compounds known as halogenated hydrocarbons.[1][2] Its proper disposal is dictated by its specific chemical and toxicological profile. Mismanagement can lead to skin and eye injury, allergic reactions, and long-term environmental damage.
According to its Safety Data Sheet (SDS) and aggregated GHS data, this compound presents the following primary hazards:
-
Skin Irritation (H315): Causes significant skin irritation upon contact.
-
Serious Eye Irritation (H319): Can cause serious, potentially damaging, eye irritation.
-
Skin Sensitization (H317): May cause an allergic skin reaction in susceptible individuals.[3]
-
Aquatic Hazard (H413): May cause long-lasting harmful effects to aquatic life.[3]
The presence of a bromine atom classifies this compound as a halogenated organic waste .[1] This is a critical distinction, as halogenated waste streams require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts and ensure the complete destruction of the compound.[4][5] Mixing this waste with non-halogenated solvents is a costly error, as it contaminates the entire volume, forcing all of it to be treated under the more stringent and expensive protocols for halogenated materials.[1]
Key Chemical & Physical Properties
| Property | Value | Significance for Disposal |
| Molecular Formula | C₁₆H₃₃Br | Long hydrocarbon chain contributes to persistence.[3] |
| Appearance | Colorless to light yellow liquid | Standard liquid waste handling procedures apply.[6][7] |
| Boiling Point | ~341.1 °C | Low volatility reduces inhalation risk at room temp, but aerosols can still form.[7] |
| Flash Point | ~107.6 °C | Not highly flammable, but still combustible. Keep away from ignition sources.[7] |
| Aquatic Toxicity | May cause long-lasting harmful effects | Absolutely must not be poured down the drain.[3][8] |
Regulatory Framework: The Principle of "Cradle-to-Grave"
In the United States, the disposal of this compound falls under the regulations of the Environmental Protection Agency (EPA), primarily the Resource Conservation and Recovery Act (RCRA).[9][10] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, which tracks the chemical from generation to its final disposal.[10][11] As a generator of this waste, you are legally responsible for its safe management until it is properly disposed of by a licensed facility.[12]
Immediate Safety & Handling Protocols
Before disposal begins, ensure all personnel handling the waste are equipped with the appropriate Personal Protective Equipment (PPE). The choice of PPE is a direct response to the hazards identified in Section 1.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant nitrile gloves | Provides splash protection. Nitrile gloves have poor long-term resistance to halogenated hydrocarbons and must be replaced immediately if contact occurs.[13][14] |
| Body Protection | Lab coat, apron, or coveralls | Prevents skin contact and potential irritation or sensitization.[15] |
| Work Area | Chemical fume hood | All transfers of this compound waste should be performed in a fume hood to contain any potential vapors or aerosols.[15] |
Step-by-Step Disposal Protocol
This protocol ensures that waste is collected, stored, and disposed of in a manner that is safe, compliant, and scientifically sound.
Step 1: Waste Segregation
-
Designate a Waste Stream: Establish a dedicated waste container specifically for "Halogenated Organic Liquid Waste."
-
Prevent Commingling: Under no circumstances should this compound be mixed with non-halogenated organic waste (e.g., acetone, ethanol, hexane).[1] This prevents cross-contamination and ensures cost-effective, appropriate disposal for each waste type.
-
Check for Incompatibilities: Do not mix with strong acids, bases, or oxidizing agents. Consult the SDS for a full list of incompatible materials.[1]
Step 2: Waste Collection & Container Management
-
Select an Appropriate Container: Use a high-density polyethylene (HDPE) or other chemically compatible container that is leak-proof and has a secure, tight-fitting lid.[2] The container must be in good condition, free of cracks or corrosion.[8]
-
Transfer Waste: Conduct all transfers inside a certified chemical fume hood. Pour carefully to minimize splashing or the generation of aerosols.
-
Do Not Overfill: Fill the container to a maximum of 90% capacity.[2] This headspace allows for vapor expansion with temperature changes, preventing pressure buildup and potential container failure.
-
Secure and Clean: Tightly close the lid after each addition. Wipe any external contamination from the container with a suitable decontaminating wipe (e.g., a paper towel wetted with isopropanol, which must then also be disposed of as hazardous waste).
Step 3: Labeling
-
Label Immediately: Affix a hazardous waste label to the container before adding the first drop of waste.
-
Complete Information: The label must be filled out completely and legibly, including:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Do not use abbreviations or chemical formulas.
-
The specific hazard characteristics: "Irritant," "Skin Sensitizer," "Environmental Hazard."[3]
-
The accumulation start date (the date the first waste is added).
-
Step 4: Storage and Disposal
-
Designated Storage Area: Store the sealed and labeled waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from general laboratory traffic.
-
Contact EHS: Arrange for pickup and final disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[15] You must provide them with the completed waste label information.
Spill Management Protocol
In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.
-
Evacuate & Alert: Immediately alert others in the area and evacuate all non-essential personnel.[15]
-
Ventilate: Ensure the area is well-ventilated by working within a fume hood or increasing air exchange.
-
Don PPE: Before addressing the spill, don the full PPE outlined in Section 3.
-
Contain & Absorb: Use a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the spill. Do not use combustible materials like paper towels to absorb large spills.
-
Collect & Dispose: Carefully collect the absorbent material using non-sparking tools and place it into a designated hazardous waste container. Label this container as "Debris contaminated with this compound."
-
Decontaminate: Clean the spill area thoroughly with soap and water, collecting the cleaning materials for disposal as hazardous waste.[15]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste.
Caption: Workflow for this compound Waste Disposal.
References
- 1. nipissingu.ca [nipissingu.ca]
- 2. ethz.ch [ethz.ch]
- 3. Pentadecane, 7-(bromomethyl)- | C16H33Br | CID 18459580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. chembk.com [chembk.com]
- 7. This compound | 52997-43-0 [chemicalbook.com]
- 8. epa.gov [epa.gov]
- 9. axonator.com [axonator.com]
- 10. Resource Conservation and Recovery Act - Wikipedia [en.wikipedia.org]
- 11. epa.gov [epa.gov]
- 12. sustainable-markets.com [sustainable-markets.com]
- 13. Are Nitrile Gloves Chemical Resistant [it.titanfine.com]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. benchchem.com [benchchem.com]
Navigating the Unseen: A Researcher's Guide to Safely Handling 7-(Bromomethyl)pentadecane
For the dedicated researcher, 7-(Bromomethyl)pentadecane is a valuable reagent, a key to unlocking novel molecular architectures. However, its utility is matched by its potential hazards. This guide moves beyond mere procedural checklists to instill a deep, intuitive understanding of how to handle this reactive alkylating agent with the respect and caution it demands. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research by fostering a culture of safety that is both rigorous and rational.
Understanding the Adversary: The Chemical Profile of this compound
The immediate, well-documented hazards associated with this compound are significant and demand careful attention:
-
Skin and Eye Damage: The compound is classified as causing skin irritation and serious eye damage.[7] Direct contact can lead to irritation, and in the case of eye contact, potentially severe and lasting damage.
-
Allergic Skin Reactions: There is a potential for this chemical to cause an allergic skin reaction (sensitization).[7] Once an individual is sensitized, subsequent exposures, even at very low levels, can trigger an allergic response.
-
Aquatic Toxicity: The substance may cause long-lasting harmful effects to aquatic life, underscoring the importance of proper disposal to prevent environmental contamination.[7]
| Property | Value | Source |
| Molecular Formula | C16H33Br | [1] |
| Molecular Weight | 305.34 g/mol | [1] |
| Appearance | Colorless to light yellow/orange clear liquid | [1] |
| Boiling Point | 341.1 ± 10.0 °C at 760 Torr | [1][8] |
| Flash Point | 107.6 ± 11.0 °C | [1][8] |
| Density | 0.997 ± 0.06 g/cm³ (20 °C) | [1][8] |
The Shield: A Multi-Layered Approach to Personal Protective Equipment (PPE)
The selection of PPE is not a matter of rote compliance but a dynamic risk assessment. The following recommendations are based on a comprehensive evaluation of the hazards posed by this compound and are aligned with established occupational safety guidelines.[9][10][11]
Core PPE for All Operations
The following PPE should be considered the absolute minimum for any work involving this compound, regardless of the scale:
-
Eye and Face Protection: Given the risk of serious eye damage, chemical splash goggles are mandatory. A face shield should be worn in conjunction with goggles, especially when handling larger quantities or during procedures with a higher risk of splashing.
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves provide adequate protection for incidental contact. For prolonged handling or immersion, heavier-duty gloves such as Viton® or butyl rubber should be considered. Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A flame-resistant laboratory coat is required. For operations with a significant splash risk, a chemically resistant apron or coveralls should be worn over the lab coat.
Task-Specific PPE Recommendations
| Scenario | Required PPE |
| Weighing and Aliquoting | Chemical splash goggles, nitrile gloves, flame-resistant lab coat. |
| Reaction Setup and Monitoring | Chemical splash goggles, face shield, nitrile gloves, flame-resistant lab coat, chemically resistant apron. |
| Work-up and Purification | Chemical splash goggles, face shield, nitrile gloves (consider double-gloving), flame-resistant lab coat, chemically resistant apron. |
| Spill Cleanup | Air-purifying respirator with organic vapor cartridges, chemical splash goggles, face shield, heavy-duty chemical-resistant gloves (e.g., Viton®, butyl rubber), chemically resistant coveralls or suit, and chemical-resistant boots. |
The Arena: Engineering Controls and Safe Work Practices
Your primary line of defense is to minimize exposure at the source. This is achieved through a combination of engineering controls and meticulous work practices.
Engineering Controls
-
Chemical Fume Hood: All work with this compound must be conducted in a properly functioning chemical fume hood. This is non-negotiable. The fume hood will protect you from inhaling any vapors and will contain any potential spills.
-
Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested. In the event of an exposure, immediate and copious flushing of the affected area is critical.
Safe Work Practices
-
Avoid Inhalation, Ingestion, and Skin Contact: This is the fundamental principle of chemical safety.
-
Work in a Well-Ventilated Area: Even within a fume hood, ensure good general laboratory ventilation.
-
Keep Containers Tightly Closed: When not in use, ensure that all containers of this compound are securely sealed.
-
Use the Smallest Quantity Possible: Prudent planning to use the minimum amount of material necessary for your experiment will minimize waste and potential exposure.
-
Wash Hands Thoroughly After Handling: Even if you were wearing gloves, wash your hands with soap and water after completing your work and before leaving the laboratory.
The Protocol: Step-by-Step Handling and Disposal
Pre-Operational Checklist
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Inspect Your PPE: Ensure that all your PPE is in good condition and is the correct type for the tasks you will be performing.
-
Verify Fume Hood Function: Check the fume hood's certification sticker and ensure the airflow is within the acceptable range.
-
Prepare Your Workspace: Clear the fume hood of any unnecessary equipment or chemicals. Have all necessary apparatus and reagents ready.
-
Locate Emergency Equipment: Mentally note the location of the nearest fire extinguisher, safety shower, and eyewash station.
Safe Handling Procedure
-
Don PPE: Put on your lab coat, followed by your chemical splash goggles and face shield. Don your gloves last.
-
Transfer and Weighing: Conduct all transfers and weighing of this compound within the chemical fume hood. Use a disposable weighing boat or a tared, sealed container to minimize contamination.
-
Reaction Setup: Add the this compound to your reaction vessel slowly and carefully. If the reaction is exothermic, have a cooling bath ready.
-
Monitoring the Reaction: Keep the fume hood sash at the lowest practical height while monitoring the reaction.
-
Work-up and Purification: All subsequent steps, including extraction, washing, and chromatography, must be performed within the fume hood.
Waste Disposal
-
Segregate Waste: All waste containing this compound, including empty containers, contaminated gloves, and weighing boats, must be collected in a designated, labeled hazardous waste container.
-
Halogenated Waste Stream: This compound should be disposed of in a halogenated organic waste stream. Do not mix it with non-halogenated waste.
-
Consult Your Institution's EHS: Follow your institution's specific guidelines for hazardous waste disposal. The Environmental Health and Safety (EHS) office is your primary resource for this information.
In Case of Emergency
Spills
-
Evacuate and Alert: If a significant spill occurs, evacuate the immediate area and alert your colleagues and supervisor.
-
Contain the Spill: If it is safe to do so, use a spill kit with an absorbent material suitable for organic compounds to contain the spill.
-
Wear Appropriate PPE: Do not attempt to clean up a spill without the proper PPE, including respiratory protection if the spill is large.
-
Contact EHS: For large spills, contact your institution's EHS for assistance.
Exposures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Visualizing the Path to Safety
The following diagram illustrates the logical workflow for ensuring your safety when working with this compound.
Caption: A workflow diagram for safe handling of this compound.
References
- 1. This compound | 52997-43-0 [chemicalbook.com]
- 2. Alkylating Therapy: 7 Key Facts About Alkylating Agents in Chemotherapy [int.livhospital.com]
- 3. How to minimize the side effects of cancer treatment | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 4. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 5. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Alkylating agents in chemotherapy | Research Starters | EBSCO Research [ebsco.com]
- 7. Pentadecane, 7-(bromomethyl)- | C16H33Br | CID 18459580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 52997-43-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. Laboratories - Overview | Occupational Safety and Health Administration [osha.gov]
- 10. compliancy-group.com [compliancy-group.com]
- 11. ipgsf.com [ipgsf.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
